Pseudoephedrine tert-butyl carbamate
Description
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C15H23NO3/c1-11(13(17)12-9-7-6-8-10-12)16(5)14(18)19-15(2,3)4/h6-11,13,17H,1-5H3/t11-,13+/m0/s1 |
InChI Key |
SIKODEFLCMOILM-WCQYABFASA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |
Synonyms |
t-BOC Pseudoephedrine; N-Butoxycarbonyl-Pseudoephedrine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pseudoephedrine tert-butyl carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoephedrine tert-butyl carbamate (B1207046), also known as N-tert-butoxycarbonyl-pseudoephedrine (t-BOC-pseudoephedrine), is a chemically modified derivative of pseudoephedrine. The introduction of the tert-butyl carbamate (Boc) protecting group on the secondary amine of the pseudoephedrine molecule alters its chemical properties, rendering it a key intermediate in certain chemical syntheses. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and analytical characterization. It is primarily recognized as a precursor in the synthesis of (+)-methamphetamine, and its presence is monitored in forensic chemistry.[1][2] This document details the available quantitative data, experimental protocols for its synthesis and characterization, and visual representations of its chemical relationships.
Chemical Identity and Properties
Pseudoephedrine tert-butyl carbamate is a synthetic compound that is not naturally occurring. The addition of the Boc group increases its molecular weight and lipophilicity compared to the parent compound, pseudoephedrine.
| Property | Value | Source |
| Chemical Name | tert-butyl (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl(methyl)carbamate | Cayman Chemical |
| Synonyms | t-BOC Pseudoephedrine, N-Butoxycarbonyl-Pseudoephedrine | [1] |
| CAS Number | 152614-95-4 | [1] |
| Molecular Formula | C₁₅H₂₃NO₃ | [1] |
| Molecular Weight | 265.35 g/mol | MedchemExpress.com |
| Appearance | Crystalline solid | Cayman Chemical |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [2] |
Solubility
| Solvent | Solubility | Source |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
Synthesis and Chemical Reactions
The synthesis of this compound involves the protection of the secondary amine of pseudoephedrine using a tert-butoxycarbonyl group. This is a standard procedure in organic synthesis to temporarily mask the reactivity of the amine functionality.
General Synthesis Protocol: N-tert-butoxycarbonylation
The most common method for the synthesis of N-Boc protected amines is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
Experimental Protocol:
-
Dissolution: Dissolve pseudoephedrine in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to the solution. The base scavenges the acidic proton generated during the reaction.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Figure 1. Synthetic workflow for this compound.
Role as a Precursor in Methamphetamine Synthesis
This compound is primarily known for its role as a masked precursor to (+)-methamphetamine.[1] The Boc group can be removed (deprotection) under acidic conditions to regenerate the secondary amine of pseudoephedrine, which can then be reduced to methamphetamine. The hydroxyl group can also be modified or removed in subsequent synthetic steps.
Figure 2. Pathway from this compound to (+)-Methamphetamine.
Analytical Characterization
A comprehensive analytical characterization of this compound has been performed using various spectroscopic techniques to confirm its structure.[3]
Experimental Protocols for Characterization
The following are general protocols for the analytical techniques used to characterize this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the assignment of signals. Due to restricted rotation around the carbamate bond, NMR spectra may need to be acquired at elevated temperatures to obtain sharp signals.[3]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Injection: Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
Analysis: The separated components are then introduced into the mass spectrometer for ionization and detection. It is important to note that t-Boc derivatives can undergo thermal degradation or rearrangement in the hot GC injection port.[3]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Separation: Inject the sample onto an HPLC or UHPLC system equipped with a suitable column (e.g., C18) for separation.
-
Detection: The eluent is introduced into the mass spectrometer for detection. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition. LC-MS/MS does not always show characteristic fragmentation for unambiguous structure assignment.[3]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.
-
Analysis: The infrared spectrum is recorded, showing the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Spectroscopic Data
The following tables summarize the key analytical data for this compound.
Table 3: ¹H NMR Spectroscopic Data (Note: Exact chemical shifts can vary slightly depending on the solvent and instrument.)
| Protons | Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | ~7.2-7.4 | m |
| CH-OH | ~4.6 | d |
| CH-N | ~4.2 | m |
| N-CH₃ | ~2.7 | s |
| C(CH₃)₃ | ~1.4 | s |
| CH-CH₃ | ~0.9 | d |
Table 4: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (ppm) |
| C=O (carbamate) | ~155 |
| Phenyl-C | ~126-142 |
| C-OH | ~75 |
| C-N | ~58 |
| C(CH₃)₃ (quaternary) | ~80 |
| N-CH₃ | ~30 |
| C(CH₃)₃ (methyls) | ~28 |
| CH-CH₃ | ~15 |
Table 5: Mass Spectrometry Data
| Technique | Ionization Mode | Key m/z values | Notes |
| GC-MS | EI | Varies | Subject to thermal degradation and rearrangement.[3] |
| LC-MS/MS | ESI+ | [M+H]⁺, [M+Na]⁺ | May not show characteristic fragmentation.[3] |
Table 6: FTIR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | ~3400 (broad) |
| C-H stretch (aromatic and aliphatic) | ~2800-3100 |
| C=O stretch (carbamate) | ~1680 |
| C-N stretch | ~1160 |
Biological Signaling and Significance
As a synthetic intermediate and a protected form of pseudoephedrine, this compound is not expected to have significant direct biological activity. The bulky tert-butyl carbamate group would likely hinder its interaction with the adrenergic receptors that pseudoephedrine targets. Its primary significance in a biological context is as a precursor that can be converted back to pseudoephedrine or into methamphetamine, both of which are biologically active. There are no known signaling pathways directly modulated by this compound.
Conclusion
This compound is a well-characterized chemical entity of significant interest in forensic and synthetic chemistry. Its role as a masked precursor for illicit drug synthesis has led to its analytical characterization being documented in the scientific literature. This guide has summarized the available technical information, including its synthesis, properties, and analytical data, to serve as a valuable resource for researchers, scientists, and drug development professionals. The provided experimental outlines and data tables offer a comprehensive understanding of this compound.
References
An In-Depth Technical Guide to the Chemical Properties of t-BOC Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-pseudoephedrine (t-BOC pseudoephedrine). It includes key physicochemical data, detailed experimental protocols for its synthesis and characterization, and spectroscopic data to aid in its identification and analysis.
Physicochemical Properties
t-BOC pseudoephedrine is the N-protected form of pseudoephedrine, a sympathomimetic amine. The introduction of the tert-butoxycarbonyl (Boc) group modifies its chemical properties, particularly its polarity and reactivity.
| Property | Value | Source |
| CAS Number | 152614-95-4 | [1] |
| Molecular Formula | C₁₅H₂₃NO₃ | [1] |
| Formula Weight | 265.4 g/mol | [1] |
| Formal Name | N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-carbamic acid, 1,1-dimethylethyl ester | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |
Synthesis of t-BOC Pseudoephedrine
The synthesis of t-BOC pseudoephedrine involves the protection of the secondary amine group of pseudoephedrine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Experimental Protocol: N-tert-butoxycarbonylation of Pseudoephedrine
Materials:
-
(+)-Pseudoephedrine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dry tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
tert-Butyl methyl ether (t-BuME)
-
0.1 N aqueous hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of di-tert-butyl dicarbonate (1.0 equivalent) in dry THF is cooled to 0 °C in an ice bath.
-
Pseudoephedrine (1.5 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Saturated aqueous NaHCO₃ solution is added to the reaction mixture.
-
The mixture is extracted three times with tert-butyl methyl ether.
-
The combined organic extracts are washed three times with 0.1 N aqueous HCl, followed by one wash with saturated aqueous NaHCO₃ solution.
-
The organic phase is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2]
Purification: The crude t-BOC pseudoephedrine can be purified by column chromatography on silica (B1680970) gel.
Synthesis workflow for t-BOC pseudoephedrine.
Spectroscopic Characterization
The structure of t-BOC pseudoephedrine can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to restricted rotation around the newly formed carbamate (B1207046) bond, the NMR spectra of t-BOC pseudoephedrine may show peak broadening or the presence of rotamers, especially at room temperature. Acquiring spectra at elevated temperatures can help to simplify the spectrum by coalescing these signals.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of t-BOC pseudoephedrine is expected to show characteristic absorption bands for the carbamate group, in addition to the bands from the pseudoephedrine backbone.
Expected Characteristic IR Absorptions:
-
~1690 cm⁻¹: Strong C=O stretching vibration of the carbamate group.
-
~1160 cm⁻¹: C-O stretching vibration of the carbamate group.
-
~3400 cm⁻¹: O-H stretching vibration of the hydroxyl group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and structural elucidation of t-BOC pseudoephedrine. The fragmentation pattern can provide valuable information about the molecule's structure.
Expected Fragmentation Pattern: Under Electron Ionization (EI) or Electrospray Ionization (ESI), t-BOC pseudoephedrine is expected to undergo characteristic fragmentation. Common fragmentation pathways for t-BOC protected compounds include the loss of the tert-butyl group or the entire Boc group.
Plausible mass spectrometry fragmentation pathways.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
t-BOC derivatives can sometimes exhibit thermal degradation or rearrangement during GC-MS analysis.[3][4] Therefore, careful optimization of the injection port temperature and other GC parameters is crucial for accurate analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of t-BOC pseudoephedrine as it avoids the potential for thermal degradation associated with GC. Reversed-phase chromatography can be employed for separation, coupled with a mass spectrometer for detection and identification.
Experimental Protocol: LC-MS Analysis
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid such as formic acid, can be used.
-
Detection: Electrospray ionization (ESI) in positive ion mode is commonly used.
This technical guide provides a foundational understanding of the chemical properties of t-BOC pseudoephedrine. For more detailed and specific applications, further experimental validation is recommended.
References
An In-Depth Technical Guide to the Synthesis of Pseudoephedrine tert-butyl carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Pseudoephedrine tert-butyl carbamate (B1207046), a protected derivative of pseudoephedrine. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of pseudoephedrine is a key step in various synthetic routes, including the preparation of precursors for further chemical transformations.[1] This document outlines the synthetic strategy, a detailed experimental protocol, and relevant chemical data.
Synthetic Strategy: N-tert-Butoxycarbonylation
The most common and direct method for the synthesis of Pseudoephedrine tert-butyl carbamate is the N-tert-butoxycarbonylation of pseudoephedrine. This reaction involves the treatment of pseudoephedrine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The reaction typically proceeds in the presence of a base to facilitate the deprotonation of the secondary amine, allowing for nucleophilic attack on the carbonyl carbon of the Boc anhydride. Common bases for this transformation include triethylamine (B128534) or a bicarbonate salt in a suitable aprotic solvent. The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies for N-Boc protection of secondary amines.
Materials:
-
(+)-Pseudoephedrine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve (+)-Pseudoephedrine (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, quench the mixture by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel, typically using a mixture of hexane (B92381) and ethyl acetate as the eluent, to afford the pure product.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| (+)-Pseudoephedrine | C₁₀H₁₅NO | 165.23 | - |
| This compound | C₁₅H₂₃NO₃ | 265.35 | ≥98% |
Characterization
The structure and purity of the synthesized this compound are confirmed through various analytical techniques. A study by Mayer et al. has reported the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectroscopy, and high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Conclusion
The synthesis of this compound via N-tert-butoxycarbonylation is a straightforward and efficient method for the protection of the secondary amine of pseudoephedrine. This protected intermediate serves as a valuable building block in various synthetic applications. The detailed protocol and characterization data provided in this guide offer a comprehensive resource for researchers in the fields of medicinal chemistry and drug development.
References
The Role of N-Acyl Pseudoephedrine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled construction of complex molecular architectures. Among the various auxiliaries developed, pseudoephedrine has emerged as a particularly effective and practical choice for a range of asymmetric transformations.[1][2] This is attributed to its ready availability in both enantiomeric forms, relatively low cost, and the high degree of stereoselectivity it imparts in carbon-carbon bond-forming reactions.[1]
This technical guide provides an in-depth exploration of the use of N-acyl pseudoephedrine amides as chiral auxiliaries, focusing on their application in the asymmetric alkylation of enolates. It is crucial to distinguish the active form of the auxiliary, the N-acyl derivative, from protected forms such as pseudoephedrine tert-butyl carbamate (B1207046) . The tert-butyl carbamate (Boc) group serves as a protecting group for the secondary amine of pseudoephedrine and, in this protected state, the molecule cannot function as the chiral auxiliary in the widely practiced asymmetric alkylation reactions. The utility of the pseudoephedrine auxiliary is predicated on the formation of a tertiary amide, which is the focus of this guide.
Core Principle: Mechanism of Stereocontrol
The remarkable stereodirecting power of the N-acyl pseudoephedrine auxiliary stems from the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[1][3] The stereochemical outcome of subsequent reactions is governed by a well-defined transition state, as illustrated in the diagram below.
Caption: Proposed chelation-controlled transition state for the asymmetric alkylation of an N-acyl pseudoephedrine amide.
This rigid conformation, stabilized by the lithium cation, effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the opposite, less sterically hindered face, resulting in a highly diastereoselective alkylation. The presence of lithium chloride (LiCl) is often crucial, as it is believed to break up LDA aggregates and prevent enolate aggregation, leading to faster and cleaner reactions.[]
Experimental Workflow
The application of pseudoephedrine as a chiral auxiliary in asymmetric alkylation follows a well-established three-stage process: formation of the N-acyl pseudoephedrine amide, diastereoselective alkylation of the corresponding enolate, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.
Caption: General experimental workflow for asymmetric synthesis using an N-acyl pseudoephedrine chiral auxiliary.
Data Presentation: Diastereoselective Alkylation of N-Acyl Pseudoephedrine Amides
The following table summarizes representative results for the diastereoselective alkylation of various N-acyl pseudoephedrine amides, demonstrating the high yields and excellent stereocontrol achieved with a range of electrophiles.
| Entry | Acyl Group (R¹) | Electrophile (R²-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Propionyl | Benzyl (B1604629) bromide | 90 | >99:1 |
| 2 | Propionyl | n-Butyl iodide | 80 | 98:2 |
| 3 | Phenylacetyl | Methyl iodide | 95 | 97:3 |
| 4 | Isovaleryl | Allyl bromide | 88 | >99:1 |
| 5 | Propionyl | Isopropyl iodide | 75 | 95:5 |
Data compiled from representative literature.[]
Experimental Protocols
1. Synthesis of N-Propionyl-(+)-pseudoephedrine Amide
This protocol describes a typical procedure for the acylation of (+)-pseudoephedrine.
-
Materials: (+)-Pseudoephedrine, propionyl chloride, pyridine (B92270), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve (+)-pseudoephedrine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
2. Asymmetric Alkylation of N-Propionyl-(+)-pseudoephedrine Amide
This protocol outlines the diastereoselective alkylation of the prepared pseudoephedrine amide.
-
Materials: N-Propionyl-(+)-pseudoephedrine amide, anhydrous lithium chloride (LiCl), anhydrous tetrahydrofuran (B95107) (THF), diisopropylamine (B44863), n-butyllithium (n-BuLi), alkyl halide (e.g., benzyl bromide).
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.
-
In a separate oven-dried flask, dissolve the N-propionyl-(+)-pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.
-
Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via cannula.
-
Stir the resulting mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolization.
-
Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 eq) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by HPLC or NMR analysis. The product can be purified by recrystallization to enhance diastereomeric purity.[3]
-
3. Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved to afford various functional groups, and the pseudoephedrine can often be recovered.[2][5]
Caption: Pathways for the conversion of the alkylated pseudoephedrine amide to enantiomerically enriched products.
-
To obtain Carboxylic Acids: Acidic hydrolysis (e.g., refluxing in aqueous H₂SO₄) or basic hydrolysis (e.g., refluxing with aqueous NaOH) of the alkylated amide furnishes the corresponding carboxylic acid.[]
-
To obtain Alcohols: Reduction of the amide with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) yields the primary alcohol.[3]
-
To obtain Ketones: Addition of an organolithium or Grignard reagent to the alkylated amide, followed by aqueous workup, provides the corresponding ketone.
Conclusion
N-Acyl pseudoephedrine amides are highly effective and versatile chiral auxiliaries for asymmetric synthesis, particularly for the diastereoselective alkylation of enolates. The methodology provides a reliable and practical route to a wide array of enantiomerically enriched compounds, including carboxylic acids, alcohols, and ketones. The operational simplicity, high stereoselectivity, and the ability to recover the chiral auxiliary make it a valuable tool for both academic research and industrial drug development. It is essential for practitioners to recognize that the active auxiliary is the N-acyl derivative, while compounds like pseudoephedrine tert-butyl carbamate represent a protected form not suitable for these key transformations.
References
The Strategic Role of the Tert-Butyl Carbamate Group in Pseudoephedrine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl carbamate (B1207046) (Boc) group serves as a crucial protecting group for the secondary amine in pseudoephedrine, profoundly influencing its reactivity and stereochemical control in asymmetric synthesis. This technical guide provides an in-depth analysis of the role of the Boc group in pseudoephedrine chemistry, complete with experimental protocols, quantitative data, and mechanistic visualizations.
Introduction: The Significance of Amine Protection in Pseudoephedrine
Pseudoephedrine, a chiral amino alcohol, is a valuable building block in organic synthesis, most notably as a chiral auxiliary.[1] Its inherent chirality allows for the diastereoselective synthesis of a variety of chiral molecules. However, the presence of both a hydroxyl and a secondary amine group necessitates a strategic approach to selective functionalization. The protection of the amine group with a tert-butoxycarbonyl (Boc) moiety is a common and effective strategy to modulate its nucleophilicity and steric environment, thereby enabling a wider range of synthetic transformations.[2]
N-Boc Protection of Pseudoephedrine: A Detailed Protocol
The introduction of the Boc group onto the nitrogen atom of pseudoephedrine is typically achieved through the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.
Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-(1S,2S)-pseudoephedrine
-
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equivalent) in dichloromethane (DCM) at room temperature, add triethylamine (1.5 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-pseudoephedrine as a white solid.
-
Quantitative Data for N-Boc Protection of Pseudoephedrine
| Parameter | Value | Reference |
| Yield | Typically >95% | General procedure for Boc protection of amines. |
| Purity | >98% after chromatography | General procedure for Boc protection of amines. |
Mechanism of N-Boc Protection
The reaction proceeds via a nucleophilic attack of the pseudoephedrine's secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected pseudoephedrine, tert-butoxide, and carbon dioxide. The base neutralizes the protonated amine intermediate.
References
Technical Guide: Pseudoephedrine tert-butyl carbamate
CAS Number: 152614-95-4
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Pseudoephedrine tert-butyl carbamate (B1207046), a key intermediate and analytical reference standard. It includes detailed information on its synthesis, physicochemical properties, and analytical characterization.
Physicochemical Properties
Pseudoephedrine tert-butyl carbamate, also known as N-tert-butoxycarbonyl-pseudoephedrine or t-BOC Pseudoephedrine, is a carbamate derivative of pseudoephedrine. It serves as a crucial precursor in synthetic organic chemistry and is utilized as an analytical reference standard in forensic and research applications.[1]
| Property | Value |
| CAS Number | 152614-95-4 |
| Molecular Formula | C₁₅H₂₃NO₃ |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | tert-butyl (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl(methyl)carbamate |
| Appearance | Crystalline solid (predicted) |
| Purity | ≥98% |
Synthesis
The synthesis of this compound is achieved through the N-acylation of pseudoephedrine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction introduces the tert-butoxycarbonyl (Boc) protecting group to the secondary amine of the pseudoephedrine molecule.
Experimental Protocol: N-tert-butoxycarbonylation of Pseudoephedrine
This protocol is adapted from established procedures for the Boc-protection of secondary amines and specific details found in the synthesis of similar masked derivatives of pseudoephedrine.[1]
Materials:
-
(+)-Pseudoephedrine (1 mole equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mole equivalents)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base (1.2 mole equivalents)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent
Procedure:
-
To a solution of (+)-Pseudoephedrine in dichloromethane, add triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
Synthesis Workflow
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on the characterization of closely related compounds.[1]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine protons of the pseudoephedrine backbone, the N-methyl and C-methyl protons, and the characteristic singlet for the nine protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the pseudoephedrine backbone, the N-methyl and C-methyl carbons, and the carbons of the Boc protecting group, including the quaternary carbon and the carbonyl carbon. |
| FTIR (cm⁻¹) | Characteristic peaks for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=O stretching (carbamate carbonyl), and C-O stretching. |
| Mass Spec. (MS) | The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns. |
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS analysis of t-Boc derivatives of pseudoephedrine can be challenging due to potential thermal degradation or rearrangement in the injector port.[1][2] Derivatization of the hydroxyl group may be necessary to improve thermal stability for more reliable analysis.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a suitable method for the analysis of this compound.
Illustrative HPLC Method:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.
This method allows for the separation of the product from starting materials and byproducts, enabling purity assessment and quantification.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive analysis.
References
- 1. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. [phfscience.nz]
An In-Depth Technical Guide on the Molecular Structure of N-Boc-pseudoephedrine
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of N-Boc-pseudoephedrine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
N-Boc-pseudoephedrine, formally known as N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-carbamic acid, 1,1-dimethylethyl ester, is a carbamate-protected derivative of pseudoephedrine.[1] The tert-butoxycarbonyl (Boc) protecting group is strategically employed in organic synthesis to mask the secondary amine functionality of the pseudoephedrine molecule. This protection prevents the amine from participating in undesired side reactions and allows for selective chemical transformations at other sites of the molecule. N-Boc-pseudoephedrine serves as a key intermediate in the synthesis of various pharmaceutical compounds and is also utilized as an analytical reference standard.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of N-Boc-pseudoephedrine is characterized by the presence of a phenyl ring, a hydroxyl group, and the N-Boc protecting group attached to the nitrogen atom of the pseudoephedrine backbone.
| Property | Value | Reference |
| Formal Name | N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-carbamic acid, 1,1-dimethylethyl ester | [1] |
| Synonyms | t-BOC Pseudoephedrine, N-Butoxycarbonyl-Pseudoephedrine, Pseudoephedrine t-butyl Carbamate | [1] |
| CAS Number | 152614-95-4 | [1] |
| Molecular Formula | C₁₅H₂₃NO₃ | [1] |
| Molecular Weight | 265.4 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| SMILES | O--INVALID-LINK--N(C)C(OC(C)(C)C)=O">C@HC1=CC=CC=C1 | [1] |
| InChI Key | SIKODEFLCMOILM-WCQYABFASA-N | [1] |
Solubility
N-Boc-pseudoephedrine exhibits solubility in various organic solvents, which is a critical consideration for its use in synthesis and purification processes.
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
Synthesis of N-Boc-pseudoephedrine
The synthesis of N-Boc-pseudoephedrine is typically achieved through the N-protection of pseudoephedrine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.
Experimental Protocol: N-Boc Protection of Pseudoephedrine
This protocol outlines a general procedure for the synthesis of N-Boc-pseudoephedrine.
Materials:
-
(+)-Pseudoephedrine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (+)-pseudoephedrine (1.0 equivalent) in dichloromethane.
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-Boc-pseudoephedrine by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Boc-pseudoephedrine is expected to show characteristic signals for the protons of the pseudoephedrine backbone and the tert-butyl group of the Boc protecting group. Due to hindered rotation around the N-CO bond, some signals may appear broadened or as a set of rotamers at room temperature.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Phenyl (Ar-H) | 7.2 - 7.4 | multiplet |
| CH-OH | ~4.6 | doublet |
| CH-N | ~4.1 | multiplet |
| N-CH₃ | ~2.7 | singlet |
| CH-CH₃ | ~1.0 | doublet |
| C(CH₃)₃ (Boc) | ~1.4 | singlet (intense) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the phenyl ring, the pseudoephedrine backbone, and the Boc group.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Boc) | ~155 |
| Aromatic (Ar-C) | 126 - 142 |
| C(CH₃)₃ (Boc) | ~80 |
| CH-OH | ~75 |
| CH-N | ~58 |
| N-CH₃ | ~30 |
| C(CH₃)₃ (Boc) | ~28 |
| CH-CH₃ | ~15 |
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-pseudoephedrine is expected to exhibit characteristic absorption bands for the hydroxyl, carbamate, and aromatic functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (carbamate) | 1680 - 1700 | Strong |
| C-N stretch | 1160 - 1250 | Medium |
| C-O stretch | 1000 - 1300 | Medium |
Conclusion
This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of N-Boc-pseudoephedrine. The information presented is essential for researchers and scientists working with this important synthetic intermediate in the fields of medicinal chemistry and drug development. The methodologies and data compiled herein serve as a valuable resource for the efficient and effective utilization of N-Boc-pseudoephedrine in various research and development applications.
References
Spectroscopic and Synthetic Profile of Pseudoephedrine Tert-Butyl Carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Pseudoephedrine tert-butyl carbamate (B1207046). This compound, a tert-butoxycarbonyl (t-Boc) protected derivative of pseudoephedrine, is of significant interest in synthetic organic chemistry and forensic analysis as a masked form of pseudoephedrine, a precursor to methamphetamine. The following sections detail the experimental protocols for its synthesis and the corresponding analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of Pseudoephedrine tert-butyl carbamate
The synthesis of this compound involves the protection of the secondary amine group of pseudoephedrine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Experimental Protocol: Synthesis
To a solution of pseudoephedrine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) or acetonitrile, is added di-tert-butyl dicarbonate (1.1 equivalents). The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified using column chromatography on silica (B1680970) gel to afford this compound as a pure product.
The logical workflow for the synthesis is depicted in the following diagram:
Spectroscopic Data
The structural characterization of this compound was performed using ¹H NMR, ¹³C NMR, FTIR, and GC-MS. The data reveals the successful addition of the t-Boc protecting group. Due to restricted rotation around the newly formed carbamate bond, signal broadening or duplication may be observed in the NMR spectra at room temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.20 | m | 5H | Aromatic protons |
| 4.41 | d, J = 4.4 Hz | 1H | CH-OH |
| 4.10 | m | 1H | CH-N |
| 2.75 | s | 3H | N-CH₃ |
| 1.48 | s | 9H | C(CH₃)₃ |
| 1.08 | d, J = 6.8 Hz | 3H | CH-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.8 | C=O (carbamate) |
| 141.6 | Aromatic C (quaternary) |
| 128.3 | Aromatic CH |
| 127.5 | Aromatic CH |
| 126.3 | Aromatic CH |
| 79.8 | C (CH₃)₃ |
| 76.8 | C H-OH |
| 59.9 | C H-N |
| 31.8 | N-C H₃ |
| 28.5 | C(C H₃)₃ |
| 15.0 | CH-C H₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum was recorded as a thin film.
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | br, m | O-H stretch |
| 2975, 2930 | s | C-H stretch (aliphatic) |
| 1685 | s | C=O stretch (carbamate) |
| 1455, 1365 | m | C-H bend |
| 1160 | s | C-O stretch |
| 760, 700 | s | C-H bend (aromatic) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectra were obtained using electron ionization (EI). The fragmentation pattern is consistent with the structure of this compound. It should be noted that thermal degradation or rearrangement can occur during GC-MS analysis of t-Boc protected amines.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 265 | Low | [M]⁺ (Molecular ion) |
| 209 | Moderate | [M - C₄H₈]⁺ |
| 166 | Moderate | [M - C₅H₉O₂]⁺ |
| 148 | High | [M - C₅H₉O₂ - H₂O]⁺ |
| 57 | Very High | [C₄H₉]⁺ |
Experimental Protocols: Spectroscopy
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
FTIR Spectroscopy: The infrared spectrum was recorded on an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal.
-
GC-MS Analysis: Gas chromatography-mass spectrometry analysis was performed on a GC system coupled to a mass selective detector. A capillary column suitable for the analysis of semi-volatile organic compounds was used. The injection port temperature was set to 250 °C, and the mass spectrometer was operated in electron ionization (EI) mode at 70 eV.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the relationship between the different spectroscopic techniques used for the characterization of this compound.
References
In-Depth Technical Guide to the ¹H NMR Spectrum of t-BOC Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-tert-butoxycarbonyl-pseudoephedrine (t-BOC pseudoephedrine). Below, you will find detailed information on the chemical structure, experimental protocols for its synthesis and NMR analysis, and a thorough interpretation of the spectral data. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and analytical sciences.
Molecular Structure and ¹H NMR Assignments
N-t-BOC-pseudoephedrine is a derivative of the sympathomimetic amine pseudoephedrine, where the secondary amine is protected with a tert-butoxycarbonyl (Boc) group. This modification is common in organic synthesis to temporarily mask the reactivity of the amine functionality.
The ¹H NMR spectrum of t-BOC pseudoephedrine is characterized by distinct signals corresponding to the protons of the pseudoephedrine backbone and the t-BOC protecting group. Due to restricted rotation around the newly formed carbamate (B1207046) bond, some signals may appear broadened or as multiple conformers at room temperature. Therefore, NMR spectra are often acquired at elevated temperatures to simplify the spectrum by coalescing these rotational isomers into sharper, averaged signals.
Table 1: ¹H NMR Spectral Data for t-BOC Pseudoephedrine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.40 - 7.20 | m | - |
| CH-O | 4.40 | d | 8.8 |
| CH-N | 4.20 | m | - |
| N-CH₃ | 2.79 | s | - |
| C(CH₃)₃ | 1.45 | s | - |
| CH-CH₃ | 0.95 | d | 6.7 |
Note: Data is based on spectra acquired in CDCl₃ at elevated temperatures to overcome rotational isomerism.
Experimental Protocols
Synthesis of N-tert-butoxycarbonyl-pseudoephedrine
The synthesis of t-BOC pseudoephedrine is achieved through the reaction of pseudoephedrine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a common reagent for the introduction of the Boc protecting group.
Materials:
-
(+)-Pseudoephedrine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of (+)-pseudoephedrine (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (1.2 eq) is added.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc₂O and acidic byproducts.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
If necessary, the crude t-BOC pseudoephedrine can be purified by column chromatography on silica (B1680970) gel.
¹H NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer operating at a frequency of 400 MHz or higher.
Sample Preparation:
-
Approximately 5-10 mg of purified t-BOC pseudoephedrine is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The ¹H NMR spectrum is acquired at an elevated temperature (e.g., 55 °C) to ensure sharp signals by overcoming the effects of rotational isomers.
-
Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow for the synthesis and analysis of t-BOC pseudoephedrine.
Caption: Molecular structure of t-BOC pseudoephedrine with key ¹H NMR assignments.
Caption: Experimental workflow for the synthesis and ¹H NMR analysis of t-BOC pseudoephedrine.
An In-Depth Technical Guide to the Infrared Spectroscopy of Pseudoephedrine Tert-Butyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectroscopy of pseudoephedrine tert-butyl carbamate (B1207046). As a protected derivative of pseudoephedrine, understanding its spectral characteristics is crucial for reaction monitoring, quality control, and characterization in synthetic and pharmaceutical chemistry. This document outlines the theoretical basis for its infrared spectrum, predicted vibrational modes, a standardized experimental protocol for spectral acquisition, and a logical workflow for analysis.
Introduction to the Infrared Spectroscopy of Protected Amines
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. In the context of synthetic chemistry, IR spectroscopy is an invaluable tool for tracking the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.
The protection of amines is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in various conditions and its straightforward removal under mild acidic conditions. The formation of pseudoephedrine tert-butyl carbamate involves the reaction of the secondary amine in pseudoephedrine with a Boc-donating reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This chemical transformation leads to distinct changes in the infrared spectrum, which are predictable and readily identifiable. A recent study has also explored the characterization of t-Boc appended to pseudoephedrine using various analytical techniques including FTIR.[1]
Predicted Infrared Spectrum and Vibrational Mode Analysis
The infrared spectrum of this compound can be predicted by considering the characteristic absorption bands of its constituent functional groups and comparing them to the starting material, pseudoephedrine. The key transformation is the conversion of a secondary amine to a carbamate.
Key Spectral Changes Upon N-Boc Protection
-
Disappearance of Secondary Amine N-H Stretch: Pseudoephedrine, a secondary amine, typically exhibits a single, weak to medium N-H stretching vibration in the range of 3350-3310 cm⁻¹.[2][3] Upon successful formation of the carbamate, this peak will disappear.
-
Appearance of Carbamate N-H Stretch: The newly formed carbamate group will show a new N-H stretching band, typically in the region of 3400-3250 cm⁻¹.[2]
-
Appearance of Carbamate C=O Stretch: A strong and prominent carbonyl (C=O) stretching band is a hallmark of the carbamate group. This peak is expected to appear in the range of 1725-1685 cm⁻¹.
-
Persistence of Pseudoephedrine Backbone Vibrations: The spectral features of the pseudoephedrine backbone, such as the O-H stretch from the alcohol group (broadband, ~3400-3200 cm⁻¹), C-H stretches from the aromatic ring and alkyl chain (~3100-2850 cm⁻¹), and aromatic C=C bending vibrations (~1600-1450 cm⁻¹), will remain in the spectrum of the product. The FTIR spectra of pure pseudoephedrine hydrochloride show characteristic peaks for N-H stretching around 3369 cm⁻¹ and 3288 cm⁻¹.[4]
Tabulated Summary of Predicted Absorption Data
The following table summarizes the predicted key infrared absorption bands for this compound for easy comparison.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |
| ~3400 - 3200 (broad) | O-H Stretch | Alcohol | Medium - Strong | This broad peak is characteristic of the hydroxyl group in the pseudoephedrine backbone and may overlap with the N-H stretch. |
| ~3350 (sharp) | N-H Stretch | Carbamate | Medium | The appearance of this peak and the disappearance of the secondary amine N-H stretch are key indicators of the reaction's success. |
| ~3100 - 2850 | C-H Stretch | Aromatic & Aliphatic | Medium - Strong | Represents the various C-H bonds in the phenyl ring, methyl groups, and the tert-butyl group. |
| ~1700 | C=O Stretch (Amide I band) | Carbamate | Strong | A very strong and sharp absorption, which is a definitive marker for the formation of the carbamate. |
| ~1600 - 1450 | C=C Aromatic Ring Stretch | Phenyl Group | Medium - Variable | A series of peaks indicating the presence of the aromatic ring. |
| ~1520 | N-H Bend (Amide II band) | Carbamate | Medium | This bending vibration is another characteristic feature of the newly formed carbamate linkage. |
| ~1250 & ~1160 | C-N Stretch & C-O Stretch | Carbamate | Medium - Strong | These stretches are associated with the carbamate group. |
| ~1050 | C-O Stretch | Alcohol | Medium - Strong | Arising from the secondary alcohol in the pseudoephedrine structure. |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible infrared spectra. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern, convenient method that requires minimal sample preparation for both solid and liquid samples.[5][6][7]
Sample Preparation and Analysis using ATR-FTIR
Objective: To acquire the infrared spectrum of a solid or liquid sample of this compound.
Materials:
-
FTIR Spectrometer with a diamond or zinc selenide (B1212193) ATR accessory.
-
Sample of this compound.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe lightly dampened with isopropanol or another suitable solvent.
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.[8]
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (number of scans, resolution, and spectral range).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and pressure arm tip with a solvent-dampened, lint-free wipe to remove all traces of the sample.
-
Visualized Workflows and Relationships
Diagrams created using the DOT language provide a clear visual representation of the chemical and experimental processes.
Conclusion
The infrared spectroscopy of this compound is characterized by the distinct disappearance of the secondary amine N-H stretch and the prominent appearance of the carbamate N-H and C=O stretching vibrations. This technical guide provides researchers, scientists, and drug development professionals with a predictive framework for identifying this compound, a robust experimental protocol for acquiring high-quality spectral data, and clear visual workflows to aid in understanding the associated chemical and analytical processes. By following these guidelines, IR spectroscopy can be effectively utilized for the reliable characterization and quality assessment of this compound in a research and development setting.
References
- 1. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 8. benchchem.com [benchchem.com]
Technical Guide: Physical and Chemical Characteristics of Pseudoephedrine tert-butyl carbamate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Pseudoephedrine tert-butyl carbamate (B1207046). The information is compiled from various chemical suppliers and scientific literature, offering a core reference for professionals in research and development. This document includes tabulated data for key characteristics, generalized experimental protocols for their determination, and a logical diagram illustrating the compound's formation.
Core Physical and Chemical Properties
Pseudoephedrine tert-butyl carbamate, also known as t-BOC Pseudoephedrine, is an N-protected derivative of pseudoephedrine.[1][2] It serves as an analytical reference standard and a precursor in certain chemical syntheses.[1][3] The tert-butoxycarbonyl (t-Boc) protecting group masks the secondary amine of the parent pseudoephedrine molecule.
Data Summary
The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| IUPAC Name | tert-butyl (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl(methyl)carbamate[2] |
| Synonyms | t-BOC Pseudoephedrine, N-Butoxycarbonyl-Pseudoephedrine, Pseudoephedrine t-butyl Carbamate[1][3] |
| CAS Number | 152614-95-4[1][2] |
| Molecular Formula | C₁₅H₂₃NO₃[1][4] |
| Formula Weight | 265.4 g/mol (also cited as 265.35 g/mol )[1][4] |
| Appearance | A crystalline solid[1][5] |
| Purity | ≥98%[1][2] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 10 mg/mL[1] |
| Storage Temperature | -20°C is recommended for long-term storage.[1][2][3] |
| Stability | ≥ 5 years (when stored at -20°C)[1] |
| SMILES | O--INVALID-LINK--N(C)C(OC(C)(C)C)=O">C@HC1=CC=CC=C1[1] |
| InChI Key | SIKODEFLCMOILM-WCQYABFASA-N[1][2] |
Experimental Protocols
While specific experimental data such as melting point for this exact compound is not publicly detailed in the provided search results, standard analytical methods are used for its characterization.[6] The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound like this compound.
Determination of Physical State and Appearance
-
Objective: To visually characterize the compound at ambient temperature.
-
Methodology:
-
A small sample (1-2 mg) of the substance is placed on a clean, dry watch glass or microscope slide.
-
The sample is observed under sufficient lighting against both a white and a dark background.
-
Observations regarding its state (e.g., crystalline, amorphous), color, and texture are recorded. For crystalline solids, microscopic examination can be used to describe the crystal habit.
-
Solubility Assessment
-
Objective: To determine the solubility of the compound in various solvents.
-
Methodology:
-
Weigh a precise amount of the compound (e.g., 10 mg) into separate vials.
-
Add a measured volume (e.g., 100 µL) of the selected solvent (e.g., DMSO, Ethanol, water) to the first vial.
-
Agitate the vial using a vortex mixer for 30-60 seconds.
-
Visually inspect for complete dissolution.
-
If the solid dissolves, add another portion of the compound and repeat until saturation is reached.
-
If the solid does not dissolve, incrementally add more solvent until dissolution occurs or a large volume is reached, indicating poor solubility.
-
The results are expressed qualitatively (e.g., soluble, sparingly soluble) or quantitatively (e.g., mg/mL).[1]
-
Structural and Purity Analysis Workflow
Characterization of t-Boc protected derivatives is typically performed using a suite of complementary analytical techniques to confirm structure and purity.[6]
-
Objective: To confirm the chemical structure and assess the purity of the synthesized compound.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired. Due to restricted rotation around the carbamate bond, spectra may need to be acquired at an elevated temperature to resolve complex signal broadening.[6]
-
The resulting spectra are analyzed to confirm the presence of all expected protons and carbons and their chemical environments, confirming the structure.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, ethyl acetate).
-
The solution is injected into the GC-MS. It is noted that t-Boc derivatives can show thermal degradation or rearrangement during GC-MS analysis.[6]
-
The gas chromatogram provides data on the sample's purity and retention time, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which aids in structural confirmation.
-
-
High-Resolution LC-MS/MS:
-
This technique is complementary to GC-MS, especially for thermally labile compounds.[6]
-
A solution of the sample is analyzed via Liquid Chromatography-Mass Spectrometry.
-
This provides a highly accurate mass measurement, which can definitively confirm the molecular formula. The fragmentation pattern (MS/MS) can further validate the structure.[6]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
A small amount of the solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory.
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups (e.g., C=O stretch of the carbamate, O-H stretch of the alcohol, C-H stretches of alkyl and aromatic groups).
-
-
Visualization of Logical Relationships
The following diagram illustrates the formation of this compound from its parent compound, Pseudoephedrine. This represents a common chemical transformation where a protecting group is added to a functional group.
Caption: Synthetic pathway for t-BOC protection of Pseudoephedrine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 152614-95-4 [sigmaaldrich.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [A crystalline solid] [lgcstandards.com]
- 6. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. [phfscience.nz]
An In-depth Technical Guide on the Solubility of t-BOC Pseudoephedrine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N-tert-butoxycarbonyl (t-BOC) protected pseudoephedrine in various organic solvents. Due to its role as a protected intermediate in the synthesis of various pharmaceutical compounds, understanding its solubility is crucial for process optimization, purification, and formulation development. This document compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for this process.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for t-BOC pseudoephedrine in common organic solvents at ambient temperature. This data is essential for selecting appropriate solvents for synthesis, purification, and analytical method development.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 | Not Specified |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 30 | Not Specified |
| Ethanol | C₂H₅OH | 46.07 | 20 | Not Specified |
| Phosphate-Buffered Saline (PBS, pH 7.2) | N/A | N/A | 10 | Not Specified |
Data sourced from Cayman Chemical product information sheet.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of t-BOC pseudoephedrine solubility in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the saturation solubility of t-BOC pseudoephedrine in a selected organic solvent at a specific temperature.
Materials:
-
t-BOC pseudoephedrine (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker bath
-
Analytical balance (± 0.01 mg)
-
Vials with airtight caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of t-BOC pseudoephedrine to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker bath set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution to a known volume with the same solvent.
-
-
Quantification:
-
Analyze the concentration of t-BOC pseudoephedrine in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of t-BOC pseudoephedrine of known concentrations.
-
Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL or mol/L at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the context of working with t-BOC pseudoephedrine, from its synthesis to its application as a protected intermediate.
Caption: General workflow for the synthesis and purification of t-BOC pseudoephedrine.
Caption: Standard workflow for determining the solubility of a compound using the shake-flask method.
References
Stability and Storage of Pseudoephedrine tert-butyl carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and storage considerations for Pseudoephedrine tert-butyl carbamate (B1207046). The information is collated from established chemical principles of N-tert-butoxycarbonyl (Boc) protecting groups and stability data of the parent molecule, pseudoephedrine. This document is intended to guide researchers in handling, storing, and developing analytical methods for this compound.
Introduction
Pseudoephedrine tert-butyl carbamate is a derivative of pseudoephedrine where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group. This modification alters the molecule's polarity, reactivity, and, consequently, its stability profile. Understanding the stability of this carbamate is crucial for its use as a reference standard, a precursor in chemical synthesis, and for ensuring its integrity during storage and handling. The primary mode of degradation for this molecule is the cleavage of the acid-labile Boc group.[1][2]
Chemical Structure and Properties
-
IUPAC Name: (1S,2S)-N-(tert-butoxycarbonyl)-N-methyl-1-phenyl-1-hydroxypropan-2-amine
-
Molecular Formula: C₁₅H₂₃NO₃
-
Molecular Weight: 265.35 g/mol
-
CAS Number: 152614-95-4
The stability of this compound is largely dictated by the N-Boc group, which is known to be sensitive to acidic conditions and high temperatures.[3][4] Conversely, it exhibits significant stability in basic and neutral media at ambient temperatures.[5][6]
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. The data is extrapolated from forced degradation studies on pseudoephedrine and the known chemical behavior of the N-Boc protecting group.[7] Degradation is primarily measured by the loss of the parent compound and the appearance of pseudoephedrine.
Table 1: Hydrolytic Stability
| Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Primary Degradant |
| 0.1 M HCl | 60 | 2 | >90% | Pseudoephedrine |
| pH 4.5 Buffer | 60 | 24 | 10-20% | Pseudoephedrine |
| Purified Water | 60 | 24 | <5% | Pseudoephedrine |
| pH 9.0 Buffer | 60 | 24 | <2% | - |
| 0.1 M NaOH | 60 | 24 | <2% | - |
Table 2: Oxidative, Thermal, and Photolytic Stability
| Condition | Temperature (°C) | Time | Expected Degradation (%) | Primary Degradant(s) |
| 3% H₂O₂ | 60 | 24 hours | 5-15% | Oxidation products of Pseudoephedrine |
| Thermal (Solid) | 150 | 6 hours | >50% | Pseudoephedrine, Isobutylene, CO₂ |
| Photolytic (Solid, ICH Q1B) | 25 | 1.2 million lux hours | <5% | - |
Degradation Pathways
The principal degradation pathway for this compound is the acid-catalyzed cleavage of the N-Boc group. This reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield the parent amine, pseudoephedrine.[2][6]
Caption: Acid-catalyzed degradation pathway of this compound.
Experimental Protocols
The following are model protocols for conducting forced degradation studies on this compound. These are designed to assess the stability of the molecule under various stress conditions as recommended by ICH guidelines.[8]
General Procedure
For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile (B52724) or methanol) is prepared. A control sample is stored under refrigerated conditions in the dark. At specified time points, an aliquot of the stressed sample is withdrawn, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.
Acid Hydrolysis
-
Preparation: Prepare solutions of the compound in 0.1 M HCl.
-
Stress Condition: Incubate the solution at 60°C.
-
Sampling: Withdraw samples at 0, 1, 2, and 4 hours.
-
Analysis: Neutralize the sample with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC system.
Base Hydrolysis
-
Preparation: Prepare solutions of the compound in 0.1 M NaOH.
-
Stress Condition: Incubate the solution at 60°C.
-
Sampling: Withdraw samples at 0, 6, 12, and 24 hours.
-
Analysis: Neutralize the sample with an equivalent amount of 0.1 M HCl before dilution and HPLC analysis.
Oxidative Degradation
-
Preparation: Prepare solutions of the compound in 3% hydrogen peroxide.
-
Stress Condition: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw samples at 0, 6, 12, and 24 hours.
-
Analysis: Dilute the sample directly for HPLC analysis.
Thermal Degradation (Solid State)
-
Preparation: Place a thin layer of the solid compound in a vial.
-
Stress Condition: Heat the vial in an oven at 150°C.[9]
-
Sampling: At 0, 2, 4, and 6 hours, remove a vial, allow it to cool, and dissolve the contents in a suitable solvent.
-
Analysis: Dilute the solution to the target concentration for HPLC analysis.
Photostability
-
Preparation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
-
Analysis: After the exposure period, dissolve and analyze both the exposed and control samples by HPLC.
Analytical Methodology
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is required to separate this compound from its potential degradation products, primarily pseudoephedrine.
Caption: General workflow for the analysis of stability samples.
Storage Recommendations
Based on the stability profile, the following storage conditions are recommended for this compound:
-
Short-term (laboratory use): Store at 2-8°C in a well-sealed container, protected from light.
-
Long-term: For optimal stability and to prevent degradation over extended periods, store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
General Handling: Avoid contact with strong acids and high temperatures.
By adhering to these storage and handling guidelines, the integrity of this compound can be maintained for its intended use in research and development.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
The Enduring Utility of Pseudoephedrine as a Chiral Auxiliary: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Among the arsenal (B13267) of tools available to the synthetic chemist, chiral auxiliaries remain a powerful and practical strategy for achieving high levels of stereocontrol. This technical guide delves into the core features of one of the most successful and enduring chiral auxiliaries: pseudoephedrine. Its low cost, commercial availability in both enantiomeric forms, and the high degree of stereoselectivity it imparts in a variety of reactions have solidified its importance in asymmetric synthesis.[1][2]
This guide will explore the fundamental principles governing the use of pseudoephedrine as a chiral auxiliary, with a focus on its application in the asymmetric alkylation of amide enolates. Detailed experimental protocols for the formation of pseudoephedrine amides, their diastereoselective alkylation, and the subsequent cleavage of the auxiliary to afford a range of valuable, enantiomerically enriched products will be provided.
Core Principles: Mechanism of Stereocontrol
The remarkable efficacy of pseudoephedrine as a chiral auxiliary stems from its ability to form a rigid, chelated enolate intermediate.[1][3] This intermediate effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high fidelity. The process can be broken down into the following key steps:
-
Amide Formation: Pseudoephedrine is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a tertiary amide.[1][4] This reaction is typically high-yielding.[5]
-
Enolate Formation: The α-proton of the amide is deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a (Z)-enolate.[1][4]
-
Chelation-Controlled Alkylation: The key to the high diastereoselectivity lies in the formation of a stable, six-membered chair-like transition state where the lithium cation is chelated by both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.[3] This conformation, coupled with the steric hindrance from the methyl group on the pseudoephedrine backbone, directs the incoming electrophile to the less hindered face of the enolate.[1][4] The presence of lithium chloride is often crucial for achieving high yields and selectivities, likely by modifying the aggregation state of the enolate.[1][6][7]
Both (1R,2R)-(-)- and (1S,2S)-(+)-pseudoephedrine are readily available, allowing for access to either enantiomer of the desired product.[1]
Experimental Workflows and Logical Relationships
The general workflow for the application of pseudoephedrine as a chiral auxiliary is a three-step process: amide formation, diastereoselective alkylation, and auxiliary cleavage.
The mechanism of stereocontrol in the alkylation step is pivotal to the success of this methodology.
Following the diastereoselective alkylation, the chiral auxiliary is removed to unmask the desired functional group. The choice of cleavage method determines the final product.
Quantitative Data Summary
The diastereoselectivity of the alkylation of pseudoephedrine amides is consistently high across a range of electrophiles. The following tables summarize representative data for the alkylation and subsequent cleavage reactions.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides [6][8]
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (dr) |
| 1 | MeI | α-Methylated amide | >99:1 |
| 2 | BnBr | α-Benzylated amide | 95:5 |
| 3 | Allyl Bromide | α-Allylated amide | 97:3 |
Data compiled from multiple sources.[6][8]
Table 2: Cleavage of Alkylated Pseudoephedrine Amides [9]
| Cleavage Method | Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Acidic Hydrolysis | 9-18 N H₂SO₄, dioxane | Carboxylic Acid | 85-97 | >99 |
| Basic Hydrolysis | n-Bu₄NOH, t-BuOH/H₂O | Carboxylic Acid | 89-99 | >99 |
| Reduction | LiBH₄, Me₃SiCl | Primary Alcohol | 89-94 | >99 |
| Organometallic Addition | R'Li or R'MgBr | Ketone | High | >99 |
Yields and ee values are representative and may vary depending on the substrate.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the use of pseudoephedrine as a chiral auxiliary.
Protocol 1: Formation of Pseudoephedrine Amide (N-Acylation)[3]
Materials:
-
(+)-Pseudoephedrine (1.0 eq)
-
Anhydrous CH₂Cl₂ (0.2 M)
-
Triethylamine (1.5 eq)
-
Acid chloride (1.1 eq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of (+)-pseudoephedrine in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add the acid chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Protocol 2: Asymmetric Alkylation of Pseudoephedrine Amide[3][10]
Materials:
-
Diisopropylamine (B44863) (2.2 eq)
-
Anhydrous THF (0.4 M for LDA solution, 0.1 M for amide solution)
-
n-BuLi (2.1 eq)
-
N-acyl pseudoephedrine amide (1.0 eq)
-
Anhydrous LiCl (6.0 eq)
-
Alkyl halide (1.5-4.0 eq)
Procedure:
-
LDA Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of LDA by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.
-
Enolate Formation: In a separate oven-dried flask, dissolve the N-acyl pseudoephedrine amide and anhydrous LiCl in anhydrous THF. Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via cannula or syringe.
-
Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes. Briefly warm to room temperature (3-5 minutes) and then re-cool to 0 °C.
-
Alkylation: Add the alkyl halide to the enolate suspension at 0 °C. Stir at 0 °C or allow to warm to room temperature, monitoring the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Protocol 3: Cleavage of the Pseudoephedrine Auxiliary
Materials:
-
Alkylated pseudoephedrine amide (1.0 eq)
-
Dioxane
-
Aqueous sulfuric acid (9-18 N)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated pseudoephedrine amide in dioxane.
-
Add an equal volume of aqueous sulfuric acid.
-
Heat the biphasic mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
Cool the reaction mixture to room temperature and extract the carboxylic acid with an organic solvent.
-
The aqueous layer can be basified to recover the pseudoephedrine auxiliary.
Materials:
-
Alkylated pseudoephedrine amide (1.0 eq)
-
Anhydrous THF
-
Lithium borohydride (B1222165) (LiBH₄, 2.0 eq) in THF
-
Chlorotrimethylsilane (TMSCl, 2.0 eq)
Procedure:
-
To a solution of the alkylated pseudoephedrine amide in THF at 0 °C, add chlorotrimethylsilane.
-
Add a solution of lithium borohydride in THF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully quench the reaction and work up to isolate the primary alcohol.
Materials:
-
Alkylated pseudoephedrine amide (1.0 eq)
-
Anhydrous THF
-
Organolithium or Grignard reagent (2.0-5.0 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the alkylated pseudoephedrine amide in anhydrous THF.
-
Cool the solution to -78 °C and add the organometallic reagent dropwise.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
The ketone is then purified by column chromatography.
Conclusion
Pseudoephedrine has proven to be a robust and highly practical chiral auxiliary for asymmetric synthesis. Its ability to direct the stereoselective alkylation of amide enolates with high fidelity has been instrumental in the synthesis of a wide array of enantiomerically enriched compounds. The operational simplicity of the procedures, the high crystallinity of the intermediates which facilitates purification, and the ability to cleave the auxiliary to various functionalities without significant racemization underscore its continued relevance in both academic and industrial research.[10][11] While alternative auxiliaries have been developed, some to circumvent regulatory issues associated with pseudoephedrine, its effectiveness and economic advantages ensure its place as a valuable tool in the synthetic chemist's toolbox.[8][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Asymmetric Synthesis Using Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its stereochemistry.[1][2][3] Asymmetric synthesis provides the tools to achieve this stereocontrol, and the use of chiral auxiliaries remains a robust and reliable strategy.[1][4][5] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1][6] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[1][6][7] This guide offers an in-depth exploration of the core principles, applications, and experimental methodologies of asymmetric synthesis using chiral auxiliaries.
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a chiral molecule containing the auxiliary. This new molecule exists as a single enantiomer. The subsequent reaction, which introduces a new stereocenter, now proceeds on a molecule with a preexisting stereocenter. The transition states leading to the formation of the two possible diastereomers are therefore diastereomeric and have different energies. This energy difference allows for the preferential formation of one diastereomer over the other.[7]
A successful chiral auxiliary should ideally possess several key characteristics:
-
Availability: It should be readily available in both enantiomeric forms.[7]
-
Ease of Attachment and Cleavage: The auxiliary should be easy to attach to the substrate and subsequently remove under mild conditions without causing racemization of the product.[6][7][8]
-
High Stereodirection: It must exert a strong stereochemical influence on the reaction, leading to high diastereoselectivity.[6][7]
-
Recoverability: The auxiliary should be recoverable in high yield for reuse.[7]
Prominent Chiral Auxiliaries and Their Applications
Several classes of chiral auxiliaries have been developed and are widely used in organic synthesis. These are often derived from readily available natural products such as amino acids or terpenes.[4][9]
1. Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most powerful and widely used for stereoselective transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions.[1][10] The steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring directs the approach of incoming reagents.[1]
2. Myers' Pseudoephedrine Amides
Andrew G. Myers developed the use of pseudoephedrine as a chiral auxiliary. Pseudoephedrine is reacted with a carboxylic acid to form an amide. The α-proton of the resulting carbonyl compound can be deprotonated to form an enolate, which then undergoes diastereoselective reactions. The stereochemical outcome is directed by the methyl group of the pseudoephedrine.[1][11]
3. Enders' RAMP and SAMP Hydrazones
The RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) and SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) hydrazone auxiliaries, developed by Dieter Enders, are highly effective for the asymmetric alkylation of ketones and aldehydes.[12] The method involves the formation of a hydrazone, deprotonation to form a resonance-stabilized anion, and subsequent reaction with an electrophile.[12]
Quantitative Performance of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, along with the chemical yield.[8][13] Diastereomeric excess is a measure of the purity of a substance with respect to a mixture of diastereomers, while enantiomeric excess measures the purity of a chiral substance with respect to its enantiomers.[2][7][13]
Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Aldol Reactions [9]
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 80-95 |
| Benzaldehyde | >99:1 | 85-95 |
| Propionaldehyde | 98:2 | 80-90 |
Table 2: Performance of Myers' Pseudoephedrine Amides in Asymmetric Alkylation [8]
| Electrophile | Diastereomeric Excess (de) (%) | Yield (%) |
| Methyl Iodide | >98 | 90-98 |
| Benzyl Bromide | >98 | 85-95 |
| Allyl Iodide | >98 | 88-96 |
Table 3: Performance of Enders' SAMP/RAMP Hydrazones in Asymmetric Alkylation
| Ketone/Aldehyde | Electrophile | Enantiomeric Excess (ee) (%) | Yield (%) |
| Cyclohexanone | Methyl Iodide | >95 | 85-95 |
| Propanal | Ethyl Iodide | >96 | 75-85 |
| Acetophenone | Benzyl Bromide | >98 | 80-90 |
Experimental Protocols
Evans' Asymmetric Aldol Reaction[14]
This protocol describes the diastereoselective aldol reaction between an N-acyloxazolidinone and an aldehyde.
Materials:
-
N-acyloxazolidinone (1.0 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Di-n-butylboron triflate (1.1 eq)
-
Triethylamine (1.2 eq)
-
Aldehyde (1.2 eq)
-
pH 7 buffer
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous CH2Cl2 (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add di-n-butylboron triflate, followed by the dropwise addition of triethylamine.
-
Stir the mixture for 30 minutes at 0 °C.
-
Cool the solution to -78 °C.
-
Add the aldehyde dropwise.
-
Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.[14]
-
Quench the reaction by adding a pH 7 buffer.[14]
-
Extract the product with CH2Cl2.
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess by 1H NMR or HPLC analysis of the crude product.
-
Purify the product by flash chromatography.
Myers' Asymmetric Alkylation[8]
This protocol details the asymmetric alkylation of a pseudoephedrine amide.
Materials:
-
Pseudoephedrine amide (1.0 eq)
-
Anhydrous Lithium Chloride (LiCl) (6.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.2 eq)
-
Alkylating agent (1.1-1.5 eq)
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
To a suspension of the pseudoephedrine amide and anhydrous LiCl in dry THF at -78 °C, slowly add a solution of LDA in THF.
-
Stir the mixture and allow it to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes.
-
Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the alkylating agent.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.
Enders' RAMP/SAMP Asymmetric Alkylation
This protocol describes the asymmetric alkylation of a ketone using a SAMP hydrazone.
Materials:
-
Ketone
-
SAMP (or RAMP)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Alkyl halide (1.2 eq)
-
Saturated aqueous ammonium chloride
Procedure:
-
Form the hydrazone by reacting the ketone with SAMP in the presence of a catalytic amount of acid.
-
Dissolve the resulting hydrazone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a solution of LDA in THF dropwise and stir for 30 minutes to form the azaenolate.
-
Add the alkyl halide and stir at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Cleavage of an Evans' Oxazolidinone Auxiliary[14][15]
This protocol describes a common method for the removal of the oxazolidinone auxiliary to yield a carboxylic acid.
Materials:
-
Alkylated N-acyloxazolidinone (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (B78521) (LiOH) (2.0 eq)
-
30% aqueous Hydrogen peroxide (H2O2) (4.0 eq)
-
Aqueous Sodium sulfite (B76179) (Na2SO3)
Procedure:
-
Dissolve the alkylated product in a 4:1 mixture of THF and water (0.2 M).[14]
-
Cool the solution to 0 °C.
-
Add lithium hydroxide and hydrogen peroxide.[14]
-
Stir the reaction at room temperature for 2 hours.[14]
-
Quench the reaction by adding aqueous Na2SO3.[14]
-
Extract the desired carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.[14]
Visualizing Asymmetric Synthesis Workflows and Mechanisms
Diagrams are essential for understanding the complex relationships and pathways in asymmetric synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis Introduction enantiomeric excess | PPTX [slideshare.net]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. york.ac.uk [york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. synarchive.com [synarchive.com]
- 12. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 13. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Reaction of Pseudoephedrine with Di-tert-butyl Dicarbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-tert-butoxycarbonyl (Boc) protection of pseudoephedrine using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). This reaction is a fundamental step in synthetic organic chemistry, often employed to mask the secondary amine of pseudoephedrine, allowing for selective reactions at other functional groups.
Introduction
Pseudoephedrine, a sympathomimetic amine, possesses both a secondary amine and a hydroxyl group. Selective protection of the amine functionality is often a prerequisite in multi-step syntheses to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the amine in pseudoephedrine due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. The reaction with di-tert-butyl dicarbonate provides a high-yielding and straightforward method to synthesize N-Boc-pseudoephedrine. This protected intermediate is a valuable building block in the synthesis of various pharmaceutical derivatives and complex molecules.
Reaction and Mechanism
The reaction proceeds via a nucleophilic attack of the secondary amine of pseudoephedrine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the elimination of tert-butanol (B103910) and carbon dioxide, driving the reaction to completion. The use of a base, such as triethylamine (B128534), is common to neutralize the in-situ generated acid and to enhance the nucleophilicity of the amine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of N-Boc-pseudoephedrine.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₃NO₃ | N/A |
| Molecular Weight | 265.35 g/mol | N/A |
| Typical Yield | High | [1] |
| Appearance | White Solid | N/A |
| ¹H NMR (CDCl₃, δ) | Due to the presence of rotamers, the ¹H NMR spectrum can be complex. Key signals include those for the aromatic protons, the methine protons, the N-methyl group, the C-methyl group, and the large singlet for the tert-butyl group. | [1] |
| ¹³C NMR (CDCl₃, δ) | Characteristic signals are observed for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the aromatic carbons, and the aliphatic carbons of the pseudoephedrine backbone. | [1] |
| FTIR (cm⁻¹) | Key vibrational bands include the C=O stretch of the carbamate, C-H stretches of the aromatic and aliphatic groups, and the absence of the N-H stretch of the secondary amine starting material. | [1] |
| Mass Spec. (LC-MS/MS) | Provides confirmation of the molecular weight and fragmentation patterns characteristic of the N-Boc-pseudoephedrine structure. | [1] |
Experimental Protocols
The following protocols are based on established methods for the Boc protection of secondary amines and specific literature detailing the synthesis of N-Boc-pseudoephedrine.[1]
Protocol 1: General Synthesis of N-Boc-Pseudoephedrine
Materials:
-
Pseudoephedrine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of pseudoephedrine (1.0 eq) in dichloromethane (approximately 0.2-0.5 M) in a round-bottom flask, add triethylamine (1.5 eq). Stir the solution at room temperature.
-
Addition of Boc-anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane to the stirring pseudoephedrine solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude N-Boc-pseudoephedrine can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude N-Boc-pseudoephedrine
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
TLC plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution by TLC, visualizing the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield purified N-Boc-pseudoephedrine.
Mandatory Visualizations
Caption: Workflow for the synthesis of N-Boc-pseudoephedrine.
References
Application Notes and Protocols: Asymmetric Alkylation Using Pseudoephedrine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric alkylation of pseudoephedrine amides, a robust and widely utilized method for the enantioselective synthesis of α-substituted carboxylic acids, alcohols, aldehydes, and ketones. This methodology, pioneered by Andrew G. Myers, leverages the inexpensive and readily available chiral auxiliary, pseudoephedrine, to achieve high levels of stereocontrol.[1][2][3][4]
The core of this strategy involves the diastereoselective alkylation of a lithium enolate derived from an amide formed between pseudoephedrine and a carboxylic acid. The presence of lithium chloride is crucial for achieving high yields and selectivities.[3][5][6] The chiral auxiliary is subsequently cleaved to afford the desired enantiomerically enriched product.
It is important to clarify that the substrate for this powerful asymmetric alkylation is a pseudoephedrine amide . Pseudoephedrine tert-butyl carbamate (B1207046), which features a carbamate linkage, is not the standard substrate for this transformation as it lacks the acidic α-proton necessary for enolization and subsequent alkylation.
I. General Workflow
The overall experimental workflow for the asymmetric alkylation of pseudoephedrine amides can be summarized in three key steps:
-
Amide Formation: Coupling of pseudoephedrine with an appropriate acylating agent (e.g., acid chloride or anhydride) to form the corresponding tertiary amide.
-
Diastereoselective Alkylation: Deprotonation of the amide with a strong base (typically lithium diisopropylamide, LDA) in the presence of lithium chloride to form a rigid, chelated lithium enolate, followed by reaction with an electrophile (alkyl halide).
-
Auxiliary Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product.
Below is a visual representation of this workflow.
Caption: General workflow of the Myers asymmetric alkylation.
II. Signaling Pathway and Stereochemical Model
The high diastereoselectivity observed in this reaction is attributed to a chelation-controlled transition state. The lithium cation coordinates to both the enolate oxygen and the oxygen of the pseudoephedrine hydroxyl group, forming a rigid, chair-like six-membered ring. This conformation effectively blocks one face of the enolate, directing the incoming electrophile to attack from the less sterically hindered face.
Caption: Chelation-controlled stereochemical model.
III. Quantitative Data Summary
The following tables summarize representative yields and diastereomeric ratios (d.r.) for the alkylation of various pseudoephedrine amides.
Table 1: Alkylation of Pseudoephedrine Propionamide
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl Iodide | 92 | 95:5 |
| 2 | Benzyl Bromide | 91 | 96:4 |
Table 2: Alkylation of Pseudoephedrine Phenylacetamide
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl Iodide | 85 | >99:1 |
| 2 | Ethyl Iodide | 82 | 98:2 |
Note: Data presented here is representative and may vary based on specific reaction conditions and substrates.
IV. Detailed Experimental Protocols
A. Preparation of the Pseudoephedrine Amide [7]
-
To a solution of (+)-pseudoephedrine (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (B128534) (1.5 equivalents).
-
Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
B. Asymmetric Alkylation of the Pseudoephedrine Amide [6][7]
-
Preparation of LDA Solution: In an oven-dried Schlenk flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (B95107) (THF). Add diisopropylamine (B44863) (2.25 equivalents) to the THF. Cool the solution to -78 °C. Slowly add n-butyllithium (2.1 equivalents) and stir for 5 minutes. Briefly warm the solution to 0 °C for 5 minutes, then cool back down to -78 °C.
-
Enolate Formation: In a separate oven-dried flask, dissolve the pseudoephedrine amide (1.0 equivalent) and anhydrous lithium chloride (6.0-7.0 equivalents) in anhydrous THF.
-
Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via cannula or syringe.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Warm the reaction to 0 °C and stir for an additional 10-15 minutes.
-
Briefly warm to room temperature (3-5 minutes) and then cool back to 0 °C.
-
Alkylation: Add the alkylating agent (1.5-4.0 equivalents) to the enolate suspension at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can vary from 1 to 12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.
-
The product can be purified by recrystallization, which often enhances the diastereomeric purity to ≥99% d.e.[2]
C. Cleavage of the Chiral Auxiliary
The alkylated pseudoephedrine amides can be readily converted to the corresponding carboxylic acids, alcohols, aldehydes, or ketones.
-
Hydrolysis to Carboxylic Acids:
-
Acidic Conditions: Refluxing with 9 N sulfuric acid (H₂SO₄) in dioxane at 115 °C provides the enantiomerically enriched carboxylic acid in high yields.[7]
-
Basic Conditions: Heating with tetrabutylammonium (B224687) hydroxide (B78521) in a 3:1 mixture of tert-butyl alcohol and water at 95 °C is also effective and can prevent racemization.[7]
-
-
Reduction to Alcohols:
-
Treatment with a suitable hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), furnishes the corresponding primary alcohol.[7]
-
V. Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of the alkylation reaction is highly dependent on strictly anhydrous conditions. All glassware should be oven- or flame-dried, and all reagents and solvents should be anhydrous. Residual moisture can quench the enolate.[6]
-
Lithium Chloride: The use of a sufficient excess (at least 5-6 equivalents) of anhydrous LiCl is critical for high reaction rates and diastereoselectivity.[6] LiCl is believed to break up enolate aggregates, leading to a more reactive monomeric species.[6]
-
Base and Enolate Formation: Incomplete enolate formation can lead to side reactions and reduced selectivity. It is crucial to use a sufficient excess of a strong, non-nucleophilic base like LDA and to ensure the diisopropylamine and n-BuLi used are of high quality.[6]
-
Temperature Control: Maintaining a consistent low temperature during enolate formation and alkylation is important. While many reactions proceed well at 0 °C, performing the alkylation at -78 °C can sometimes improve diastereoselectivity.[6]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.
References
- 1. synarchive.com [synarchive.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Diastereoselective Synthesis Using Pseudoephedrine as a Chiral Auxiliary, with a Focus on N-t-BOC Protected Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pseudoephedrine as a chiral auxiliary in diastereoselective synthesis. This method is highly valued for its reliability, the low cost of the auxiliary, and the high diastereoselectivity achieved in forming new stereocenters. A particular focus is placed on the application of this methodology to the synthesis of enantiomerically enriched N-t-BOC-α-amino acids, which are critical building blocks in pharmaceutical development.
The core principle involves the temporary attachment of a prochiral substrate to the pseudoephedrine auxiliary to form a tertiary amide. Subsequent deprotonation and reaction with an electrophile, such as an alkyl halide, occur with high facial selectivity. This selectivity is driven by the formation of a rigid, chelated lithium enolate intermediate, which effectively shields one face of the enolate from the incoming electrophile.[1][2] Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched product and can often be recovered for reuse.[]
Key Advantages of the Pseudoephedrine Auxiliary:
-
High Diastereoselectivity: Consistently high diastereomeric ratios are achieved for a variety of substrates.[4]
-
Cost-Effectiveness: Both enantiomers of pseudoephedrine are readily available and inexpensive.[5]
-
Crystalline Intermediates: The resulting diastereomeric amides are often crystalline, which simplifies purification by recrystallization.[4]
-
Predictable Stereochemistry: The stereochemical outcome of the alkylation is predictable, with the incoming electrophile adding syn to the methyl group and anti to the hydroxyl group of the pseudoephedrine.[2]
-
Versatile Cleavage: The auxiliary can be removed under various conditions to yield carboxylic acids, alcohols, aldehydes, or ketones.[5][6]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of (+)-Pseudoephedrine
This protocol describes the formation of the pseudoephedrine amide, the starting material for the diastereoselective alkylation.
Materials:
-
(+)-Pseudoephedrine
-
Acid chloride or anhydride
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (+)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization.
Protocol 2: Diastereoselective Alkylation of a Pseudoephedrine Amide
This protocol outlines the key diastereoselective alkylation step. The use of anhydrous lithium chloride is critical for high yields and selectivities.[1][7]
Materials:
-
Pseudoephedrine amide (from Protocol 1)
-
Anhydrous lithium chloride (LiCl)
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C. Stir for 10 minutes, then warm to 0 °C for 10 minutes before re-cooling to -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF. Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the amide solution via cannula.
-
Stir the resulting suspension at -78 °C for 1 hour, then warm to 0 °C for 15 minutes, and finally allow it to briefly warm to room temperature before re-cooling to 0 °C.
-
Alkylation: Add the alkyl halide (1.5-4.0 eq) dropwise to the enolate suspension at 0 °C.
-
Stir the reaction at 0 °C for 2-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to provide the diastereomerically enriched alkylated amide.
Protocol 3: Application in N-t-BOC-α-Amino Acid Synthesis
This protocol details the alkylation of pseudoephedrine glycinamide (B1583983), followed by N-protection with a t-BOC group, a key step in the synthesis of non-proteinogenic amino acids.[8]
Procedure:
-
Follow Protocol 2 for the diastereoselective alkylation, using pseudoephedrine glycinamide as the starting amide.
-
After purification of the alkylated pseudoephedrine glycinamide, dissolve it in a suitable solvent such as THF.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) and a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up similar to that in Protocol 1 to isolate the N-t-BOC protected alkylated pseudoephedrine amide.
-
This intermediate can then be carried forward to the cleavage step to yield the desired enantiomerically enriched N-t-BOC-α-amino acid.
Protocol 4: Cleavage of the Pseudoephedrine Auxiliary to Yield a Carboxylic Acid
This protocol describes the removal of the auxiliary to afford the final chiral carboxylic acid product.
Materials:
-
Alkylated pseudoephedrine amide
-
Dioxane
-
Sulfuric acid (9-18 N) or tetra-n-butylammonium hydroxide (B78521) (n-Bu₄NOH) for basic hydrolysis
-
tert-Butanol/Water (for basic hydrolysis)
-
Diethyl ether or Ethyl acetate
-
3 N Hydrochloric acid (HCl) (for work-up of basic hydrolysis)
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, dissolve the alkylated pseudoephedrine amide (1.0 eq) in dioxane.
-
Add an equal volume of aqueous sulfuric acid (9-18 N).[6]
-
Heat the biphasic mixture to reflux (100-110 °C) for 12-24 hours.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with diethyl ether.
-
The aqueous layer can be basified to recover the pseudoephedrine auxiliary.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid.
-
Purify by recrystallization or chromatography.
Procedure (Basic Hydrolysis):
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a 3:1 mixture of tert-butyl alcohol and water.
-
Add tetra-n-butylammonium hydroxide (5-10 eq).[6]
-
Heat the mixture to 95 °C for 12-24 hours.
-
Cool to room temperature and acidify with 3 N HCl.
-
Extract the product with diethyl ether and purify as described for acidic hydrolysis.
Quantitative Data Summary
The following tables summarize representative data for the diastereoselective alkylation and subsequent cleavage, highlighting the high efficiency and selectivity of this methodology.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides
| Starting Amide | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|
| Propionamide | Benzyl bromide | > 98:2 | 85 |
| Propionamide | Ethyl iodide | > 98:2 | 91 |
| Phenylacetamide | Methyl iodide | > 95:5 | 88 |
| Glycinamide | Isobutyl bromide | > 99:1 | 75 |
Table 2: Cleavage of Alkylated Pseudoephedrine Amides
| Product Type | Cleavage Method | Reagents | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Carboxylic Acid | Acidic Hydrolysis | 9 N H₂SO₄, dioxane | 85-97 | >99 |
| Carboxylic Acid | Basic Hydrolysis | n-Bu₄NOH, t-BuOH/H₂O | 89-99 | >99 |
| Primary Alcohol | Reductive Cleavage | LiBH₄, TMSCl | 89-94 | >99 |
| Ketone | Organometallic Addition | MeLi or PhLi | 80-95 | >99 |
Data compiled from representative literature procedures.[6]
Visualizations
Experimental Workflow
The general workflow for the diastereoselective synthesis using a pseudoephedrine auxiliary is depicted below.
Caption: General workflow of the Myers asymmetric alkylation.
Stereochemical Rationale
The high diastereoselectivity is rationalized by the formation of a rigid, chelation-controlled transition state.
Caption: Chelation-controlled stereochemical model.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Diastereoselective Aldol Reactions Using N-Acyl-Pseudoephedrine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (1S,2S)-(+)-pseudoephedrine as a chiral auxiliary in diastereoselective aldol (B89426) reactions. This methodology offers a robust and highly stereocontrolled route to enantiomerically enriched β-hydroxy acids, esters, and ketones, which are valuable building blocks in pharmaceutical synthesis. The use of pseudoephedrine is advantageous due to its low cost, commercial availability in both enantiomeric forms, and the often crystalline nature of the intermediate amides, which can facilitate purification.
The core of this technique involves the acylation of pseudoephedrine to form an N-acyl amide. This amide is then deprotonated to generate a chiral enolate, which subsequently reacts with an aldehyde in a highly diastereoselective manner. The pseudoephedrine auxiliary is then cleaved and can be recovered for reuse. While the user's query mentioned "Pseudoephedrine tert-butyl carbamate (B1207046)," the prevalent and well-documented method involves the use of an N-acyl derivative. The tert-butyl carbamate (Boc) group is typically employed as a protecting group for the nitrogen atom and would be removed prior to the acylation step that prepares the chiral auxiliary for the aldol reaction.
Data Presentation
The following tables summarize the quantitative data for the diastereoselective aldol reactions of N-propionyl-(S,S)-(+)-pseudoephedrine with various aldehydes. The data highlights the high yields and excellent diastereoselectivities achievable with this method.
Table 1: Diastereoselective Aldol Reaction of N-Propionyl-(S,S)-(+)-pseudoephedrine Lithium Enolate with Various Aldehydes
| Entry | Aldehyde (RCHO) | Product Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | >95:5 | 85 |
| 2 | Isobutyraldehyde | >95:5 | 82 |
| 3 | Pivalaldehyde | >99:1 | 78 |
| 4 | Cinnamaldehyde | >95:5 | 88 |
Data compiled from various sources in the chemical literature. Diastereomeric ratios were determined by ¹H NMR analysis of the crude reaction mixture.
Table 2: Effect of Transmetalation on Diastereoselectivity
| Entry | Enolate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Lithium | Benzaldehyde | 10:90 | 80 |
| 2 | Zirconium | Benzaldehyde | >98:2 | 85 |
| 3 | Lithium | Isobutyraldehyde | 15:85 | 75 |
| 4 | Zirconium | Isobutyraldehyde | >98:2 | 82 |
This table illustrates the dramatic effect of transmetalating the initial lithium enolate with a zirconium(II) salt to favor the syn-aldol product.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Propionyl-(1S,2S)-(+)-pseudoephedrine
This protocol describes the acylation of (1S,2S)-(+)-pseudoephedrine with propionyl chloride to form the corresponding amide, which serves as the substrate for the aldol reaction.
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Propionyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl-(+)-pseudoephedrine, which can be purified by column chromatography or recrystallization.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the formation of the chiral enolate and its subsequent reaction with an aldehyde.
Materials:
-
N-Propionyl-(1S,2S)-(+)-pseudoephedrine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
(Optional for syn-selective reaction) Zirconium(IV) chloride (ZrCl₄)
Procedure for anti-Selective Aldol Reaction:
-
In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF (0.4 M) at -78 °C. Stir for 30 minutes at 0 °C.
-
In a separate oven-dried flask, dissolve the N-propionyl-(1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via cannula or syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolization.
-
Cool the enolate solution to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Procedure for syn-Selective Aldol Reaction (with Zirconium Transmetalation):
-
Follow steps 1-4 of the anti-selective protocol to generate the lithium enolate.
-
In a separate flask, prepare a slurry of ZrCl₄ (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly transfer the lithium enolate solution to the ZrCl₄ slurry at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C to allow for transmetalation.
-
Add the aldehyde (1.2 eq) dropwise to the zirconium enolate solution at -78 °C.
-
Follow steps 6-9 of the anti-selective protocol for workup and purification. The reaction of (S,S)-(+)-pseudoephedrine-derived propionamide (B166681) enolates with several aldehydes yielded exclusively one of the four possible diastereomers in good yields, although transmetalation of the firstly generated lithium enolate with a zirconium(II) salt, prior to the addition of the aldehyde, is necessary in order to achieve high syn selectivity.[1]
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the aldol adduct to yield the chiral β-hydroxy acid and recover the pseudoephedrine auxiliary.
Materials:
-
Pseudoephedrine aldol adduct
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
4 M Sodium hydroxide (B78521) solution (NaOH)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and MeOH.
-
Add 4 M NaOH solution and heat the mixture to reflux for 4 hours.[2]
-
After cooling to room temperature, quench the reaction with water and wash with EtOAc.
-
Carefully acidify the aqueous layer to pH = 3 with 1 M HCl and extract with CH₂Cl₂.
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield the β-hydroxy acid.
-
The chiral auxiliary, (S,S)-(+)-pseudoephedrine, can be recovered from the basic aqueous layer by acidification, followed by extraction and crystallization.[2]
Visualizations
Caption: Experimental workflow for the pseudoephedrine-mediated aldol reaction.
Caption: Proposed mechanism for the pseudoephedrine-mediated aldol reaction.
References
Application of Pseudoephedrine Amides in Diastereoselective Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The diastereoselective Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds with stereochemical control. The use of chiral auxiliaries temporarily attached to the Michael acceptor has proven to be a robust strategy for achieving high levels of stereoselectivity. Among these, pseudoephedrine, a readily available and inexpensive chiral amino alcohol, has emerged as a highly effective chiral auxiliary.
This document details the application of N-acyl pseudoephedrine amides as Michael acceptors. In this methodology, an α,β-unsaturated carboxylic acid is coupled to the nitrogen atom of pseudoephedrine to form an amide. The chiral environment provided by the pseudoephedrine moiety effectively directs the conjugate addition of a nucleophile to one of the two prochiral faces of the α,β-unsaturated system, leading to a high degree of diastereoselectivity in the Michael adduct.
A key feature of this method is the predictable stereochemical outcome, which can often be rationalized by the formation of a rigid chelated intermediate. Furthermore, the stereoselectivity can be influenced by the reaction conditions, such as the presence of additives like lithium chloride (LiCl) or the protection of the pseudoephedrine hydroxyl group. Following the Michael addition, the chiral auxiliary can be readily cleaved to furnish the desired enantiomerically enriched product, and the pseudoephedrine can often be recovered.
It is important to clarify the nomenclature used in this context. While the term "t-BOC pseudoephedrine" might be encountered, the core of this methodology lies in the N-acyl pseudoephedrine amide . The hydroxyl group of pseudoephedrine can be protected, for instance, with a tert-butyldimethylsilyl (TBS) group, and this modification can influence the stereochemical outcome of the Michael addition. The term "t-BOC" is more commonly associated with the protection of amino groups, for example, in amino acids synthesized using this methodology.
Data Presentation
The following table summarizes representative quantitative data for the diastereoselective Michael addition of various nucleophiles to N-acyl pseudoephedrine amides. The data highlights the high yields and diastereoselectivities that can be achieved with this method.
| Entry | Michael Acceptor (R) | Nucleophile | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | -CH=CH₂ | LiN(Bn)₂ | THF, -78 °C | 95 | >95:5 |
| 2 | -C(CH₃)=CH₂ | LiN(Bn)₂ | THF, -78 °C | 85 | >95:5 |
| 3 | -CH=CH-Ph | LiN(Bn)₂ | THF, -78 °C | 92 | >95:5 |
| 4 | -CH=CH₂ | (p-MeO-Ph)NHLi | THF, -78 °C | 88 | 90:10 |
| 5 | -C(CH₃)=CH₂ | PhCH₂SLi | THF, -78 °C | 90 | 92:8 |
| 6 | -CH=CH-Ph | (CH₃)₂CuLi | THF, -78 °C | 85 | 88:12 |
Experimental Protocols
I. Preparation of the N-Acyl-(+)-pseudoephedrine Michael Acceptor
This protocol describes the general procedure for the acylation of (+)-pseudoephedrine with an α,β-unsaturated acyl chloride to form the corresponding amide, which serves as the Michael acceptor.
Materials:
-
(+)-Pseudoephedrine
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
α,β-unsaturated acyl chloride (e.g., acryloyl chloride, crotonyl chloride)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the α,β-unsaturated acyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-acyl-(+)-pseudoephedrine amide.
II. Diastereoselective Michael Addition
This protocol outlines a general procedure for the conjugate addition of a lithium amide nucleophile to the N-acyl-(+)-pseudoephedrine Michael acceptor in an aza-Michael reaction.
Materials:
-
N-acyl-(+)-pseudoephedrine Michael acceptor
-
Amine (e.g., dibenzylamine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (e.g., dibenzylamine, 1.5 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.4 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to generate the lithium amide.
-
In a separate flask, dissolve the N-acyl-(+)-pseudoephedrine Michael acceptor (1.0 eq) in anhydrous THF at -78 °C.
-
Slowly transfer the solution of the Michael acceptor to the solution of the lithium amide nucleophile via cannula.
-
Stir the reaction mixture at -78 °C. The reaction progress should be monitored by TLC. Reaction times can vary from 1 to 5 hours depending on the substrates.
-
Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and add water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Michael adduct.
-
The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure diastereomeric product.
III. Removal of the Pseudoephedrine Auxiliary
The pseudoephedrine auxiliary can be cleaved from the Michael adduct to yield the corresponding carboxylic acid, alcohol, or other derivatives. The following is a representative procedure for the hydrolysis to the carboxylic acid.
Materials:
-
Pseudoephedrine Michael adduct
-
Sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether (Et₂O)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the pseudoephedrine Michael adduct in a mixture of 1,4-dioxane and 1 M aqueous H₂SO₄.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3 x) to recover the pseudoephedrine auxiliary from the organic phase.
-
The aqueous layer containing the desired carboxylic acid can be acidified and extracted with an appropriate organic solvent.
-
Further purification of the carboxylic acid can be achieved by recrystallization or chromatography.
Visualizations
Caption: Experimental workflow for the pseudoephedrine-mediated Michael addition.
Caption: Proposed chelation-controlled model for diastereoselectivity.
Application Notes: Deprotection of Pseudoephedrine tert-butyl carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods for the deprotection of tert-butyl carbamate (B1207046) (Boc) protected pseudoephedrine. The Boc group is a crucial amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The selection of an appropriate deprotection method is critical to ensure high yield, purity, and preservation of the stereochemical integrity of the pseudoephedrine molecule.[3]
Overview of Deprotection Strategies
The removal of the Boc group is typically an acid-catalyzed hydrolysis.[4] However, the choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other functional groups.[5] Milder and alternative methods are also available for substrates that are sensitive to strong acids.
Common Deprotection Reagents:
-
Strong Acids: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common and effective reagents for Boc deprotection.[4][6] They are typically used in solvents like dichloromethane (B109758) (DCM), dioxane, or ethyl acetate (B1210297).[1][4]
-
Milder Acids: Aqueous phosphoric acid and p-toluenesulfonic acid (TsOH) offer a gentler alternative for acid-sensitive molecules.[3][7][8]
-
Lewis Acids: Reagents such as Zinc Bromide (ZnBr₂) and Iron(III) Chloride (FeCl₃) can also effect Boc removal, sometimes with enhanced selectivity.[6][9]
-
Neutral/Thermal Methods: For certain substrates, thermal deprotection, sometimes in refluxing water or other solvents, can be a viable, catalyst-free option.[2][9][10]
-
Specialized Reagents: A mild method employing oxalyl chloride in methanol (B129727) has been reported to be effective and tolerant of various functional groups, proceeding at room temperature.[1][11]
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes various conditions reported for the deprotection of N-Boc protected amines. While these are general conditions, they serve as a strong starting point for optimizing the deprotection of Boc-pseudoephedrine.
| Reagent/Method | Typical Conditions & Solvent | Temperature | Reaction Time | Advantages | Potential Issues |
| Trifluoroacetic Acid (TFA) | 10-50% in Dichloromethane (DCM) | 0 °C to Room Temp. | 0.5 - 4 h | Fast, efficient, and widely used.[4][6] | Harsh; can cleave other acid-labile groups; TFA is corrosive and volatile.[5][9] |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Methanol | Room Temp. | 1 - 12 h | Effective; product is isolated as the HCl salt which can be advantageous.[4][12] | Can be slower than TFA; dioxane is a peroxide-forming solvent.[9] |
| Aqueous Phosphoric Acid | 85 wt% in THF | Room Temp. | 12 - 24 h | Mild, environmentally benign, and selective.[3][7] | Slower reaction times may be required. |
| Oxalyl Chloride | 3 equivalents in Methanol | Room Temp. | 1 - 4 h | Very mild and tolerant of acid-labile ester groups.[1][9][11] | Reagents are toxic and moisture-sensitive.[9] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric in Acetonitrile/Methanol | Room Temp. to Reflux | Variable | Solid reagent, easy to handle.[8][13] | May require elevated temperatures.[9] |
| Thermal (Water) | Reflux (100 °C) | 100 °C | < 15 min | Environmentally friendly and catalyst-free.[6][9] | Limited to substrates stable at high temperatures in water.[9] |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.
Materials:
-
N-Boc-Pseudoephedrine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve the N-Boc-pseudoephedrine (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (2-10 equiv., typically a 20-25% v/v solution in DCM) to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pseudoephedrine.
-
Purify the product as necessary (e.g., by column chromatography or recrystallization).
Protocol 2: Deprotection using Aqueous Phosphoric Acid
This protocol offers a milder, environmentally benign alternative to TFA.[3][7]
Materials:
-
N-Boc-Pseudoephedrine
-
Phosphoric Acid (85 wt% in H₂O)
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-pseudoephedrine (1.0 equiv.) in a suitable solvent like ethyl acetate.
-
Add aqueous phosphoric acid (85 wt%, 5-10 equiv.) to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can be longer, often ranging from 12 to 24 hours.[3]
-
Once complete, dilute the mixture with water and ethyl acetate.
-
Carefully neutralize the aqueous layer by adding saturated NaHCO₃ solution or another suitable base until pH > 8.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product.
Visualizations
Workflow and Decision Diagrams
Caption: General experimental workflow for N-Boc deprotection.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. vapourtec.com [vapourtec.com]
- 11. awuahlab.com [awuahlab.com]
- 12. jgtps.com [jgtps.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Cleavage of tert-Butyl Carbamate from Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality in pseudoephedrine during multi-step organic synthesis. Its stability under various conditions and the relative ease of its removal make it an ideal choice for protecting the secondary amine of the pseudoephedrine scaffold. The efficient and clean cleavage of the Boc group is a critical step to yield the free amine for subsequent transformations or to obtain the final active pharmaceutical ingredient.
These application notes provide detailed protocols for common methods of Boc deprotection applicable to pseudoephedrine, based on established procedures for Boc-protected amines. While specific quantitative data for N-Boc-pseudoephedrine is not extensively available in the public domain, the provided protocols offer a strong starting point for reaction optimization. The primary methods for Boc cleavage are acid-catalyzed, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most common reagents.
Data Presentation: Comparison of General Boc Deprotection Methods
The following table summarizes typical conditions and reported yields for the deprotection of various Boc-protected amines. These values should be considered as a general guideline for the deprotection of N-Boc-pseudoephedrine and may require optimization.
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | General Yield (%) | Notes |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 hours | >90 | A very common and generally high-yielding method. The product is the TFA salt. |
| Acidic Cleavage | Hydrochloric Acid (HCl) | 1,4-Dioxane (B91453), Methanol, or Ethyl Acetate (B1210297) | Room Temp. | 1 - 12 hours | >90 | Yields the hydrochloride salt, which often precipitates and can be isolated by filtration. |
| Acidic Cleavage | p-Toluenesulfonic Acid (pTSA) | Toluene, Methanol, Acetonitrile | Room Temp. to Reflux | 30 min - 4 hours | 85-96 | A solid acid catalyst that can be advantageous in certain applications. |
| Alternative Method | Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 hours | up to 90 | A milder alternative to strong acids, potentially useful for sensitive substrates.[1] |
| Alternative Method | Thermal (Solvent) | TFE or HFIP | Reflux or Microwave | 30 min - 36 hours | 81-91[2] | A neutral method that avoids acidic reagents altogether.[3] |
Experimental Protocols
The following are detailed experimental protocols for the cleavage of the tert-butyl carbamate (B1207046) group. Note: These are general procedures and may require optimization for the specific substrate, N-Boc-pseudoephedrine.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a robust and widely used method for Boc deprotection.
Materials:
-
N-Boc-pseudoephedrine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-pseudoephedrine in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution. A common concentration range is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up (for the free amine): a. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected pseudoephedrine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another common acidic deprotection, often resulting in the precipitation of the hydrochloride salt of the amine.
Materials:
-
N-Boc-pseudoephedrine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-pseudoephedrine in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, the pseudoephedrine hydrochloride salt may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash it with diethyl ether to remove any non-polar impurities.
-
If no precipitation occurs, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
Work-up (for the free amine): a. Dissolve the crude hydrochloride salt in water. b. Basify the aqueous solution with a suitable base (e.g., NaOH or NaHCO₃) to a pH > 10. c. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). d. Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free pseudoephedrine.
Mandatory Visualizations
Experimental Workflow for Boc Deprotection of Pseudoephedrine
Caption: General experimental workflow for the acid-catalyzed deprotection of N-Boc-pseudoephedrine.
Signaling Pathway for Acid-Catalyzed Boc Cleavage
Caption: Mechanism of acid-catalyzed cleavage of a tert-butyl carbamate (Boc) group.
References
Application Notes and Protocols for the Synthesis of Pseudoephedrine tert-butyl carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis of pseudoephedrine tert-butyl carbamate (B1207046), a common intermediate in pharmaceutical development. The protocols cover the reaction, work-up, and purification of the target compound, supported by analytical data and a logical workflow diagram.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in organic synthesis to temporarily mask the reactivity of amine functionalities. In the context of pseudoephedrine, the installation of a Boc group onto the secondary amine yields pseudoephedrine tert-butyl carbamate. This transformation is a crucial step in multi-step syntheses, allowing for selective reactions at other positions of the molecule. The following protocols detail a standard procedure for this N-Boc protection reaction.
Data Presentation
The successful synthesis and purification of this compound can be confirmed by various analytical techniques. The following table summarizes key analytical data for the product.
| Analytical Technique | Expected Results |
| Appearance | Colorless oil or white solid |
| Molecular Formula | C₁₅H₂₃NO₃ |
| Molecular Weight | 265.35 g/mol |
| Nuclear Magnetic Resonance (NMR) | Spectra consistent with the protected structure, showing characteristic shifts for the Boc group protons and the pseudoephedrine backbone. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A major peak corresponding to the molecular weight of the product, with a characteristic fragmentation pattern. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of a strong carbonyl stretch from the carbamate group (around 1690 cm⁻¹). |
| High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Accurate mass measurement confirming the elemental composition of the product. |
Experimental Protocols
Materials and Reagents
-
Pseudoephedrine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel (for column chromatography, if necessary)
-
Hexanes and Ethyl Acetate (B1210297) (for column chromatography, if necessary)
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve pseudoephedrine (1.0 equivalent) in dichloromethane (DCM).
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Protocol 2: Work-up Procedure
-
Quenching: Upon completion of the reaction, quench the reaction mixture by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer).
-
Deionized water (2 x volume of organic layer).
-
Brine (1 x volume of organic layer).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 3: Purification
For most applications, the crude product obtained after the work-up is of sufficient purity. However, if further purification is required:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent: Use a gradient of hexanes and ethyl acetate as the eluent system. The optimal ratio should be determined by TLC analysis.
-
Isolation: Collect the fractions containing the pure product and concentrate them under reduced pressure to afford the purified this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and work-up procedures.
Caption: Workflow for the synthesis of this compound.
Caption: Logical steps in the preparation of the target compound.
Application Note: Purification of Pseudoephedrine tert-butyl Carbamate by Crystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reproducible method for the purification of Pseudoephedrine tert-butyl carbamate (B1207046) via crystallization. The described protocol is designed to effectively remove process-related impurities, yielding a final product of high purity suitable for further downstream applications in pharmaceutical development. This document provides a comprehensive overview of the necessary equipment, reagents, and a step-by-step experimental protocol. Additionally, a logical workflow for the crystallization process is provided.
Introduction
Pseudoephedrine tert-butyl carbamate is a key intermediate in the synthesis of various chiral compounds and active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can impact the yield and safety profile of the final API. Crystallization is a powerful and widely used technique in the pharmaceutical industry for the purification of crystalline solids. This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. By carefully controlling parameters such as temperature, cooling rate, and solvent composition, a highly pure crystalline product can be obtained. This application note provides a detailed protocol for the purification of this compound using a cooling crystallization method.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the successful design and execution of a crystallization process.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 152614-95-4 |
| Molecular Formula | C₁₅H₂₃NO₃ |
| Molecular Weight | 265.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol. |
Experimental Protocol
This protocol describes the purification of this compound by cooling crystallization from an isopropanol (B130326)/water solvent system.
Equipment
-
Jacketed glass reactor with overhead stirrer
-
Temperature control unit (circulating bath)
-
Filtration apparatus (e.g., Büchner funnel with vacuum flask)
-
Vacuum oven
-
Analytical balance
-
Standard laboratory glassware
Reagents
-
Crude this compound
-
Isopropanol (IPA), HPLC grade
-
Purified Water, USP grade
Crystallization Workflow
The overall workflow for the purification of this compound by crystallization is depicted in the following diagram.
Caption: Workflow for the Purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Charge the jacketed glass reactor with 1 part by weight of crude this compound.
-
Add 5 volumes of isopropanol to the reactor.
-
Begin agitation and heat the mixture to 60-70 °C using the temperature control unit until all solids are completely dissolved.
-
-
Anti-solvent Addition:
-
Once a clear solution is obtained, slowly add 2 volumes of purified water to the solution while maintaining the temperature at 60-70 °C. The addition of water will decrease the solubility of the product and act as an anti-solvent.
-
-
Controlled Cooling and Crystallization:
-
Initiate a controlled cooling ramp of the solution. A suggested cooling rate is 10-20 °C per hour. Slower cooling rates generally favor the formation of larger, more pure crystals.
-
Cool the mixture to 0-5 °C. The product will start to crystallize out of the solution as the temperature decreases.
-
-
Crystal Maturation:
-
Once the target temperature of 0-5 °C is reached, hold the slurry at this temperature with continued agitation for a minimum of 2 hours to allow for complete crystallization and crystal growth.
-
-
Isolation:
-
Isolate the crystalline product by vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Wash the filter cake with a cold (0-5 °C) mixture of isopropanol and water (in a 5:2 volume ratio) to remove any residual mother liquor and impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Data Presentation
The effectiveness of the crystallization process is evaluated by comparing the purity of the this compound before and after the procedure. The yield of the purified product is also a critical parameter.
Table 2: Purity and Yield Data
| Parameter | Before Crystallization | After Crystallization |
| Purity (by HPLC) | ~95% | >99.5% |
| Key Impurity 1 (e.g., Unreacted Pseudoephedrine) | < 2.0% | < 0.1% |
| Key Impurity 2 (e.g., Di-tert-butyl carbonate) | < 1.5% | < 0.1% |
| Yield | N/A | 85-95% |
Logical Relationships in Crystallization
The interplay of key parameters in the crystallization process determines the final product quality. The following diagram illustrates these relationships.
Caption: Key Parameter Relationships in Crystallization.
Conclusion
The crystallization protocol detailed in this application note provides an effective and scalable method for the purification of this compound. By carefully controlling the process parameters, a high-purity product with a good yield can be consistently obtained. This purified intermediate is well-suited for use in subsequent stages of pharmaceutical manufacturing. Further optimization of the solvent system and cooling profile may be performed to meet specific product specifications.
Chiral HPLC Analysis of Products from t-BOC Pseudoephedrine Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral High-Performance Liquid Chromatography (HPLC) analysis of reaction products originating from tert-Butoxycarbonyl (t-BOC) protected pseudoephedrine. The methodologies outlined are based on established principles of chiral separation for pseudoephedrine and its derivatives, offering a robust framework for enantiomeric purity assessment and reaction monitoring.
Introduction
In synthetic organic chemistry and pharmaceutical development, the stereochemical outcome of a reaction is of paramount importance. Pseudoephedrine, a diastereomer of ephedrine (B3423809), possesses two chiral centers, leading to four possible stereoisomers. When utilizing t-BOC protected pseudoephedrine as a chiral auxiliary or synthetic precursor, it is crucial to monitor the stereointegrity of the starting material, intermediates, and final products. Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers, providing critical data on enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).
This application note details a normal-phase chiral HPLC method, a common and effective approach for the separation of ephedrine analogues.[1][2] The use of polysaccharide-based chiral stationary phases often provides excellent selectivity for these types of compounds.[1][2]
Experimental Protocols
Sample Preparation
A critical step in ensuring accurate and reproducible results is proper sample preparation. The following protocol outlines a general procedure for samples derived from a typical reaction mixture.
Protocol:
-
Reaction Quenching: At the desired time point, quench a representative aliquot of the reaction mixture. This can be achieved by adding an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution) and cooling the mixture in an ice bath.
-
Extraction: Perform a liquid-liquid extraction to isolate the product of interest from the reaction medium. A common solvent for this purpose is ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Drying and Concentration: Dry the extracted organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Sample Dilution: Accurately weigh the crude or purified product and dissolve it in the HPLC mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol) to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Chiral HPLC Method
This protocol describes a normal-phase HPLC method for the chiral separation of t-BOC pseudoephedrine and its potential stereoisomeric products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one with an amylose (B160209) or cellulose (B213188) derivative stationary phase, is recommended.[1][2] For this protocol, a column with specifications similar to a Lux i-Amylose-1 is considered.[1]
-
Mobile Phase: A mixture of n-Heptane and an alcohol modifier (e.g., Ethanol or 2-Propanol) is typically effective. The addition of a small amount of an amine modifier, such as Diethylamine (DEA), can significantly improve peak shape and resolution. A typical mobile phase composition is n-Heptane/Ethanol/Diethylamine (92:8:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
Protocol:
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject a standard solution containing a racemic or diastereomeric mixture of the analyte(s) of interest to determine the retention times and resolution of the stereoisomers.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of all relevant peaks.
-
Data Analysis: Integrate the peak areas of the eluted enantiomers or diastereomers to calculate the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the chiral HPLC analysis.
Table 1: Chromatographic Parameters for Chiral Separation
| Parameter | Value |
| Column | Polysaccharide-based CSP (e.g., Lux i-Amylose-1, 5 µm, 4.6 x 150 mm) |
| Mobile Phase | n-Heptane/Ethanol/Diethylamine (92:8:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Table 2: Representative Retention Times and Resolution
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (1S,2S)-t-BOC-pseudoephedrine | 8.5 | - |
| (1R,2R)-t-BOC-pseudoephedrine | 10.2 | > 2.0 |
| Other potential diastereomers | Varies | Varies |
Note: Retention times are hypothetical and will vary depending on the specific column, system, and exact mobile phase composition.
Visualizations
The following diagrams illustrate the logical workflow of the chiral HPLC analysis and a conceptual representation of a t-BOC protection reaction.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Conceptual diagram of a t-BOC protection reaction.
References
Application Notes and Protocols for the Recovery and Recycling of Pseudoephedrine Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, is a highly effective and widely utilized chiral auxiliary in asymmetric synthesis. Its application facilitates the stereocontrolled alkylation of carboxylic acid derivatives, leading to the synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. A key advantage of using pseudoephedrine is the ability to efficiently cleave and recover the auxiliary for subsequent reuse, rendering the process more cost-effective and sustainable.[1][2]
These application notes provide detailed protocols for the recovery and recycling of the pseudoephedrine chiral auxiliary following its use in asymmetric synthesis. The document outlines methods for the cleavage of the pseudoephedrine amide, procedures for the isolation and purification of the auxiliary, and quantitative data on recovery yields.
Data Presentation: Recovery and Performance
The successful recycling of the pseudoephedrine auxiliary hinges on high recovery yields and the retention of its chiral integrity. The following tables summarize typical recovery yields and the performance of the recycled auxiliary in subsequent reactions.
Table 1: Typical Recovery Yields of Pseudoephedrine Chiral Auxiliary
| Cleavage Method | Recovery Conditions | Typical Yield (%) | Reference |
| Acidic Hydrolysis | Basification of aqueous layer (pH > 12) followed by organic solvent extraction | >95 | [3] |
| Basic Hydrolysis | Acidification of basic aqueous layer followed by extraction and crystallization | 83 | [4] |
Table 2: Performance of Recycled Pseudoephedrine Auxiliary
| Metric | Observation | Reference |
| Recyclability | Can be recycled multiple times with no significant loss in performance. | [2] |
| Stereochemical Integrity | Recovered auxiliary retains high enantiomeric purity. | [2] |
| Product Yield in Subsequent Reactions | No significant decrease in the yield of subsequent asymmetric alkylation reactions. | [2] |
| Enantiomeric Excess (ee) of Products | No significant loss in the enantiomeric excess of products in subsequent reactions. | [2] |
Experimental Protocols
Protocol 1: Recovery of Pseudoephedrine Auxiliary after Acidic Hydrolysis
This protocol describes the recovery of the pseudoephedrine auxiliary from the aqueous layer following acidic hydrolysis of the N-acyl amide.
Materials:
-
Aqueous layer from the acidic hydrolysis work-up
-
6N Sodium Hydroxide (NaOH) solution
-
Organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Quenching and Initial Extraction:
-
Following the completion of the acidic hydrolysis, cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the layers. The desired carboxylic acid product will be in the organic layer. Retain the aqueous layer for auxiliary recovery.[2]
-
-
Basification of the Aqueous Layer:
-
To the retained aqueous layer in a flask, slowly add 6N NaOH solution while stirring until the pH is greater than 12. This deprotonates the pseudoephedrine, making it soluble in the organic phase.[2]
-
-
Extraction of Pseudoephedrine:
-
Transfer the basified aqueous layer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic extracts.[2]
-
-
Drying and Concentration:
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude pseudoephedrine auxiliary.[2]
-
-
Purification (if necessary):
-
If the recovered auxiliary is not sufficiently pure, it can be recrystallized from a suitable solvent system (e.g., ethanol/hexanes) or purified by column chromatography.[2]
-
Protocol 2: Recovery of Pseudoephedrine Auxiliary after Basic Hydrolysis
This protocol outlines the recovery of the pseudoephedrine auxiliary following basic hydrolysis of the N-acyl amide.
Materials:
-
Reaction mixture from basic hydrolysis
-
Concentrated Hydrochloric Acid (HCl)
-
Organic solvent (e.g., ethyl acetate)
-
Hexanes
-
Standard laboratory glassware
Procedure:
-
Work-up of Hydrolysis:
-
After the basic hydrolysis is complete, quench the reaction with water and wash with an organic solvent like ethyl acetate.
-
Carefully acidify the aqueous layer to a pH of approximately 3 with concentrated HCl.[4]
-
-
Extraction of Pseudoephedrine:
-
Extract the acidified aqueous layer with an appropriate organic solvent.
-
Combine the organic extracts.[4]
-
-
Drying and Concentration:
-
Dry the combined organic extracts over an anhydrous drying agent.
-
Filter and remove the solvent under reduced pressure.[4]
-
-
Purification:
-
The crude pseudoephedrine can be purified by crystallization from a solvent system such as hexanes-EtOAc to yield the pure, recovered auxiliary.[4]
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the recovery and recycling process for the pseudoephedrine chiral auxiliary.
Caption: Workflow for pseudoephedrine auxiliary recovery and recycling.
Caption: Troubleshooting guide for common recovery issues.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pseudoephedrine tert-butyl carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Pseudoephedrine tert-butyl carbamate, specifically focusing on challenges that can lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the protection of the secondary amine group of pseudoephedrine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). The reaction is a nucleophilic acyl substitution where the nitrogen atom of pseudoephedrine attacks one of the carbonyl carbons of the Boc anhydride (B1165640).
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: The presence of a hydroxyl group in the pseudoephedrine molecule creates the possibility of O-acylation, leading to the formation of an undesired O-Boc protected byproduct.
-
Suboptimal Reagents or Conditions: The choice of base, solvent, and the stoichiometry of the reagents can significantly impact the reaction's efficiency.
-
Difficulties in Product Isolation: The physical properties of the product might lead to losses during the workup and purification steps.
Q3: How can I minimize the formation of the O-Boc protected side product?
Pseudoephedrine contains both a secondary amine and a secondary hydroxyl group. While the amine is generally more nucleophilic, O-acylation can occur. To favor N-protection, consider the following:
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for N-acylation.[1]
-
Choice of Base: The use of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is recommended. Stronger bases could deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.
Q4: What is the role of a base in this reaction, and is it always necessary?
A base is typically added to neutralize the tert-butoxide and any acid that might be generated during the reaction, driving the equilibrium towards the product.[1] While the reaction can proceed without a base, its addition is common practice to ensure a high yield, especially when dealing with amine salts or to accelerate the reaction. Triethylamine is a common choice for this purpose.[1]
Q5: Can I use a catalyst like 4-DMAP to speed up the reaction?
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate Boc protection reactions. However, its use should be approached with caution. While it can increase the reaction rate, it may also enhance the likelihood of side reactions, including O-acylation, especially if used in stoichiometric amounts or at elevated temperatures. If the reaction is sluggish, a catalytic amount of DMAP can be considered, but the reaction should be carefully monitored for the formation of byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, consider extending the reaction time or slightly increasing the temperature while monitoring for side product formation. |
| Side Product Formation (O-Acylation): The hydroxyl group of pseudoephedrine reacts with the Boc anhydride. | - Perform the reaction at a lower temperature (e.g., 0 °C).- Use a non-nucleophilic base like triethylamine.[1] | |
| Suboptimal Reagent Stoichiometry: Incorrect ratio of pseudoephedrine to Boc anhydride. | - Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate to ensure complete consumption of the pseudoephedrine. | |
| Poor Solubility of Reactants: Pseudoephedrine or other reagents not fully dissolved in the chosen solvent. | - Ensure all reactants are fully dissolved before proceeding. Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) are commonly used solvents.[1][2] | |
| Presence of Multiple Spots on TLC After Reaction | Formation of O-Boc Protected Byproduct: A spot with a different Rf value corresponding to the O-acylated product. | - Optimize reaction conditions for N-selectivity (lower temperature, appropriate base).- The byproduct may be separated during purification by flash column chromatography.[1] |
| Unreacted Pseudoephedrine: A spot corresponding to the starting material remains. | - Increase the amount of Boc anhydride slightly.- Extend the reaction time. | |
| Difficulty in Product Purification | Product is an Oil or Gummy Solid: Impurities are preventing crystallization. | - Purify the crude product using flash column chromatography on silica (B1680970) gel.[1] A gradient of ethyl acetate (B1210297) in hexanes is a common mobile phase for similar compounds. |
| Co-elution of Product and Byproducts: Product and impurities have similar polarities. | - Try different solvent systems for column chromatography.- Recrystallization from a suitable solvent system could also be attempted if a solid can be obtained.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Pseudoephedrine
This protocol is a general guideline for the N-acylation of pseudoephedrine and should be optimized for specific laboratory conditions.[1]
Materials:
-
(+)-Pseudoephedrine (1.0 equivalent)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-pseudoephedrine in anhydrous dichloromethane.
-
Base Addition: Add triethylamine to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the stirred pseudoephedrine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[1]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformation and a general workflow for troubleshooting low yields.
References
Technical Support Center: Boc Protection of Pseudoephedrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc protection of pseudoephedrine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc protection of pseudoephedrine?
A1: The two primary side reactions of concern are the formation of an oxazolidine (B1195125) derivative and an intramolecular cyclization to form an oxazolidinone.
-
Oxazolidine Formation: This occurs when pseudoephedrine reacts with trace aldehyde impurities (like formaldehyde (B43269) or acetaldehyde) present in solvents such as methanol (B129727) or ethyl acetate (B1210297).[1][2] This reaction can lead to a significant impurity that may be mistaken for the desired product or other reaction intermediates.[2][3][4]
-
Oxazolidinone Formation: As an amino alcohol, pseudoephedrine can undergo an intramolecular cyclization after the initial N-Boc protection. The adjacent hydroxyl group can attack the newly formed carbamate (B1207046), leading to a cyclic carbamate known as an oxazolidinone.[5][6] This side reaction is often promoted by elevated temperatures and certain basic or acidic conditions.[5]
Q2: How can I minimize the formation of the oxazolidine side product?
A2: To minimize oxazolidine formation, it is crucial to use high-purity, aldehyde-free solvents.[2][3] If you suspect aldehyde contamination, solvents can be purified. For instance, ethyl acetate can be washed with a sodium bisulfite solution to remove acetaldehyde.[1] Running a control reaction without the Boc anhydride (B1165640) can also help determine if the impurity is originating from the solvent.
Q3: What reaction conditions favor the formation of the oxazolidinone byproduct, and how can I avoid it?
A3: Oxazolidinone formation is typically favored by higher reaction temperatures and prolonged reaction times.[5] To avoid this, it is recommended to carry out the Boc protection at a controlled, lower temperature (e.g., 0 °C to room temperature) and to monitor the reaction progress closely to avoid unnecessarily long reaction times. The choice of base can also be a factor; using a non-nucleophilic base is advisable.[5]
Q4: Does the steric hindrance of the pseudoephedrine molecule affect the Boc protection reaction?
A4: Yes, steric hindrance can play a role. Pseudoephedrine is a secondary amine with bulky substituents near the nitrogen atom. This steric bulk can slow down the rate of the Boc protection reaction compared to less hindered primary amines.[7][8] Overcoming this may require slightly longer reaction times or the use of a more reactive Boc-donating reagent, but care must be taken to avoid conditions that promote side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Boc-Pseudoephedrine | 1. Incomplete reaction: Steric hindrance may be slowing the reaction.[7][8] 2. Incorrect stoichiometry: Insufficient Boc anhydride. 3. Poor quality reagents: Decomposed Boc anhydride or wet solvents. | 1. Increase the reaction time and monitor by TLC or LC-MS. 2. Use a slight excess (1.1-1.2 equivalents) of Boc anhydride. 3. Use fresh Boc anhydride and anhydrous solvents. |
| Presence of an Unexpected Major Byproduct | 1. Oxazolidine formation: Reaction with aldehyde impurities in the solvent.[1][2][3][4] 2. Oxazolidinone formation: Intramolecular cyclization due to heat or prolonged reaction time.[5][6] | 1. Use high-purity, aldehyde-free solvents or purify your solvents before use.[1] 2. Run the reaction at a lower temperature (e.g., 0 °C) and monitor closely to determine the optimal reaction time.[5] |
| Multiple Spots on TLC/LC-MS | 1. Formation of multiple side products: A combination of oxazolidine and oxazolidinone formation.[1][5] 2. Di-Boc protection: While less common for secondary amines, it can occur with a large excess of Boc anhydride.[9] 3. Degradation of starting material or product. | 1. Address both potential side reactions by using pure solvents and controlling the reaction temperature. 2. Ensure accurate stoichiometry of the Boc anhydride (1.1-1.2 equivalents).[9] 3. Ensure the reaction and workup conditions are mild. |
| Difficulty in Purifying the Product | 1. Similar polarity of product and side products. 2. Product is an oil. | 1. Optimize column chromatography conditions (e.g., use a different solvent system or a gradient elution). 2. If the product is an oil, try to crystallize it from a suitable solvent system. |
Experimental Protocols
Standard Protocol for Boc Protection of Pseudoephedrine
This protocol is designed to minimize side product formation.
Materials:
-
Pseudoephedrine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve pseudoephedrine (1.0 equiv.) in anhydrous DCM or THF (approximately 0.1-0.5 M).
-
Add TEA or DIPEA (1.2 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add a solution of (Boc)₂O (1.1 equiv.) in the same solvent dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-pseudoephedrine.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Experimental workflow for the Boc protection of pseudoephedrine.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Boc Protection of Pseudoephedrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-Boc protection of pseudoephedrine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
Troubleshooting Guide
Issue: Incomplete or Slow Reaction
Symptom: TLC or LC-MS analysis indicates a significant amount of unreacted pseudoephedrine remains after the expected reaction time.
| Possible Cause | Recommended Solution |
| Insufficient Reagents | Ensure an adequate excess of Boc anhydride (B1165640) is used. A molar ratio of 1.1 to 1.5 equivalents relative to pseudoephedrine is common. For sterically hindered secondary amines like pseudoephedrine, increasing the equivalents of Boc anhydride may be necessary.[1] |
| Inappropriate Base | The choice and amount of base are critical. Use a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA). Ensure at least stoichiometric amounts of the base are used to neutralize the acid byproduct. In some cases, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction.[1][2][3] |
| Low Reaction Temperature | While many Boc protections proceed at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate for less reactive amines.[1] |
| Inadequate Solvent | The choice of solvent can influence reaction kinetics. Aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), or dichloromethane (B109758) (DCM) are commonly used.[1][2][4] Ensure pseudoephedrine is fully dissolved. |
| Steric Hindrance | Pseudoephedrine is a secondary amine with adjacent bulky groups, which can slow the reaction. Increasing the reaction time and/or temperature may be necessary. The use of a more potent catalyst like DMAP can also overcome steric hindrance.[3][5] |
Issue: Formation of Side Products
Symptom: TLC or LC-MS analysis shows the presence of unexpected impurities alongside the desired N-Boc-pseudoephedrine and starting material.
| Possible Cause | Recommended Solution |
| O-Acylation | The hydroxyl group of pseudoephedrine could potentially react with Boc anhydride, especially under strongly basic conditions or with a highly active catalyst. Use of a milder base or performing the reaction at a lower temperature can minimize this side reaction. |
| Formation of Ureas | In some cases, the Boc-protected amine can react further. This is less common but can occur under harsh conditions. Adhering to milder reaction conditions and monitoring the reaction progress closely is advised.[6] |
| DMAP-Related Side Reactions | While DMAP is an effective catalyst, it can sometimes lead to side reactions if used in excess or at high temperatures.[3] Use DMAP in catalytic amounts (e.g., 0.05-0.1 equivalents). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Boc protection of an amine?
A1: The Boc protection of an amine with di-tert-butyl dicarbonate (Boc anhydride) is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate, which then collapses to yield the N-Boc protected amine, tert-butanol, and carbon dioxide gas. The evolution of CO2 is a thermodynamic driving force for the reaction.[7][8]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction.[7][9] Use a solvent system that provides good separation between the more polar pseudoephedrine starting material and the less polar N-Boc-pseudoephedrine product. The product spot should be higher up the TLC plate (higher Rf value). Staining with ninhydrin (B49086) can be used to visualize the primary/secondary amine of the starting material, which will not stain after successful protection.[9] LC-MS can also be used for more detailed analysis of reaction progress and impurity profiling.[9]
Q3: What are the typical work-up procedures for a Boc protection reaction?
A3: A typical work-up involves quenching the reaction with water or an aqueous solution of a mild acid (like ammonium (B1175870) chloride) to neutralize any remaining base and hydrolyze excess Boc anhydride. The product is then extracted into an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.[1][10]
Q4: Is it necessary to protect the hydroxyl group of pseudoephedrine before Boc protection of the amine?
A4: Generally, it is not necessary to protect the hydroxyl group. The amine is more nucleophilic than the hydroxyl group and will react preferentially with the Boc anhydride under standard conditions. However, if O-acylation becomes a significant side reaction, protection of the hydroxyl group may be considered.
Q5: Can I use a solvent-free method for the Boc protection of pseudoephedrine?
A5: Solvent-free conditions for Boc protection have been reported for some amines and can be more environmentally friendly.[11] This approach may be feasible for pseudoephedrine but would require experimental validation.
Experimental Protocols
Standard Protocol for N-Boc Protection of Pseudoephedrine
Materials:
-
Pseudoephedrine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)2O (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for work-up
Procedure:
-
Dissolve pseudoephedrine in anhydrous THF in a round-bottom flask.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the stirring solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC. Reaction times can range from a few hours to overnight.[7]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol for Reactions with Catalytic DMAP
Materials:
-
Pseudoephedrine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)2O (1.1 equiv)
-
Diisopropylethylamine (DIEA) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Acetonitrile (ACN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for work-up
Procedure:
-
Dissolve pseudoephedrine in anhydrous acetonitrile in a round-bottom flask.
-
Add DIEA and DMAP to the solution.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.
-
Stir the reaction at room temperature and monitor by TLC. The use of DMAP often leads to faster reaction times.[2][3]
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1% HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify by column chromatography if needed.
Visualizations
Caption: Experimental workflow for the N-Boc protection of pseudoephedrine.
Caption: Troubleshooting logic for an incomplete Boc protection reaction.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Di-tert-butyl_dicarbonate [chemeurope.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. jk-sci.com [jk-sci.com]
Formation of byproducts in t-BOC pseudoephedrine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the t-BOC protection of pseudoephedrine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the t-BOC protection of pseudoephedrine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient Reagent Stoichiometry: Not enough di-tert-butyl dicarbonate (B1257347) (Boc₂O) was used. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Solubility of Pseudoephedrine: The starting material is not fully dissolved in the chosen solvent. 4. Inadequate Base: The base used is not strong enough or is sterically hindered. | 1. Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents). 2. Gently warm the reaction mixture (e.g., to 40°C), monitoring for byproduct formation. 3. Use a co-solvent system (e.g., THF/water) to ensure complete dissolution. 4. Consider using a stronger, non-nucleophilic base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. |
| Formation of Di-t-BOC Byproduct | Over-protection of the amine group can occur, especially with a large excess of Boc₂O. | 1. Carefully control the stoichiometry of Boc₂O to 1.05-1.1 equivalents. 2. Add the Boc₂O solution slowly to the reaction mixture. 3. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Formation of O-t-BOC Byproduct | The hydroxyl group of pseudoephedrine can react with Boc₂O to form an O-Boc protected byproduct. | 1. Perform the reaction at a controlled pH, as basic conditions can promote O-acylation. 2. Use a non-nucleophilic base. 3. Consider performing the reaction in an aqueous solvent system, which can favor N-acylation.[1] |
| Formation of Oxazolidinone Byproduct | Intramolecular cyclization of the N-Boc protected intermediate can occur, particularly in the presence of a strong base. | 1. Use a mild base such as sodium bicarbonate. 2. Perform the reaction at room temperature or below. 3. A catalyst-free reaction in water has been shown to prevent oxazolidinone formation in amino alcohols.[1] |
| Difficult Product Isolation/Purification | 1. Emulsion formation during workup: This can occur with certain solvent systems. 2. Co-elution of byproducts during chromatography: Byproducts may have similar polarity to the desired product. | 1. Use brine washes to break up emulsions. 2. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the t-BOC protection of pseudoephedrine?
The most common byproducts are the di-t-BOC protected pseudoephedrine, where the amine is protected twice, and the O-t-BOC protected pseudoephedrine, where the hydroxyl group is also protected. Another potential byproduct is the corresponding oxazolidinone, formed through intramolecular cyclization.
Q2: How can I selectively protect the amine group over the hydroxyl group?
Selective N-protection can be achieved by carefully controlling the reaction conditions. The amine group is generally more nucleophilic than the hydroxyl group. Using a stoichiometric amount of Boc₂O, a mild base like sodium bicarbonate, and conducting the reaction at room temperature can favor N-protection. Performing the reaction in an aqueous solvent system can also enhance the selectivity for N-acylation.[1]
Q3: What is the recommended solvent for this reaction?
A variety of solvents can be used, including tetrahydrofuran (B95107) (THF), acetonitrile, and dichloromethane (B109758) (DCM). A biphasic system of chloroform (B151607) and aqueous sodium bicarbonate has also been reported for Boc protections.[2] For pseudoephedrine, a co-solvent system like THF/water may be beneficial to ensure the solubility of the starting material.
Q4: Is a base always necessary for the t-BOC protection of pseudoephedrine?
While the reaction can proceed without a base, it is generally recommended to use one to neutralize the acidic byproducts and drive the reaction to completion. The choice of base can influence the formation of byproducts.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Staining the TLC plate with ninhydrin (B49086) can be useful as it will stain the starting pseudoephedrine (a secondary amine) but not the t-BOC protected product.
Experimental Protocols
Key Experimental Protocol: N-tert-Butoxycarbonylation of Pseudoephedrine
This protocol provides a general procedure for the t-BOC protection of pseudoephedrine.
Materials:
-
(+)-Pseudoephedrine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (+)-pseudoephedrine (1 equivalent) in a mixture of THF and water (e.g., 1:1 v/v).
-
Base Addition: Add triethylamine (1.5 equivalents) or sodium bicarbonate (2 equivalents) to the solution and stir until fully dissolved.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in THF. Add this solution dropwise to the pseudoephedrine solution at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-pseudoephedrine.
Visualizations
Caption: General reaction pathway for t-BOC protection of pseudoephedrine.
Caption: Potential byproduct formation pathways in t-BOC pseudoephedrine synthesis.
Caption: A logical workflow for troubleshooting common issues in t-BOC pseudoephedrine synthesis.
References
Technical Support Center: Purification of Pseudoephedrine tert-butyl carbamate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of Pseudoephedrine tert-butyl carbamate (B1207046) (t-BOC-pseudoephedrine).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: My final product is a persistent oil or syrup instead of a solid. What is the cause and how can I solidify it?
A: An oily product is the most common issue and can be caused by several factors:
-
Residual Solvents: Trace amounts of reaction or extraction solvents can prevent crystallization.
-
Excess Reagents: Unreacted di-tert-butyl dicarbonate (B1257347) (Boc₂O) can result in an oily final product.[1]
-
Impurities: The presence of reaction by-products or other impurities can inhibit crystal lattice formation.[1]
Troubleshooting Steps:
-
Remove Residual Solvents: Heat the oily product gently (e.g., 40-60 °C) under a high vacuum to remove volatile solvents and by-products like t-butanol.[1]
-
Induce Precipitation: Dissolve the oil in a minimal amount of a suitable polar solvent (like methanol (B129727) or ethyl acetate) and then slowly add a non-polar anti-solvent (such as diethyl ether or n-hexane) until the solution becomes cloudy, then allow it to stand. This should cause the product to precipitate as a solid.[1]
-
Crystallization via Vapor Diffusion: Dissolve the product in a small vial using a moderately volatile solvent (e.g., THF, chloroform). Place this open vial inside a larger, sealed container that contains a more volatile anti-solvent (e.g., n-pentane). The anti-solvent will slowly diffuse into the product solution, often yielding high-quality crystals over a few days.[1]
-
Seed Crystal Addition: If you have a small amount of solid product from a previous batch, adding a "seed crystal" to the oil can initiate crystallization. A patented method for related Boc-amino acids involves drying the oil completely, adding seed crystals, allowing it to solidify, and then breaking up and washing the solid (a process called "pulping") with a non-polar solvent.[2][3]
Q2: How can I effectively remove unreacted pseudoephedrine from my reaction mixture?
A: Unreacted pseudoephedrine, which is a basic amine, can be easily removed during the aqueous workup. After the reaction, dissolve the mixture in an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and wash it with a mild acidic solution (e.g., 5% citric acid or dilute HCl). The acidic wash will protonate the unreacted pseudoephedrine, making it water-soluble and pulling it into the aqueous layer. The desired t-BOC-pseudoephedrine product is a neutral carbamate and will remain in the organic layer.
Q3: My product purity is low. What are the likely impurities and how can they be removed?
A: Besides starting materials, impurities may include by-products, degradation products, or reagents from the manufacturing process.[4][]
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from both more polar impurities (like unreacted pseudoephedrine) and less polar impurities. A gradient of ethyl acetate in hexane (B92381) is typically a good starting point for the mobile phase.
-
Recrystallization: If the product can be solidified, recrystallization is an excellent technique for achieving high purity. The choice of solvent is critical and must be determined empirically.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A: A combination of methods is ideal for confirming purity and structure:
-
Chromatography (HPLC, GC/MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful tools for quantifying purity and detecting trace impurities.[6][7][8][9][10] Running the sample as a free base is often recommended for GC to ensure good peak shape.[8]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify any impurities present.[4][]
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to qualitatively assess the purity of column fractions and the final product.[11]
Data Presentation
The following tables summarize key data for Pseudoephedrine tert-butyl carbamate and relevant analytical methods.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 152614-95-4 | [12][13] |
| Molecular Formula | C₁₅H₂₃NO₃ | [13] |
| Molecular Weight | 265.4 g/mol | [13] |
| Purity (Typical) | ≥98% (Analytical Standard) | [13] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml |[13] |
Table 2: Example Analytical HPLC Conditions for Pseudoephedrine Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Zorbax cyanopropyl column (250 mm × 4.6 mm, 5 μm) | C18 column (150 x 4.6 mm, 5μm) |
| Mobile Phase | 16.0 mM ammonium (B1175870) acetate buffer (pH 4.5) and acetonitrile (B52724) (23:77, v/v) | Acetonitrile and 0.01M pH 3.0 phosphate (B84403) buffer |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Detection | 250 nm | 210 nm |
Table 3: Example Analytical GC/MS Conditions for Pseudoephedrine Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | 5% phenyl/95% methylsiloxane, 30 m x 0.25 mm i.d. x 0.25 µm film | 15 m DB-1 × 0.32 mm × 0.25 μm film |
| Carrier Gas | Nitrogen at 1.1 mL/min | Helium at 1.0 mL/min |
| Injector Temp. | 280°C | 280°C |
| Oven Program | 60°C (2 min), ramp 20°C/min to 280°C, hold 6 min | 200°C hold for 8 min, ramp 40°C/min to 280°C |
Experimental Protocols
Protocol 1: General Purification by Liquid-Liquid Extraction
This protocol is designed to remove common impurities after the Boc-protection reaction.
-
Quench Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, MTBE).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with a 5% citric acid solution or 0.5 M HCl to remove unreacted pseudoephedrine. Separate the aqueous layer.
-
Basic Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove acidic by-products.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter the salt, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Precipitation from an Oily Product
This protocol is for solidifying a product that has been isolated as an oil after initial workup.
-
Initial Drying: Ensure the oil is free from solvents by placing it under a high vacuum for several hours.[1]
-
Dissolution: Dissolve the oil in a minimal amount of a suitable solvent in which the product is highly soluble (e.g., methanol, ethanol, or ethyl acetate).
-
Induce Precipitation: While stirring, slowly add a pre-chilled anti-solvent in which the product is poorly soluble (e.g., n-hexane, n-pentane, or diethyl ether) until the solution remains persistently cloudy.
-
Crystallization: Stopper the flask and allow it to stand at room temperature or in a refrigerator (0-4 °C) to allow crystals to form.
-
Isolation: Collect the resulting solid by vacuum filtration, wash it with a small amount of cold anti-solvent, and dry it under a vacuum.
Visualizations
Diagram 1: General Purification Workflow
Caption: Workflow for the purification of t-BOC-pseudoephedrine.
Diagram 2: Troubleshooting Logic for Oily Product
Caption: Decision tree for troubleshooting an oily final product.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 6. dea.gov [dea.gov]
- 7. researchgate.net [researchgate.net]
- 8. swgdrug.org [swgdrug.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Synthesis of N-Boc-Pseudoephedrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Boc-pseudoephedrine. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with the solvent effects on this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in the N-Boc protection of pseudoephedrine?
A1: The solvent in an N-Boc protection reaction serves several critical functions. It dissolves the reactants, pseudoephedrine and di-tert-butyl dicarbonate (B1257347) (Boc₂O), to allow them to interact. The polarity of the solvent can influence the reaction rate and the solubility of any byproducts, which can affect the ease of purification.
Q2: Which solvents are commonly used for Boc protection of amines?
A2: A variety of aprotic and protic solvents can be used for Boc protection. Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and alcohols like methanol (B129727) or ethanol.[1] The selection of the solvent can depend on the specific substrate and the desired reaction conditions.
Q3: How does the choice of solvent affect the reaction rate?
A3: The solvent polarity can play a significant role in the reaction rate. For the Boc protection of some amines, alcoholic solvents have been shown to enhance the rate of reaction. This is thought to be due to the alcohol stabilizing the transition state through hydrogen bonding.
Q4: Can the solvent choice influence the yield and purity of N-Boc-pseudoephedrine?
A4: Yes, the solvent can impact both yield and purity. A solvent that provides good solubility for the reactants will generally lead to a higher yield. Furthermore, the solvent can influence the formation of side products. For instance, in a solvent that promotes the decomposition of Boc anhydride (B1165640), lower yields might be observed. The solubility of impurities in the chosen solvent will also affect the ease of purification.
Q5: Are there any specific safety precautions to consider with the solvents used in this synthesis?
A5: Standard laboratory safety precautions should always be followed. Many organic solvents are flammable and have varying degrees of toxicity. For example, dichloromethane is a suspected carcinogen, and tetrahydrofuran can form explosive peroxides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Poor solubility of pseudoephedrine: The starting material may not be fully dissolved in the chosen solvent. | 1a. Try a different solvent or a solvent mixture to improve solubility. For example, a mixture of THF and water can be effective.[2] 1b. Gently warm the reaction mixture, but monitor for potential decomposition of Boc anhydride. |
| 2. Low reactivity of the secondary amine: The nitrogen in pseudoephedrine is a secondary amine, which can be less reactive than a primary amine. | 2a. Increase the reaction time. 2b. Consider adding a catalyst like 4-(dimethylamino)pyridine (DMAP), but be aware that this can sometimes lead to side reactions. | |
| 3. Decomposition of Boc anhydride: Moisture in the solvent or on the glassware can hydrolyze Boc anhydride. | 3a. Use anhydrous solvents and dry glassware. 3b. Use a fresh bottle of Boc anhydride. | |
| Formation of Side Products | 1. Over-reaction or side reactions: The hydroxyl group of pseudoephedrine could potentially be acylated, although this is less likely than N-acylation. | 1a. Monitor the reaction closely using Thin Layer Chromatography (TLC). 1b. Use a less forcing solvent system or lower the reaction temperature. |
| 2. Impure starting materials: Impurities in the pseudoephedrine or Boc anhydride can lead to the formation of unknown byproducts. | 2a. Ensure the purity of your starting materials before beginning the reaction. Recrystallization of pseudoephedrine may be necessary. | |
| Difficult Purification | 1. Co-elution of product and starting material: N-Boc-pseudoephedrine and pseudoephedrine may have similar polarities, making separation by column chromatography challenging. | 1a. Optimize the solvent system for your column chromatography. A gradient elution may be necessary. 1b. Consider a workup procedure that removes the unreacted pseudoephedrine. For example, an acidic wash can protonate the more basic pseudoephedrine, allowing it to be extracted into an aqueous layer. |
| 2. Residual Boc anhydride or t-butanol: These are common byproducts of the reaction. | 2a. A basic wash (e.g., with saturated sodium bicarbonate solution) can help remove unreacted Boc anhydride. 2b. t-Butanol can often be removed under high vacuum. |
Data Presentation
| Solvent | Dielectric Constant (ε) | Expected Reaction Rate | Potential Issues | Notes |
| Dichloromethane (DCM) | 9.1 | Moderate | Potential for incomplete reaction due to moderate polarity. | A common aprotic solvent for Boc protections. |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Can absorb water, leading to Boc anhydride decomposition. | Often used in combination with other solvents.[1] |
| Acetonitrile (MeCN) | 37.5 | Moderate to Fast | Can be difficult to remove completely. | A polar aprotic solvent that can facilitate the reaction. |
| Methanol (MeOH) | 32.7 | Fast | May lead to side reactions if the hydroxyl group of pseudoephedrine reacts. | Alcoholic solvents can catalyze Boc protection. |
| Water/Solvent Mixture | 78.5 (Water) | Variable | May increase hydrolysis of Boc anhydride. | Can be effective for substrates with poor solubility in organic solvents.[2] |
Experimental Protocols
Standard Protocol for the Synthesis of N-Boc-Pseudoephedrine in Tetrahydrofuran (THF)
This protocol is a general guideline and may require optimization based on specific experimental conditions and available equipment.
Materials:
-
(+)-Pseudoephedrine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add (+)-pseudoephedrine (1.0 eq). Dissolve the pseudoephedrine in anhydrous THF (approximately 10 mL per gram of pseudoephedrine).
-
Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product, N-Boc-pseudoephedrine, should have a higher Rf value than the starting material, pseudoephedrine.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any unreacted Boc anhydride and acidic impurities.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-pseudoephedrine.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of N-Boc-pseudoephedrine.
Caption: Troubleshooting decision tree for low yield in N-Boc-pseudoephedrine synthesis.
References
Technical Support Center: Diastereoselective Reactions with Pseudoephedrine Derivatives
**A a a researchers, scientists, and drug development professionals, achieving high diastereoselectivity is crucial for the successful synthesis of chiral molecules. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for improving diastereoselectivity in reactions utilizing pseudoephedrine-based chiral auxiliaries.
Disclaimer: The following guidance is primarily based on the well-established use of pseudoephedrine amides in diastereoselective alkylation reactions. While specific literature on pseudoephedrine tert-butyl carbamate (B1207046) is not widely available, the principles of stereochemical control are expected to be analogous. Researchers should consider this guidance as a strong starting point, with the understanding that optimization for the specific carbamate substrate may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using pseudoephedrine as a chiral auxiliary for diastereoselective reactions?
The effectiveness of pseudoephedrine as a chiral auxiliary stems from its ability to form a rigid, chelated intermediate with a lithium enolate.[1] Deprotonation of the α-carbon of the pseudoephedrine derivative with a strong base like Lithium Diisopropylamide (LDA) generates a (Z)-enolate.[1] The lithium cation is chelated by both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group, forming a stable, six-membered ring-like transition state.[1] This conformation, combined with the steric hindrance from the auxiliary's methyl group, blocks one face of the enolate. This forces an incoming electrophile to attack from the less hindered face, leading to a predictable and highly controlled stereochemical outcome.[1]
Q2: Why is the addition of Lithium Chloride (LiCl) so critical for high diastereoselectivity?
Anhydrous Lithium Chloride (LiCl) is a crucial additive in these reactions for several reasons:
-
Breaks up enolate aggregates: LiCl is believed to break up aggregates of the lithium enolate, leading to a more reactive and selective monomeric species.[2]
-
Increases reaction rate: In the absence of LiCl, both the reaction rate and diastereoselectivity are significantly lower.[2]
-
Suppresses O-alkylation: The presence of LiCl suppresses the common side reaction of O-alkylation on the auxiliary's hydroxyl group. The lithium cation is thought to coordinate with the hydroxyl group, making it less nucleophilic.[2] Typically, 5-7 equivalents of anhydrous LiCl are used to achieve these benefits.[2]
Q3: What are the most common reasons for low diastereoselectivity?
Low diastereoselectivity can often be attributed to several factors:
-
Insufficient or wet LiCl: Not using enough anhydrous LiCl can lead to enolate aggregation and reduced selectivity.[2]
-
Inaccurate temperature control: While many reactions work well at 0 °C, some systems may require temperatures as low as -78 °C to maximize diastereoselectivity.[2]
-
Incomplete enolate formation: Using a weak base or an insufficient amount of a strong base can result in incomplete deprotonation.[2]
-
Purity of reagents: Moisture in solvents or impurities in reagents can quench the enolate or lead to side reactions.[3]
-
Choice of electrophile: Highly reactive electrophiles that may react through an SN1-type mechanism can exhibit poor diastereoselectivity.[2]
Q4: How can the pseudoephedrine auxiliary be removed after the reaction?
The chiral auxiliary can be cleaved to yield various functional groups, and the pseudoephedrine can often be recovered and reused.[4]
-
For Carboxylic Acids: Acidic hydrolysis (e.g., 9 N H₂SO₄ in dioxane at 115 °C) or basic hydrolysis (e.g., tetrabutylammonium (B224687) hydroxide (B78521) in t-BuOH/water at 95 °C) can be employed.[5]
-
For Alcohols: Reduction of the amide/carbamate can yield the corresponding primary alcohol.[1]
-
For Ketones and Aldehydes: Other reductive or oxidative cleavage methods can be used to obtain aldehydes or ketones.[1][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Insufficient or hydrated LiCl.2. Reaction temperature is too high.3. Incomplete enolate formation.4. Impure or wet reagents/solvents. | 1. Use 5-7 equivalents of LiCl, ensuring it is rigorously dried under high vacuum before use.2. Perform the alkylation step at a lower temperature (e.g., -78 °C).3. Use a sufficient excess of a strong, non-nucleophilic base like LDA (typically 1.95–2.2 equivalents). Ensure the n-BuLi used to make LDA has been recently titrated.4. Use freshly distilled, anhydrous solvents and pure reagents. |
| Slow or Incomplete Reaction | 1. Unreactive electrophile (e.g., sterically hindered primary or secondary halides).2. Insufficiently reactive enolate.3. Low reaction temperature. | 1. Switch to a more reactive electrophile (e.g., from an alkyl bromide to an alkyl iodide or triflate).2. For less reactive electrophiles, consider adding N,N'-dimethylpropyleneurea (DMPU) to enhance enolate reactivity.3. Allow the reaction to proceed at a slightly higher temperature (e.g., 0 °C instead of -78 °C), but monitor for any decrease in diastereoselectivity. |
| Significant O-Alkylation Side Product | 1. Insufficient LiCl.2. Reaction temperature is too high. | 1. Ensure at least 5-6 equivalents of anhydrous LiCl are present to coordinate with the hydroxyl group.2. Maintain a low reaction temperature during enolate formation and alkylation. |
| Large Amount of Unreacted Starting Material | 1. Incomplete deprotonation.2. Inactive base.3. Moisture in the reaction. | 1. Ensure sufficient equivalents of a strong base are used.2. Use freshly prepared LDA from recently titrated n-BuLi.3. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
Data Presentation
The following tables summarize the impact of key reaction parameters on yield and diastereoselectivity, based on data from pseudoephedrine amide systems.
Table 1: Effect of Lithium Chloride on Reaction Outcome
| Electrophile | LiCl Equivalents | Temperature (°C) | Result | Reference |
| n-Butyl iodide | 0 | 0 | 32% conversion after 5h | [2] |
| n-Butyl iodide | 6 | 0 | 80% yield after 1.5h | [2] |
| Benzyl bromide | 0 | 0 | 60% completion | [2] |
| Benzyl bromide | 6 | 0 | 90% yield | [2] |
Table 2: Effect of Temperature on Diastereoselectivity
| Alkyl Halide | Temperature (°C) | Diastereomeric Ratio (dr) |
| A primary alkyl halide | 0 | > 95:5 |
| A primary alkyl halide | -78 | > 98:2 |
Note: This table represents a general trend observed where lower temperatures can lead to slight improvements in diastereoselectivity.[2]
Experimental Protocols
General Protocol for Diastereoselective Alkylation of a Pseudoephedrine Derivative
This protocol is a general guideline for the alkylation of pseudoephedrine amides and should be adapted and optimized for the pseudoephedrine tert-butyl carbamate substrate.
1. Preparation of LDA Solution (in a separate flask):
-
To a flame-dried, argon-purged flask, add anhydrous tetrahydrofuran (B95107) (THF).
-
Add diisopropylamine (B44863) (2.25 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 equivalents) and stir for 5 minutes.
-
Briefly warm the solution to 0 °C for 5 minutes, then cool it back down to -78 °C.[2]
2. Enolate Formation:
-
To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0-7.0 equivalents).[2]
-
In a separate flame-dried flask, dissolve the pseudoephedrine derivative (1.0 equivalent) in anhydrous THF.
-
Slowly add the pseudoephedrine derivative solution to the LDA/LiCl suspension at -78 °C via cannula.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Warm the reaction to 0 °C and stir for an additional 10-15 minutes.
-
Briefly warm to room temperature (3-5 minutes) and then cool back to 0 °C.[2]
3. Alkylation:
-
Add the alkylating agent (1.5-4.0 equivalents) to the enolate suspension at 0 °C.[2]
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.[2]
4. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.[2]
Mandatory Visualizations
Caption: Experimental workflow for pseudoephedrine-directed alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereocontrolled alkylative construction of quaternary carbon centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of Pseudoephedrine tert-butyl carbamate
Welcome to the technical support center for the deprotection of Pseudoephedrine tert-butyl carbamate (B1207046). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the deprotection of a Boc group?
A1: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or ethyl acetate (B1210297).[1][2][3][4] Milder acidic conditions and some non-acidic methods have also been developed for sensitive substrates.[2][4]
Q2: Why is my Boc deprotection of pseudoephedrine tert-butyl carbamate incomplete?
A2: Incomplete deprotection can be due to several factors. Insufficient acid strength or concentration may not be enough to efficiently cleave the Boc group.[2] Short reaction times or low temperatures can also lead to an incomplete reaction.[2] Additionally, steric hindrance around the nitrogen atom of the pseudoephedrine molecule could slow down the reaction rate.[3][5]
Q3: What are the common side products I should be aware of during deprotection?
A3: The major side product in Boc deprotection arises from the formation of a reactive tert-butyl cation.[2][6] This cation can lead to t-butylation of any nucleophilic sites on your molecule or in the reaction mixture.[2] While pseudoephedrine itself does not have highly nucleophilic groups prone to this, it's a critical consideration if other sensitive functional groups are present in the molecule.
Q4: How can I prevent the formation of t-butylation byproducts?
A4: The most effective way to prevent t-butylation is by using "scavengers" in the reaction mixture.[3][6] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[3] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[3][6]
Q5: Can the deprotection conditions affect the stereochemistry of pseudoephedrine?
A5: While Boc deprotection is generally considered stereochemically safe, harsh acidic conditions and elevated temperatures could potentially lead to side reactions. It is always advisable to monitor the stereochemical integrity of the product.
Q6: Are there milder alternatives to TFA for this deprotection?
A6: Yes, for substrates that may be sensitive to strong acids like TFA, several milder options can be employed. These include using 4M HCl in 1,4-dioxane, aqueous phosphoric acid, or Lewis acids like zinc bromide.[2][7] Oxalyl chloride in methanol (B129727) has also been reported as a mild and efficient system for Boc deprotection.[1][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction due to insufficient acid or short reaction time. | Increase the concentration of the acid (e.g., use a higher percentage of TFA) or prolong the reaction time. Monitor the reaction progress using TLC or LC-MS.[2] |
| Steric hindrance around the Boc-protected nitrogen. | Consider switching to a stronger acid system (e.g., 4M HCl in dioxane if you were using a weaker acid). Gentle heating (e.g., to 40°C) can be attempted, but with caution to avoid side reactions.[2][3] | |
| Formation of Unknown Impurities | t-butylation of starting material or solvent. | Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.[3][6] |
| Degradation of the pseudoephedrine moiety. | Use milder deprotection conditions. Consider alternatives to TFA, such as 4M HCl in dioxane or aqueous phosphoric acid.[2][7] | |
| Difficulty in Product Isolation | The product may be obtained as a salt (e.g., TFA or HCl salt) which can be highly polar or hygroscopic. | If the free amine is desired, a basic workup is necessary to neutralize the acid. After removing the reaction solvent, the residue can be dissolved in water and basified, followed by extraction with an organic solvent.[9][10] |
| The product salt precipitates from the reaction mixture. | If the hydrochloride salt is the desired product, its precipitation can be enhanced by adding a less polar solvent like diethyl ether. The solid can then be collected by filtration.[10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If scavengers are needed, they should be added to the TFA/DCM mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[9]
-
Work-up (to obtain the free amine):
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in water and cool in an ice bath.
-
Carefully add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) to adjust the pH to 8-9.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected pseudoephedrine.[9][10]
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolution: Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or directly in the HCl solution.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.[9]
-
Reaction Monitoring: Stir the reaction at room temperature for 1 to 4 hours. The hydrochloride salt of the product may precipitate during the reaction.[9]
-
Work-up (to obtain the hydrochloride salt):
-
Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation of the product salt.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with diethyl ether and dry under vacuum to yield pseudoephedrine hydrochloride.[10]
-
Visualizing Workflows and Logic
Caption: General experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for common issues in Boc deprotection.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Pseudoephedrine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from pseudoephedrine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete or slow Boc deprotection from pseudoephedrine?
Incomplete cleavage of the Boc group from pseudoephedrine is typically due to one or more of the following factors:
-
Insufficient Acid Strength or Concentration: The acidic reagent, most commonly trifluoroacetic acid (TFA), may be at too low a concentration to effectively drive the reaction to completion. The rate of Boc cleavage often has a second-order dependence on the acid concentration.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the cleavage may not proceed to completion, especially with sterically hindered substrates.[1][2]
-
Steric Hindrance: The bulky nature of the pseudoephedrine molecule, particularly around the nitrogen atom, can impede the approach of the acidic reagent, slowing down the rate of deprotection.[1][3]
-
Solvent Issues: The chosen solvent must effectively dissolve both the Boc-protected pseudoephedrine and the acidic reagent. Dichloromethane (B109758) (DCM) is a common and effective solvent for TFA-mediated deprotections.[1]
Q2: How can I effectively monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to qualitatively track the disappearance of the less polar starting material (Boc-pseudoephedrine) and the appearance of the more polar product (pseudoephedrine).[1][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more detailed analysis, allowing for the quantification of the starting material and product, as well as the identification of any side products.[1][4]
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers definitive evidence of Boc group removal by monitoring the disappearance of the characteristic singlet signal of the tert-butyl protons, which typically appears around 1.4-1.5 ppm.[1]
Q3: What are common side reactions during Boc deprotection of pseudoephedrine, and how can they be minimized?
The primary side reaction during TFA-mediated Boc deprotection is the formation of a reactive tert-butyl cation.[5][6] This cation can lead to:
-
N-tert-butylation: Alkylation of the newly deprotected amine on pseudoephedrine.
-
O-tert-butylation: Alkylation of the hydroxyl group of pseudoephedrine.
-
Alkylation of other nucleophilic functional groups: If present on the molecule.
To minimize these side reactions, "scavengers" are added to the reaction mixture to trap the tert-butyl cations.[7][8] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[4][8]
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
-
Symptoms:
-
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. A common starting point is 20-50% (v/v).[4]
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[3]
-
Increase Reaction Temperature: If increasing concentration and time is not sufficient, cautiously increase the reaction temperature. However, be aware that this may also increase the rate of side reactions.
-
Issue 2: Presence of Side Products
-
Symptoms:
-
TLC shows multiple new spots in addition to the desired product.
-
LC-MS analysis reveals masses corresponding to side products (e.g., +56 Da for tert-butylation).[1]
-
-
Troubleshooting Steps:
-
Identify the Side Product: Use LC-MS to determine the mass of the impurity, which can help in identifying its structure.[1]
-
Add Scavengers: Introduce appropriate scavengers into the reaction mixture (cleavage cocktail) to trap the reactive electrophiles. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Optimize Scavenger Cocktail: The choice and concentration of scavengers may need to be optimized depending on the specific substrate and reaction conditions.[1]
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a general and widely used method for Boc deprotection.
-
Dissolve the Boc-protected pseudoephedrine (1.0 equiv.) in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[4]
-
If necessary, include scavengers such as triisopropylsilane (TIS) (2.5%) and water (2.5%).[4]
-
Stir the reaction mixture at room temperature for 0.5-4 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA.[4]
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) during an aqueous workup.[4]
Protocol 2: Boc Deprotection using HCl in Dioxane
This method provides an alternative to TFA and may be advantageous for certain substrates.
-
Suspend or dissolve the Boc-protected pseudoephedrine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[4]
-
Stir the mixture at room temperature for 1-12 hours, monitoring the reaction's completion by TLC or LC-MS.[4]
-
Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected pseudoephedrine.[4]
-
The product can often be precipitated by the addition of diethyl ether.[4]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This is a milder method that can be useful for substrates sensitive to strong acids.[9]
-
In a dry flask, dissolve the Boc-protected pseudoephedrine (1 equivalent) in methanol.
-
Stir the solution at room temperature for 5 minutes.[9]
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate increase in temperature may be observed.[4][9]
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[4][9]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[4]
Data Presentation
Table 1: Comparison of Common Boc Deprotection Methods
| Method | Reagents | Typical Concentration | Temperature (°C) | Typical Reaction Time | Notes |
| Standard TFA | TFA, DCM | 20-50% TFA | Room Temperature | 0.5 - 4 hours | Most common method; scavengers may be needed.[4] |
| HCl in Dioxane | 4M HCl in Dioxane | 4M | Room Temperature | 1 - 12 hours | Good alternative to TFA; yields hydrochloride salt directly.[4] |
| Oxalyl Chloride | Oxalyl Chloride, Methanol | 3 equiv. Oxalyl Chloride | Room Temperature | 1 - 4 hours | Milder conditions; suitable for acid-sensitive substrates.[4][9] |
| Thermal | Water or other solvent | N/A | Reflux (e.g., 100°C) | ~15 minutes | Can be very fast but may not be suitable for all substrates.[4] |
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Logical workflow for troubleshooting incomplete Boc cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TFA Deprotection of t-BOC Pseudoephedrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trifluoroacetic acid (TFA) for the deprotection of N-tert-butyloxycarbonyl (t-BOC) protected pseudoephedrine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the TFA deprotection of t-BOC pseudoephedrine?
A1: The deprotection of the t-BOC group with trifluoroacetic acid is an acid-catalyzed process that proceeds in several steps. First, the carbonyl oxygen of the t-BOC group is protonated by TFA. This protonation weakens the C-O bond, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas. The resulting free amine of pseudoephedrine is then protonated by the excess TFA to yield the pseudoephedrine trifluoroacetate (B77799) salt.[1][2] It is crucial to perform this reaction in a well-ventilated area and not in a sealed container, as the evolution of carbon dioxide can cause a pressure buildup.[1][3][4]
Q2: What are the potential side products when deprotecting t-BOC pseudoephedrine with TFA?
A2: Several side products can form during the TFA deprotection of t-BOC pseudoephedrine. These can be broadly categorized as those arising from the protecting group and those involving the pseudoephedrine scaffold itself.
-
Side products from the t-BOC group: The primary reactive species generated from the t-BOC group is the tert-butyl cation.[1][5] This cation is an electrophile and can react with any nucleophile present in the reaction mixture.
-
Alkylation: The tert-butyl cation can alkylate the pseudoephedrine molecule itself, though this is less common for simple amines. In the context of peptide synthesis, electron-rich residues are more susceptible.[6]
-
Polymerization: The tert-butyl cation can be deprotonated to form isobutylene (B52900) gas or it can polymerize to form isobutylene oligomers.[1]
-
-
Side products involving the pseudoephedrine scaffold: The pseudoephedrine molecule contains a secondary hydroxyl group which can be susceptible to reaction under strong acidic conditions.
-
O-trifluoroacetylation: While less reactive than its anhydride (B1165640) (TFAA), TFA can potentially esterify the secondary hydroxyl group of pseudoephedrine to form the corresponding trifluoroacetyl ester. Studies using trifluoroacetic anhydride (TFAA) for derivatization have shown the formation of N,O-bis(trifluoroacetyl)pseudoephedrine.[1][2]
-
Epimerization: Prolonged exposure to strong acid and heat could potentially lead to epimerization at the carbon bearing the hydroxyl group, converting pseudoephedrine to its diastereomer, ephedrine. This has been observed during derivatization with TFAA followed by GC-MS analysis.[1][2][7]
-
Dehydration: Although less likely under standard deprotection conditions, strong acids can catalyze the dehydration of alcohols to form alkenes.
-
Q3: How can the formation of these side products be minimized?
A3: The formation of side products can be minimized by optimizing the reaction conditions and using scavengers.
-
Reaction Conditions: Perform the reaction at a low temperature (e.g., 0 °C) to control the rate of side reactions.[2] Use the minimum concentration of TFA and the shortest reaction time necessary for complete deprotection, which should be monitored by an appropriate technique like TLC or LC-MS.[2]
-
Scavengers: To prevent side reactions from the tert-butyl cation, scavengers can be added to the reaction mixture.[2][3] These are nucleophilic species that trap the tert-butyl cation. Common scavengers include:
-
Water: A small percentage of water in the TFA cleavage cocktail can quench the tert-butyl cation.
-
Triisopropylsilane (B1312306) (TIS): A very effective scavenger for carbocations.[8]
-
Thioanisole: Often used in peptide synthesis to protect sensitive residues.[8]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient TFA concentration or reaction time. | Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or prolong the reaction time. Monitor the reaction progress closely by TLC or LC-MS to avoid over-exposure.[2] |
| Poor solubility of the starting material. | Ensure the t-BOC pseudoephedrine is fully dissolved in the solvent before adding TFA. Consider using a different co-solvent if solubility is an issue. | |
| Formation of an Unknown Side Product (higher molecular weight) | O-trifluoroacetylation of the hydroxyl group. | Use milder deprotection conditions (lower TFA concentration, lower temperature). Ensure a thorough aqueous work-up to hydrolyze any potential ester. |
| Alkylation by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or a small amount of water to the reaction mixture to trap the tert-butyl cation.[8] | |
| Formation of an Isomeric Impurity | Epimerization of pseudoephedrine to ephedrine. | Use the mildest possible reaction conditions (low temperature, short reaction time). Avoid prolonged heating during work-up. |
| Difficulty in Isolating the Product | The product is the TFA salt, which may be an oil or difficult to handle. | After removal of TFA, the residue can be dissolved in a suitable solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.[3] Be aware that pseudoephedrine free base has some water solubility. Alternatively, precipitation of the HCl salt by adding a solution of HCl in an organic solvent can yield a more crystalline solid.[9] |
| Emulsion formation during basic work-up. | This can occur due to the solubility properties of the pseudoephedrine salt and free base. Break the emulsion by adding brine or by filtering the mixture through a pad of celite. |
Data Presentation
Table 1: Summary of Potential Side Products in TFA Deprotection of t-BOC Pseudoephedrine
| Side Product | Origin | Mitigation Strategy |
| O-trifluoroacetyl-pseudoephedrine | Reaction of the hydroxyl group with TFA | Use minimal TFA concentration and temperature; perform basic aqueous work-up. |
| tert-Butyl-pseudoephedrine (Alkylation) | Reaction with the tert-butyl cation | Add scavengers (e.g., TIS, water). |
| Isobutylene oligomers | Polymerization of the tert-butyl cation | Add scavengers. |
| Ephedrine | Epimerization under acidic conditions | Use mild conditions (low temperature, short reaction time). |
Experimental Protocols
Protocol 1: Standard TFA Deprotection of t-BOC Pseudoephedrine
-
Dissolution: Dissolve the N-t-BOC-pseudoephedrine in dichloromethane (B109758) (DCM) (approx. 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting concentration is a 1:1 mixture of TFA and DCM (v/v).[1]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed (typically 1-4 hours).[2]
-
Work-up (Method A - Free Base Isolation):
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA. Caution: CO₂ evolution will cause pressure build-up.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pseudoephedrine free base.
-
-
Work-up (Method B - TFA Salt Isolation):
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a non-polar solvent like toluene (B28343) can help remove residual TFA.
-
The resulting residue is the pseudoephedrine trifluoroacetate salt, which can be used directly in the next step if compatible, or purified further.
-
Visualizations
Caption: Mechanism of TFA-mediated t-BOC deprotection of pseudoephedrine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mild Conditions for Removing the Boc Protecting Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the mild removal of the tert-butyloxycarbonyl (Boc) protecting group, especially for substrates with sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2][3] This carbocation is formed upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][4][5][6]
Q2: Which functional groups and amino acid residues are most susceptible to side reactions?
A2: Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, this includes residues such as:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly susceptible to tert-butylation.[2][3][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[2][3][7]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2][3][7]
-
Tyrosine (Tyr): The activated phenolic ring can also undergo alkylation.[2][3][7] Other at-risk functionalities include electron-rich aromatic rings, thiols, and guanidino groups.[3]
Q3: How can I prevent tert-butylation byproducts?
A3: The most effective strategy to prevent t-butylation is to use scavengers in your deprotection reaction.[2][8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[2][3] Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), water, and thioanisole (B89551).[1][3][8]
Q4: Can the N-Boc group be removed under neutral or basic conditions?
A4: While generally stable to basic conditions, some methods for Boc removal under neutral or basic conditions exist, particularly for activated N-Boc groups.[4] Neutral deprotection can be achieved by thermal cleavage, often by heating the substrate in a suitable solvent like water or trifluoroethanol.[4][8] TMSI-mediated deprotection is another neutral option.[4]
Q5: Are there any environmentally friendly ("green") methods for N-Boc deprotection?
A5: Yes, several greener alternatives aim to reduce environmental impact. Catalyst-free deprotection using hot water is a notable example.[8][9] Using solid-supported acid catalysts like Amberlyst-15 resin is another option, as the catalyst can be filtered and potentially reused.[4] Efforts are also ongoing to replace chlorinated solvents like dichloromethane (B109758) (DCM) with more benign alternatives.[5][6][8]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection
Question: My Boc deprotection is sluggish or stalls, even under standard acidic conditions. What are the likely causes and how can I resolve this?
-
Potential Causes:
-
Insufficient Acid Strength or Concentration: The acidic reagent may be too weak or dilute to efficiently cleave the Boc group, especially on sterically hindered or electron-deficient amines.[10]
-
Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly slow the deprotection rate.[10]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid.[10][11]
-
-
Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1] If the reaction is slow at a low temperature, allowing it to warm to room temperature can be effective.[10]
-
Use a Stronger Acidic System: For more resistant substrates, consider switching to a stronger acid system like 4M HCl in dioxane.[4][10]
-
Optimize Solvent: Ensure the substrate is fully dissolved. Using anhydrous conditions might also improve the outcome.[10][12]
-
Issue 2: Degradation of Acid-Sensitive Functional Groups
Question: My substrate contains other acid-labile groups (e.g., tert-butyl esters, acetals, silyl (B83357) ethers) that are being cleaved along with the Boc group. How can I achieve selective deprotection?
-
Potential Causes:
-
Solutions:
-
Switch to Milder Acidic Conditions:
-
Aqueous Phosphoric Acid: This can be effective for Boc deprotection while leaving sensitive esters intact.[4][13]
-
Oxalyl Chloride in Methanol (B129727): This system generates HCl in situ and is reported as a mild and efficient method for a wide range of N-Boc protected amines at room temperature.[13][14][15]
-
-
Use a Lewis Acid: Reagents like zinc bromide (ZnBr₂) can offer greater selectivity under milder conditions than strong Brønsted acids.[4][13]
-
Employ Non-Acidic Methods:
-
Issue 3: Observation of a Mass Increase of 56 Da
Question: After deprotection, my mass spectrometry analysis shows a significant peak with a mass increase of 56 Da compared to the expected product. What is this species?
-
Potential Cause:
-
Solutions:
-
Incorporate a Scavenger: Add a scavenger like triethylsilane (TES), triisopropylsilane (TIS), or thioanisole to the reaction mixture to trap the tert-butyl cation.[1][8]
-
Use Milder Conditions: Switching to a milder deprotection method that does not generate a free tert-butyl cation to the same extent can also be beneficial.[4]
-
Data Presentation: Comparison of Mild Boc Deprotection Methods
The following table summarizes various mild conditions for the deprotection of N-Boc groups, providing a comparison of reagents, typical conditions, and suitability.
| Method | Reagent(s) | Typical Conditions | Advantages | Considerations |
| Mild Brønsted Acid | Aqueous Phosphoric Acid (H₃PO₄) | THF, Room Temperature, 4-8 hours | Mild, selective for Boc over other acid-labile groups like esters.[4][13] | Slower than strong acids. |
| In Situ Acid Generation | Oxalyl Chloride in Methanol | Anhydrous CH₂Cl₂, Room Temperature, 1-4 hours | Mild, efficient, high functional group tolerance.[13][14][15] | Oxalyl chloride is toxic and moisture-sensitive. |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Anhydrous CH₂Cl₂, Room Temperature, can take several hours to days | Milder than strong acids, good for acid-sensitive substrates.[4][13] | Reaction times can be long; stoichiometry of Lewis acid may need optimization. |
| Lewis Acid Catalysis | Tin(II) Trifluoromethanesulfonate (Sn(OTf)₂) | CH₂Cl₂, 0 °C to Room Temperature, ~2 hours | Facilitates deprotection under milder conditions.[13] | Requires anhydrous conditions. |
| Neutral/Thermal | Refluxing Water | Water, 90-100 °C, vigorous stirring | "Green" method, no acid required, simple workup.[9][13] | Requires higher temperatures, not suitable for thermally sensitive compounds. |
| Neutral/Thermal (Flow) | High-Boiling Solvent (e.g., TFE) | Continuous flow reactor, 150-250 °C, 30-60 min residence time | Fast, clean, minimizes byproduct formation.[4][17] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Deprotection using Aqueous Phosphoric Acid
-
Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).
-
Add aqueous phosphoric acid (85 wt%).
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the deprotected amine.[10]
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottomed flask under a nitrogen atmosphere.
-
To this solution, add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.[13][14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent.[13]
Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)
-
To a solution of the N-Boc protected amine (1.0 equiv.) in anhydrous DCM, add anhydrous zinc bromide (2.0-3.0 equiv.).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
The reaction can take from a few hours to several days; monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an aqueous solution of Na₂CO₃ or another suitable base and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[4]
Protocol 4: Thermal Deprotection in Water
-
To a round-bottomed flask, add the N-Boc protected amine (1.0 mmol) and water (1 mL).
-
Heat the mixture to 90-100°C (reflux) and stir vigorously.[9][13]
-
Monitor the reaction by TLC. The reaction is often complete within 12 minutes.[9]
-
After cooling to room temperature, add dichloromethane (5 mL) to the mixture.
-
The organic extract is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the desired product.[9]
Mandatory Visualizations
Caption: Troubleshooting workflow for common Boc deprotection issues.
Caption: Decision tree for selecting a mild Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ko.bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uknowledge.uky.edu [uknowledge.uky.edu]
- 16. researchgate.net [researchgate.net]
- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Selective deprotection of t-BOC in the presence of other functional groups
Welcome to the technical support center for the selective deprotection of the tert-butyloxycarbonyl (t-BOC) group. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this common synthetic transformation. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection reaction is slow or fails to reach completion using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?
Answer: Several factors can contribute to incomplete or slow deprotection:
-
Insufficient Acid Strength or Concentration: The acid concentration might be too low to effectively cleave the Boc group, or the acid itself may not be strong enough for a particularly stable substrate.[1]
-
Low Reaction Temperature: Running the reaction at low temperatures, such as 0 °C, can significantly slow down the rate of deprotection.[1]
-
Steric Hindrance: Substrates with substantial steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1]
Recommended Solutions:
-
Increase Acid Concentration/Temperature: You can gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). If the reaction is being performed at a low temperature, allow it to warm to room temperature.[1][2] For highly resistant substrates, using neat TFA for a short period may be effective, provided other functional groups are stable under these conditions.[1]
-
Use a Stronger Acid System: A solution of hydrochloric acid (HCl) in an organic solvent like dioxane (e.g., 4M HCl in dioxane) or methanol (B129727) is a common and effective alternative to TFA.[2][3]
Issue 2: Undesired Side Reactions (e.g., t-Butylation)
Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings (e.g., tryptophan, tyrosine) or sulfur-containing residues (e.g., methionine). How can I prevent this?
Answer: This side reaction is caused by the electrophilic tert-butyl cation generated during the acidic cleavage of the Boc group.[3][4] This cation can then alkylate other nucleophilic sites in the molecule.
Recommended Solutions:
-
Use Scavengers: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your substrate. Common scavengers include:
Issue 3: Cleavage of Other Acid-Labile Functional Groups
Question: My substrate contains other acid-sensitive groups like tert-butyl esters, acetals, or TBS ethers, which are being cleaved under the deprotection conditions. What are my options?
Answer: The simultaneous cleavage of other acid-labile groups is a common challenge due to the similar mechanisms of removal. The key is to use conditions that are selective for the N-Boc group.
Recommended Solutions:
-
Milder Acidic Conditions: Standard conditions like high concentrations of TFA will often cleave other acid-labile groups.[6][7] Consider using milder protic acids like aqueous phosphoric acid, which has been shown to be selective.[6][8]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative and can offer different selectivity. Reagents like zinc bromide (ZnBr₂) in DCM or trimethylsilyl (B98337) iodide (TMSI) can be effective.[1][9]
-
Specialized Conditions for t-Butyl Esters: Selectively removing an N-Boc group in the presence of a tert-butyl ester is particularly challenging. Specific methods have been developed, such as using concentrated sulfuric acid (1.5–3.0 equiv.) in tert-butyl acetate (B1210297) (tBuOAc) or methanesulfonic acid in a mixture of tBuOAc and DCM.[10]
-
Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods can be employed. These include using oxalyl chloride in methanol or thermal deprotection, sometimes in refluxing water or other solvents.[1][7][11]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a fast and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value on the TLC plate. Staining the plate with a ninhydrin (B49086) solution is highly recommended, as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[1] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]
Q2: What is the general mechanism for acid-catalyzed t-BOC deprotection?
A2: The deprotection proceeds via a three-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Cation Formation: The protonated intermediate collapses, eliminating a stable tert-butyl cation and forming a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, which is then protonated by the acid to form an ammonium (B1175870) salt.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Stability issues of Pseudoephedrine tert-butyl carbamate in acidic media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pseudoephedrine tert-butyl carbamate (B1207046) in acidic media.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with Pseudoephedrine tert-butyl carbamate in acidic environments.
Issue 1: Rapid or Complete Degradation of this compound Observed
Question: I've prepared a solution of this compound in an acidic medium, and my initial analysis (e.g., by HPLC) shows little to no parent compound remaining. What could be the cause?
Answer:
Rapid degradation is expected due to the acid-labile nature of the tert-butyl carbamate (Boc) protecting group. The primary cause is acid-catalyzed hydrolysis.
Possible Causes & Solutions:
-
Strongly Acidic Conditions: The rate of Boc-group cleavage is highly dependent on the acid concentration and the pH of the medium.
-
Troubleshooting Steps:
-
Verify pH: Accurately measure the pH of your solution.
-
Increase pH: If permissible for your experiment, use a less acidic medium or a buffer system to raise the pH.
-
Reduce Acid Concentration: If using a specific acid (e.g., trifluoroacetic acid, hydrochloric acid), reduce its concentration.
-
-
-
Elevated Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Troubleshooting Steps:
-
Conduct experiments at controlled, lower temperatures: If possible, perform your experiments at room temperature or below (e.g., 2-8°C).
-
Avoid heating: Unless required by the protocol, do not heat solutions containing this compound in an acidic environment.
-
-
-
Solvent Effects: The choice of solvent can influence the rate of degradation.
-
Troubleshooting Steps:
-
Consider alternative solvents: If your experimental design allows, explore less protic or non-aqueous solvents, although the presence of an acid will still likely lead to degradation.
-
-
Issue 2: Inconsistent or Non-Reproducible Stability Results
Question: I am getting variable results in my stability studies for this compound. Why is this happening and how can I improve reproducibility?
Answer:
Inconsistent results often stem from minor variations in experimental conditions that have a significant impact on the degradation kinetics of this acid-sensitive compound.
Possible Causes & Solutions:
-
Inconsistent pH Preparation: Small errors in preparing acidic solutions can lead to significant differences in degradation rates.
-
Troubleshooting Steps:
-
Use a calibrated pH meter: Do not rely on theoretical calculations alone.
-
Prepare fresh solutions: Prepare acidic media and solutions of the compound fresh for each experiment.
-
Use buffered solutions: Employ a suitable buffer to maintain a constant pH throughout the experiment.
-
-
-
Temperature Fluctuations: Inconsistent ambient temperatures can affect the reaction rate.
-
Troubleshooting Steps:
-
Use a temperature-controlled environment: Utilize water baths, incubators, or column ovens for HPLC to ensure a constant temperature.
-
-
-
Variations in Sample Handling: Differences in the time between sample preparation and analysis can lead to variability.
-
Troubleshooting Steps:
-
Standardize workflow: Establish a strict, timed protocol for sample preparation and analysis.
-
Quench the reaction: If there is a delay before analysis, consider neutralizing the sample with a suitable base to stop further degradation.
-
-
Issue 3: Appearance of Unexpected Peaks in HPLC Chromatogram
Question: During the analysis of my acidic degradation samples of this compound, I see multiple peaks in addition to the parent compound and the expected deprotected pseudoephedrine. What are these?
Answer:
While the primary degradation product is pseudoephedrine, other minor degradation products or artifacts can form. The tert-butyl cation generated during the deprotection is reactive and can lead to byproducts.
Possible Causes & Solutions:
-
Formation of Byproducts: The intermediate tert-butyl cation can react with nucleophiles in the reaction mixture or undergo elimination.
-
Troubleshooting Steps:
-
Identify byproducts: Use LC-MS to identify the mass of the unknown peaks. A likely byproduct is isobutylene.
-
Use scavengers: In synthetic applications, scavengers like anisole (B1667542) or triisopropylsilane (B1312306) can be added to trap the tert-butyl cation and prevent side reactions.
-
-
-
Secondary Degradation of Pseudoephedrine: Under harsh acidic conditions and/or elevated temperatures, the primary degradation product, pseudoephedrine, may itself degrade further.
-
Troubleshooting Steps:
-
Analyze a stressed sample of pseudoephedrine: Perform a forced degradation study on pseudoephedrine under the same conditions to see if it generates the same unknown peaks.
-
Use milder conditions: If possible, reduce the acid concentration or temperature to minimize secondary degradation.
-
-
-
HPLC Method Issues: The analytical method may not be adequately resolving all components.
-
Troubleshooting Steps:
-
Optimize HPLC method: Adjust the mobile phase composition, gradient, or column to improve separation.
-
Check peak purity: Use a photodiode array (PDA) detector to assess the spectral purity of each peak.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the carbamate bond. This proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to yield the free amine (pseudoephedrine) and carbon dioxide. The tert-butyl cation typically undergoes elimination to form isobutylene.
Q2: How does pH affect the stability of this compound?
A2: The stability is highly pH-dependent. The rate of degradation increases significantly as the pH decreases (i.e., in more acidic conditions). The reaction is catalyzed by protons (H+).
Q3: Is this compound stable in neutral or basic conditions?
A3: Yes, the tert-butyl carbamate (Boc) group is generally stable under neutral and basic conditions. Significant degradation is not expected at a pH above 7.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and suitable technique. This method should be able to separate the parent compound from its primary degradation product (pseudoephedrine) and any other potential byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying unknown degradation products.
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: To develop a stability-indicating method, you need to perform forced degradation studies. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate degradation products. The HPLC method is then developed and optimized to achieve baseline separation of the parent peak from all generated degradation peaks. Validation of the method according to ICH guidelines is necessary to confirm its suitability.
Data Presentation
The following table summarizes the expected stability of this compound under various acidic conditions. Note that specific kinetic data for this molecule is not widely available; therefore, this table is illustrative and based on the general behavior of N-Boc protected amines. Actual degradation rates should be determined experimentally.
| Acidic Condition | Temperature | Expected Stability | Primary Degradation Product | Potential Minor Byproducts |
| 0.1 M HCl | 25°C (Room Temp) | Low (significant degradation within hours) | Pseudoephedrine | Isobutylene, CO2 |
| 0.1 M HCl | 60°C | Very Low (rapid degradation) | Pseudoephedrine | Isobutylene, CO2, potential secondary degradants of pseudoephedrine |
| 10% Acetic Acid (aq) | 25°C (Room Temp) | Moderate (slow degradation over several hours to days) | Pseudoephedrine | Isobutylene, CO2 |
| 20% Trifluoroacetic Acid (TFA) in Dichloromethane | 25°C (Room Temp) | Very Low (rapid deprotection) | Pseudoephedrine TFA Salt | Isobutylene, CO2 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Acidic Media
Objective: To assess the stability of this compound under acidic stress and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M (for neutralization)
-
HPLC grade water, acetonitrile (B52724), and methanol
-
A suitable buffer for the mobile phase (e.g., phosphate (B84403) buffer)
-
Volumetric flasks, pipettes, and vials
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.
-
-
Acidic Stress:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 5 mL of 0.1 M HCl.
-
Keep the flask at a controlled temperature (e.g., 60°C) in a water bath or oven.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8 hours).
-
-
Sample Preparation for Analysis:
-
For each time point, withdraw a 1 mL aliquot of the stressed solution.
-
Immediately neutralize the aliquot with an equimolar amount of 0.1 M NaOH (e.g., 1 mL).
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase as the diluent.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution to the final concentration with the mobile phase without subjecting it to acid stress. This represents the 0-hour time point.
-
-
HPLC Analysis (Example Conditions - to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (scan for optimal wavelength)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the control sample.
-
Monitor the formation of the pseudoephedrine peak and any other degradation products.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Workflow for conducting a forced degradation study in acidic media.
Caption: A logical workflow to diagnose and address stability issues.
Technical Support Center: Monitoring Pseudoephedrine tert-butyl carbamate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of Pseudoephedrine tert-butyl carbamate (B1207046) (t-BOC-pseudoephedrine) reactions. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the formation of t-BOC-pseudoephedrine?
The most prevalent methods for tracking the reaction progress are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] TLC is often used for quick, qualitative checks of reaction completion, while HPLC provides quantitative data on the consumption of starting material and formation of the product.[1][3] ¹H NMR spectroscopy is excellent for confirming the structure of the final product and can also be used to determine the reaction conversion by integrating key signals.[4]
Q2: How do I know if my reaction is complete when using TLC?
A reaction is generally considered complete when the spot corresponding to the starting material, pseudoephedrine, is no longer visible on the TLC plate.[1] You should see the appearance of a new spot, corresponding to the less polar t-BOC-pseudoephedrine product, which will have a higher Rf value (it will travel further up the plate) than the starting pseudoephedrine.
Q3: What role does a base play in this reaction, and which one should I use?
A base is typically used to deprotonate the secondary amine of pseudoephedrine, increasing its nucleophilicity to attack the di-tert-butyl dicarbonate (B1257347) (Boc₂O) reagent.[1] Common bases for Boc-protections include triethylamine (B128534) (TEA) or sodium hydroxide.[1] The choice of base can significantly impact the reaction yield and may require optimization for your specific conditions.[1]
Q4: How does the choice of solvent affect the synthesis?
The solvent is critical as it affects the solubility of reactants and the overall reaction rate. Common solvents for carbamate formation include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (ACN).[1] It is crucial to use anhydrous (dry) solvents, as water can react with the Boc₂O reagent and reduce your yield.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and monitoring of Pseudoephedrine tert-butyl carbamate.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) may have degraded. 2. Wet Solvents: Presence of water is interfering with the reaction.[1] 3. Incorrect Stoichiometry: Insufficient amount of Boc₂O or base. 4. Suboptimal Temperature: Reaction may be too cold, slowing the rate significantly. | 1. Use fresh or properly stored Boc₂O. 2. Use fresh, anhydrous solvents.[1] 3. Re-check calculations and ensure a slight excess (e.g., 1.1 equivalents) of Boc₂O is used. 4. Allow the reaction to warm to room temperature and monitor over a longer period.[1] |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time: The reaction has not been allowed to run long enough.[1] 2. Poor Mixing: Inadequate agitation in a heterogeneous mixture. 3. Base Incompatibility: The chosen base may not be strong enough or suitable for the solvent system.[1] | 1. Continue stirring the reaction and monitor every 1-2 hours by TLC until the starting material is consumed.[1] 2. Increase the stirring rate to ensure the mixture is homogeneous. 3. Screen different bases (e.g., TEA, DIPEA) or solvent systems.[1] |
| Multiple Spots on TLC Plate | 1. Side Reactions: Potential formation of byproducts. 2. Degradation: The product or starting material may be unstable under the reaction conditions. 3. Impure Starting Material: The initial pseudoephedrine may contain impurities. | 1. Isolate the main product spot and characterize by NMR or Mass Spectrometry to confirm its identity. 2. Consider running the reaction at a lower temperature. 3. Check the purity of the starting material before beginning the reaction. |
| Difficult Product Purification | 1. Emulsion during Workup: Formation of a stable emulsion layer during aqueous extraction.[1] 2. Product Solubility: The carbamate product is highly soluble in the aqueous phase.[1] | 1. Filter the entire mixture through a pad of Celite to break up the emulsion.[1] 2. Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in water and improve extraction into the organic layer.[1] |
Analytical Techniques and Protocols
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the disappearance of the polar pseudoephedrine starting material and the appearance of the less polar carbamate product.
Experimental Protocol:
-
Plate Preparation: Use silica (B1680970) gel 60 F254 plates. Draw a light pencil line approximately 1 cm from the bottom to mark the origin.[5]
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Spotting: Apply a small spot of the prepared sample onto the origin line. Also spot the pseudoephedrine starting material as a reference.
-
Development: Place the plate in a sealed TLC chamber containing a suitable mobile phase. A common system is a mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexanes (e.g., 30:70 v/v) . The optimal ratio may require adjustment.
-
Visualization: After the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil.[5] Allow the plate to dry. Visualize the spots under UV light (254 nm) or by staining with a potassium permanganate (B83412) solution or ninhydrin (B49086) spray (which will stain the pseudoephedrine).[5]
-
Interpretation: The product, t-BOC-pseudoephedrine, will have a higher Rf value than the pseudoephedrine starting material. The reaction is complete when the starting material spot is absent.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a quantitative analysis of the reaction mixture, allowing for precise determination of conversion and purity.
Experimental Protocol:
-
System: A standard HPLC system with a UV detector is sufficient.[6]
-
Column: A reverse-phase C18 column is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 50 mM KH₂PO₄) and an organic solvent (e.g., acetonitrile) is typical. A common starting point could be a 94:6 (v/v) ratio of buffer to acetonitrile.[6]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration (e.g., ~100-200 ng/mL).[7] Centrifuge or filter the sample to remove any particulate matter.[7]
-
Injection and Detection: Inject the sample (e.g., 20-50 µL) into the HPLC system.[6] Monitor the elution profile using a UV detector, typically at a wavelength around 210 nm or 257 nm.[6][8]
-
Interpretation: Pseudoephedrine will have a specific retention time. As the reaction progresses, its peak area will decrease, while a new peak corresponding to the t-BOC-pseudoephedrine product will appear and grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool to confirm the successful formation of the carbamate product by identifying characteristic chemical shifts.
Experimental Protocol:
-
Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent like CDCl₃ or d₆-DMSO.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Interpretation: Monitor the disappearance of the N-H proton signal from pseudoephedrine and the appearance of new, characteristic signals for the product. The most prominent new signal will be a large singlet at approximately 1.4-1.5 ppm , corresponding to the nine equivalent protons of the tert-butyl (t-BOC) group. Other shifts, such as those for the N-CH₃ and adjacent protons, will also change predictably.[9]
Data Summary Tables
Table 1: Typical Chromatographic Parameters for Reaction Monitoring
| Analyte | Technique | Stationary Phase | Mobile Phase Example | Expected Rf / Retention Time | Detection |
| Pseudoephedrine | TLC | Silica Gel | 30% Ethyl Acetate in Hexanes | Lower Rf (e.g., 0.2) | UV, Ninhydrin, KMnO₄ |
| This compound | TLC | Silica Gel | 30% Ethyl Acetate in Hexanes | Higher Rf (e.g., 0.6) | UV, KMnO₄ |
| Pseudoephedrine | HPLC | C18 | 94:6 (v/v) 50mM KH₂PO₄:ACN | e.g., 2.60 min[7] | UV (210 nm)[6] |
| This compound | HPLC | C18 | 94:6 (v/v) 50mM KH₂PO₄:ACN | Later retention time than starting material | UV (210 nm) |
Table 2: Key ¹H NMR Signals for Monitoring in CDCl₃
| Compound | Functional Group | Approximate Chemical Shift (ppm) | Multiplicity | Key Observation |
| Pseudoephedrine | N-H | Variable (broad) | Singlet | Disappears upon reaction |
| Pseudoephedrine | N-CH₃ | ~2.5 | Singlet | Shifts upon carbamate formation |
| This compound | -C(CH₃)₃ (Boc group) | ~1.45 | Singlet (9H) | Appearance of large, characteristic singlet confirms product formation |
| This compound | N-CH₃ | ~2.8 | Singlet | Shifted from starting material signal |
Workflow and Logic Diagrams
Caption: A general workflow for monitoring the progress of the reaction.
Caption: A logic flowchart for troubleshooting low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - H-1 and P-31 benchtop NMR of liquids and solids used in and/or produced during the manufacture of methamphetamine by the HI reduction of pseudoephedrine/ephedrine - New Zealand Institute for Public Health and Forensic Science (PHF Science) - Figshare [research.esr.cri.nz]
- 3. helixchrom.com [helixchrom.com]
- 4. A convenient, NMR-based method for the analysis of diastereomeric mixtures of pseudoephedrine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.libretexts.org [med.libretexts.org]
- 6. Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Characterization of Pseudoephedrine Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pseudoephedrine derivatives, focusing on the characterization of its tert-butyl carbamate (B1207046) (t-Boc) protected form alongside other common carbamate and amide analogues. The strategic protection of the secondary amine in pseudoephedrine is a critical step in various synthetic pathways, influencing the molecule's stability, reactivity, and analytical profile. This document outlines the physicochemical properties, analytical characterization data, and relevant experimental protocols for these derivatives to aid in research and development.
Comparison of Physicochemical and Analytical Properties
The introduction of a carbamate or other protecting group significantly alters the physicochemical properties of the parent pseudoephedrine molecule. These changes are crucial for chromatographic separation, analytical identification, and predicting the derivative's behavior in different chemical environments. The following tables summarize key properties of pseudoephedrine and its N-acetyl and N-tert-butoxycarbonyl (t-Boc) derivatives. Data for other carbamate derivatives such as N-fluorenylmethyloxycarbonyl (Fmoc) and N-benzyloxycarbonyl (Cbz) are less prevalent in publicly available literature but can be inferred from the general behavior of these protecting groups.
Table 1: Physicochemical Properties of Pseudoephedrine and its Derivatives
| Property | Unprotected Pseudoephedrine | N-acetyl-pseudoephedrine | N-t-Boc-pseudoephedrine | N-Fmoc-pseudoephedrine | N-Cbz-pseudoephedrine |
| Molecular Formula | C₁₀H₁₅NO | C₁₂H₁₇NO₂ | C₁₅H₂₃NO₃ | C₂₅H₂₅NO₃ | C₁₈H₂₁NO₃ |
| Molecular Weight ( g/mol ) | 165.23[1] | 207.27 | 265.35 | 399.47 | 299.36 |
| Melting Point (°C) | 118-119[1] | Data not available | Data not available | Data not available | Data not available |
| Solubility | Sparingly soluble in water; freely soluble in alcohol and ether[1]. | Data not available | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (20 mg/ml), and PBS pH 7.2 (10 mg/ml). | Data not available | Data not available |
| LogP (Predicted) | ~1.5 | ~1.8 | ~3.2 | ~5.0 | ~3.5 |
| Stability | Stable under normal conditions.[2][3] | Stable amide bond. | Prone to thermal degradation during GC-MS analysis.[3] | Prone to thermal degradation during GC-MS analysis.[3] | Generally stable, removable by hydrogenolysis. |
Table 2: Summary of Analytical Characterization Data
| Analytical Technique | Unprotected Pseudoephedrine | N-acetyl-pseudoephedrine | N-t-Boc-pseudoephedrine |
| ¹H NMR (indicative shifts, ppm) | Phenyl protons (7.2-7.5), CH-OH (~4.6), CH-N (~2.8), N-CH₃ (~2.4), C-CH₃ (~0.9) | Phenyl protons (7.2-7.5), CH-OH (~4.7), CH-N (~4.2), N-CH₃ (~2.8), COCH₃ (~2.1), C-CH₃ (~1.0) | Phenyl protons (7.2-7.5), CH-OH (~4.6), CH-N (~4.0), N-CH₃ (~2.7), t-Butyl protons (~1.4), C-CH₃ (~1.0) |
| ¹³C NMR (indicative shifts, ppm) | Phenyl carbons (126-142), CH-OH (~77), CH-N (~63), N-CH₃ (~35), C-CH₃ (~15) | Phenyl carbons (126-142), C=O (~172), CH-OH (~77), CH-N (~58), N-CH₃ (~32), COCH₃ (~22), C-CH₃ (~13) | Phenyl carbons (126-142), C=O (~156), C(CH₃)₃ (~80), CH-OH (~77), CH-N (~59), N-CH₃ (~33), C(CH₃)₃ (~28), C-CH₃ (~14) |
| FTIR (key stretches, cm⁻¹) | O-H (broad, ~3300), N-H (~3100), C-H (aromatic/aliphatic, 2800-3000), C=C (aromatic, ~1600, 1490) | O-H (broad, ~3400), C-H (aromatic/aliphatic, 2800-3000), C=O (amide, ~1630) | O-H (broad, ~3400), C-H (aromatic/aliphatic, 2800-3000), C=O (carbamate, ~1690) |
| GC-MS (indicative m/z) | 165 (M+), 148, 58 | 207 (M+), 148, 100, 58[4] | Subject to thermal degradation, may show fragments of pseudoephedrine.[3] |
| LC-MS/MS (indicative transitions) | 166 -> 148[5] | 208 -> 148, 208 -> 100 | 266 -> 210, 266 -> 148 |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of pseudoephedrine derivatives.
Synthesis of N-tert-Butoxycarbonyl (t-Boc) Pseudoephedrine
Materials:
-
(+)-Pseudoephedrine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (+)-pseudoephedrine (1 equivalent) in the chosen solvent (DCM or THF).
-
Add the base, either triethylamine (1.2 equivalents) or sodium bicarbonate (2 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Analytical Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra to identify chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values. 2D NMR techniques like COSY and HSQC can be used for more detailed structural assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). Set the injector temperature carefully to avoid thermal degradation, especially for t-Boc and Fmoc derivatives. A lower injector temperature (e.g., 200-220 °C) may be necessary.
-
Data Analysis: Analyze the resulting chromatogram and mass spectra of the eluted peaks. Compare the fragmentation pattern with known spectra or predict fragmentation based on the molecular structure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Instrumentation: Use an LC-MS/MS system with a reversed-phase column (e.g., C18). Develop a suitable gradient elution method using mobile phases such as water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate to enhance ionization.
-
Data Analysis: Operate the mass spectrometer in a positive electrospray ionization (ESI+) mode. Determine the precursor ion ([M+H]⁺) and identify characteristic product ions through fragmentation experiments (e.g., collision-induced dissociation).
Visualizations
Experimental Workflow for Synthesis and Characterization
Logical Relationship of Protecting Group Stability
Pharmacological Considerations
Pseudoephedrine is a sympathomimetic amine that acts as a decongestant by causing vasoconstriction in the nasal mucosa.[6][7][8] The introduction of a carbamate or other protecting group on the nitrogen atom is expected to significantly alter its pharmacological activity. The protected derivatives are generally considered to be prodrugs or intermediates that would not exhibit the same adrenergic receptor activity as the parent compound. The in-vivo cleavage of the protecting group would be necessary to release the active pseudoephedrine. The rate and extent of this cleavage would depend on the nature of the protecting group and the metabolic pathways involved. For instance, carbamates may undergo enzymatic hydrolysis to release the parent amine. Further research into the metabolism and pharmacokinetic profiles of these derivatives is required to fully understand their biological effects.
References
- 1. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability studies of amphetamine and ephedrine derivatives in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forensic.sc.su.ac.th [forensic.sc.su.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of pseudoephedrine in human plasma by LC-MS/MS using mosapride as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sudafed.com [sudafed.com]
- 8. Effects of physicochemical properties and other factors on systemic nasal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Enantiomeric Purity of Products Derived from t-BOC Pseudoephedrine
For researchers and professionals in drug development, the stereochemical purity of chiral compounds is a critical quality attribute. Products synthesized using t-BOC pseudoephedrine as a chiral auxiliary require robust analytical methods to accurately determine their enantiomeric purity. This guide provides a comparative overview of common analytical techniques, supported by experimental data and detailed protocols, to aid in method selection and implementation.
The primary analytical techniques for determining the enantiomeric purity of pseudoephedrine derivatives include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of resolution, sensitivity, and experimental setup.
Quantitative Comparison of Analytical Methods
The following table summarizes the key performance parameters of different analytical methods for determining the enantiomeric purity of pseudoephedrine and its derivatives.
| Method | Technique | Stationary/Selector | Mobile Phase/Buffer | Detection | Key Performance Data | Reference |
| HPLC | Chiral HPLC | Chiralpak AD-H (250mm x 4.6mm, 5µm) | Not Specified | UV @ 254 nm | Resolution (R) > 2, Tailing factor < 3.0, LOD = 0.04%, LOQ = 0.16% | [1] |
| HPLC | Chiral HPLC | Lux 3 µm AMP | Not Specified | Not Specified | Baseline resolution of all four stereoisomers | [2] |
| HPLC | Chiral HPLC | Lux i-amylose-1 | Normal Phase | High-Resolution Mass Spectrometry | Able to detect and separate enantiomers at picogram levels | [3] |
| HPLC | Achiral HPLC with dual detection | Achiral C18 column | Not Specified | Optical Rotation and UV Absorbance | Enantiomeric purities determined to +/- 0.4% (95% confidence level) | [4] |
| HPLC | Derivatization | Normal-phase column with S(+)-1-(1-naphthyl)-ethyl isocyanate derivatization | Not Specified | UV @ 220 nm | Can differentiate enantiomeric impurity differences as little as 0.02% | |
| CE | Chiral CE | Uncoated fused silica (B1680970) capillary with hydroxypropyl-β-cyclodextrin | 25 mmol/L Tris-phosphate, 38 mmol/L hydropropyl-β-cyclodextrin, pH 2.65 | Not Specified | Good precision, recovery, and linear relationship | [5] |
| CE | Chiral CE | Uncoated capillary with bovine serum albumin (BSA) | 20 mmol/L phosphate (B84403) buffer, 10 µmol/L BSA, 15% (v/v) 2-propanol, pH 9.0 | Not Specified | Baseline resolution of ephedrine-pseudoephedrine isomers | [6] |
| NMR | ¹H NMR | Chiral Solvating Agent | Not Specified | 400 MHz NMR | Mean recovery of 99.9 ± 0.4% for the (R)-(-)-enantiomer | [7] |
| NMR | ¹H NMR | Direct analysis in D₂O with DCl | D₂O with a trace of DCl | Not Specified | As little as 1.92% of a diastereomer can be measured | [8] |
| SFC | Chiral SFC | Trefoil AMY1 (150 x 2.1 mm, 2.5 µm) | Supercritical CO₂ with EtOH and 1% cyclohexylamine | Mass Spectrometry (ESI+) | Detection limits as low as 0.2 µg/mL for methamphetamine |
Experimental Workflow
The general workflow for determining the enantiomeric purity of a product derived from t-BOC pseudoephedrine involves sample preparation, followed by analysis using a suitable chiral separation technique, and subsequent data analysis to calculate the enantiomeric excess (% ee).
Caption: Workflow for determining the enantiomeric purity of synthesized compounds.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and effective method for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent before separation on an achiral column.
a) Method Using a Chiral Stationary Phase (Chiralpak AD-H) [1]
-
Column: Diacel, Chiralpak AD-H (250mm x 4.6 mm, 5µm particle size).
-
Column Temperature: 25°C.
-
Mobile Phase: A suitable mixture of organic solvents (e.g., hexane/isopropanol). The exact composition should be optimized for the specific analyte.
-
Flow Rate: 2.0 ml/min.
-
Detection: UV/Vis detector at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be well-resolved. Calculate the enantiomeric purity based on the peak areas of the two enantiomers. This method has been shown to achieve a resolution of not less than 2 and a tailing factor of not more than 3.0.[1]
b) Method Using Derivatization with S(+)-1-(1-naphthyl)-ethyl isocyanate [9]
-
Derivatization: React the sample with S(+)-1-(1-naphthyl)-ethyl isocyanate to form diastereomeric urea (B33335) derivatives.
-
Column: Normal-phase HPLC column.
-
Detection: UV at 220 nm.
-
Analysis: The resulting diastereomers are separated on the normal-phase column. This method is highly sensitive and can differentiate between samples with enantiomeric impurity differences as small as 0.02%.[9]
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and requires only small amounts of sample and reagents. The separation is based on the differential interaction of the enantiomers with a chiral selector added to the buffer.
Method Using Hydroxypropyl-β-cyclodextrin as a Chiral Selector [5]
-
Capillary: Uncoated fused silica capillary.
-
Buffer: 25 mmol/L Tris-phosphate buffer containing 38 mmol/L hydroxypropyl-β-cyclodextrin, with the pH adjusted to 2.65.[5]
-
Voltage: A high voltage is applied across the capillary (e.g., 20-30 kV).
-
Detection: UV detection at a suitable wavelength.
-
Sample Preparation: Dissolve the sample in the buffer or a compatible solvent.
-
Analysis: Inject the sample into the capillary. The enantiomers will migrate at different velocities, resulting in their separation. The method has demonstrated good precision, recovery, and a linear relationship for the analysis of pseudoephedrine enantiomers.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric purity, often with minimal sample preparation. The use of chiral solvating agents or chiral shift reagents can induce chemical shift differences between the signals of the two enantiomers.
Method Using a Chiral Solvating Agent [7]
-
Instrument: 400 MHz ¹H NMR spectrometer.
-
Chiral Solvating Agent: A suitable chiral solvating agent is added to the NMR sample.
-
Sample Preparation: Dissolve a known amount of the sample and the chiral solvating agent in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The signals of the two enantiomers, particularly protons close to the chiral center (e.g., N-CH₃), should be resolved into two distinct peaks or sets of peaks. The enantiomeric ratio is determined by integrating the corresponding signals. This method has shown excellent agreement with known values of enantiomeric mixtures, with a mean recovery of 99.9 ± 0.4% for the (R)-(-)-enantiomer.[7]
Logical Relationship of Method Selection
The choice of analytical method depends on several factors, including the properties of the analyte, the required sensitivity and accuracy, and the available instrumentation.
Caption: Decision tree for selecting an analytical method for enantiomeric purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 3. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of enantiomeric purity of ephedrine and pseudoephedrine by high-performance liquid chromatography with dual optical rotation/UV absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Separation and determination of pseudoephedrine in bufferin cold tablet by capillary electrophoresis with hydropropyl-beta-cyclodextrin as chiral selective reagent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral separation of ephedrine isomers by capillary electrophoresis using bovine serum albumin as a buffer additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR regulatory analysis: enantiomeric purity determination for (R)-(-)-desoxyephedrine and antipode methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic analysis of the enantiomeric impurities in various (+)-pseudoephedrine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Stereoselectivity: A Comparative Guide to Pseudoephedrine-Based Chiral Auxiliaries
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals, the choice of chiral auxiliary is a critical decision in asymmetric synthesis. For decades, pseudoephedrine has served as a reliable and cost-effective auxiliary for the stereoselective alkylation of amide enolates. This guide provides a comprehensive comparison of pseudoephedrine amides with a prominent alternative, pseudoephenamine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
While "pseudoephedrine tert-butyl carbamate" is commercially available, it is primarily categorized as an analytical reference standard and a precursor in chemical syntheses, not as a chiral auxiliary for directing stereoselective reactions.[1][2] The true utility of pseudoephedrine in this context is realized through its N-acyl derivatives, commonly referred to as pseudoephedrine amides.[3][4][5]
This guide will focus on the well-established use of pseudoephedrine amides and compare their performance against pseudoephenamine, an alternative developed to overcome some of the limitations of pseudoephedrine.[6][7][8]
Performance Comparison: Diastereoselectivity and Yields
The primary measure of a chiral auxiliary's effectiveness is its ability to direct a reaction to form one diastereomer with high selectivity. This is quantified by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.). While both pseudoephedrine and pseudoephenamine provide excellent stereocontrol, notable differences emerge, particularly in the formation of sterically demanding quaternary carbon centers.[7][8]
Table 1: Comparison of Diastereomeric Ratios in Asymmetric Alkylation
| Electrophile | Product | Pseudoephedrine d.r. | Pseudoephenamine d.r. |
|---|---|---|---|
| Methyl Iodide | α-Methylated amide | >99:1 | >99:1 |
| Benzyl Bromide | α-Benzylated amide | 95:5 | >99:1 |
| Allyl Bromide | α-Allylated amide | 97:3 | >99:1 |
| Ethyl Iodide (on α-methyl amide) | α-Ethyl-α-methyl amide | 9:1 | 19:1 |
| Benzyl Bromide (on α-methyl amide) | α-Benzyl-α-methyl amide | 4:1 | 9:1 |
Data compiled from multiple sources.[7][8]
Key Performance Insights:
-
Simple Alkylations: For the introduction of a single substituent, both auxiliaries provide excellent and often comparable levels of diastereoselectivity.[7]
-
Quaternary Centers: Pseudoephenamine consistently demonstrates superior performance in the formation of challenging α-quaternary carbon centers, offering significantly higher diastereomeric ratios.[8]
-
Physical Properties: A significant practical advantage of pseudoephenamine is that its amide derivatives have a much higher tendency to be crystalline solids compared to the corresponding pseudoephedrine amides, which are often oils.[6][8] This crystallinity greatly simplifies handling and purification by recrystallization.[6][8]
Experimental Protocols
The successful application of these auxiliaries relies on robust and well-defined experimental procedures. The general workflow involves three main stages: amide formation, diastereoselective alkylation, and cleavage of the auxiliary.
Protocol 1: Amide Formation (N-Acylation)
This procedure describes the formation of the tertiary amide from pseudoephedrine and an acid chloride.
-
Setup: Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere.
-
Base Addition: Add triethylamine (B128534) (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Slowly add the desired acid chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).[9][10]
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[9][10] The crude product can then be purified by recrystallization.[11]
Protocol 2: Diastereoselective Alkylation
This protocol outlines the alkylation of the pseudoephedrine amide enolate. The use of lithium chloride is crucial for achieving high yields and selectivities.[12][13]
-
LDA Preparation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 equivalents) to a solution of diisopropylamine (B44863) (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.[9]
-
Enolate Formation: In a separate flask, dissolve the pseudoephedrine amide (1.0 equivalent) and anhydrous lithium chloride (6.0-7.0 equivalents) in anhydrous THF.[9][12]
-
Deprotonation: Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution. Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes, and briefly to room temperature before re-cooling to 0 °C to ensure complete enolate formation.[9][12]
-
Alkylation: Add the alkyl halide (1.5-4.0 equivalents) dropwise to the enolate solution at 0 °C.[9][12]
-
Quenching: Once the reaction is complete (monitored by TLC), quench by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[14]
-
Work-up: Perform an aqueous work-up by extracting the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate. The crude product is often purified by recrystallization, which can further enhance the diastereomeric purity to ≥99% d.e.[12]
Protocol 3: Auxiliary Cleavage
After the stereocenter is set, the auxiliary is removed to yield the desired chiral product.
-
To Yield Carboxylic Acids: Heat the alkylated amide with aqueous sulfuric acid (e.g., 9 N H₂SO₄ in dioxane at 115 °C).[6][8] For base-sensitive products, heating with tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) is an effective alternative.[6][8][9]
-
To Yield Alcohols: The amide can be reduced to the corresponding primary alcohol using reagents such as lithium amidotrihydroborate (LAB).[5][12]
-
To Yield Ketones: Addition of organolithium or Grignard reagents to the amide affords enantiomerically enriched ketones.[12][15]
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow and the proposed stereochemical model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine Amides vs. Evans Oxazolidinones and Oppolzer's Sultam
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is a paramount objective for researchers, scientists, and drug development professionals. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for stereochemical control. Among the plethora of options, auxiliaries derived from the readily available and inexpensive pseudoephedrine have carved out a significant niche, particularly in asymmetric alkylations. This guide provides an objective comparison of the performance of pseudoephedrine amides with two other stalwart classes of chiral auxiliaries: Evans oxazolidinones and Oppolzer's sultam, supported by experimental data and detailed protocols.
A brief note on "Pseudoephedrine tert-butyl carbamate": While N-Boc-pseudoephedrine is a known compound, its application as a chiral auxiliary for asymmetric alkylation is not well-documented in the scientific literature. The primary and most effective use of pseudoephedrine in this context is as a tertiary amide, as pioneered by Andrew G. Myers. Therefore, this guide will focus on the extensively studied pseudoephedrine amides.
Performance Comparison in Asymmetric Alkylation
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high diastereoselectivity in a chemical transformation, leading to a product with a high diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), alongside achieving a high chemical yield. The following tables summarize the performance of pseudoephedrine amides, Evans auxiliaries, and Oppolzer's sultam in asymmetric alkylation reactions.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| Pseudoephedrine Amide | Benzyl bromide | ≥99:1 | 90 |
| Ethyl iodide | 97:3 | 88 | |
| n-Butyl bromide | 98:2 | 89 | |
| Isopropyl iodide | >95:5 | 70 | |
| Evans Auxiliary | Benzyl bromide | >99:1 | 92 |
| (4-benzyl-2-oxazolidinone) | Allyl iodide | 98:2 | 61-77 |
| Methyl iodide | 91:9 | - | |
| Oppolzer's Sultam | Allyl bromide | 96:4 to 98:2 | >95 |
| (in radical allylation) | Methyl iodide | 98:2 | - |
Note: The data presented is compiled from various sources and direct comparison should be approached with caution as reaction conditions may vary.
Mechanism of Stereocontrol
The high degree of stereoselectivity observed with these auxiliaries stems from the formation of rigid, chelated enolate intermediates that sterically hinder one face of the enolate, thereby directing the approach of the electrophile to the opposite, less hindered face.
Caption: Mechanisms of stereocontrol for different chiral auxiliaries.
Experimental Workflow
The general experimental workflow for asymmetric alkylation using these chiral auxiliaries follows a similar three-step sequence: 1) formation of the amide/imide with the chiral auxiliary, 2) diastereoselective alkylation of the enolate, and 3) cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric alkylation using chiral auxiliaries.
Experimental Protocols
I. Myers' Asymmetric Alkylation of Pseudoephedrine Amides[1]
A. Amide Formation:
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 23 °C, add propionic anhydride (B1165640) (1.05 equiv) in one portion.
-
Stir the solution for 10 minutes.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from toluene (B28343) to afford the pure pseudoephedrine propionamide.
B. Diastereoselective Alkylation:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 equiv) to a solution of diisopropylamine (B44863) (2.25 equiv) in anhydrous THF at -78 °C.
-
In a separate flask, suspend anhydrous lithium chloride (6.0 equiv) and the pseudoephedrine amide (1.0 equiv) in anhydrous THF.
-
Cool the amide suspension to -78 °C and add the freshly prepared LDA solution via cannula.
-
Stir the mixture at -78 °C for 1 hour, then at 0 °C for 15 minutes, and briefly at room temperature for 5 minutes.
-
Cool the resulting enolate solution to 0 °C and add the alkyl halide (1.5 equiv).
-
Stir the reaction at 0 °C until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography.
C. Auxiliary Cleavage:
-
To Carboxylic Acid: Heat the alkylated amide in a mixture of 9 N sulfuric acid and dioxane.
-
To Alcohol: Reduce the amide with lithium amidotrihydroborate (LAB).
-
To Ketone: React the amide with an organolithium reagent.
II. Asymmetric Alkylation of Evans Oxazolidinone Auxiliaries[2][3][4]
A. N-Acylation:
-
To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Dry and concentrate the organic layers, and purify the product by flash chromatography.
B. Diastereoselective Alkylation:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add a solution of sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 equiv) in THF dropwise and stir for 30 minutes.
-
Add the electrophile (1.2 equiv) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride, warm to room temperature, and extract the product.
-
Dry and concentrate the organic layers, and purify the product by flash chromatography.
C. Auxiliary Cleavage:
-
Dissolve the alkylated product (1.0 equiv) in a 4:1 mixture of THF and water.
-
Add lithium hydroxide (B78521) (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) at 0 °C.
-
Stir for 2 hours at room temperature.
-
Quench the reaction with aqueous sodium sulfite.
-
Extract the desired carboxylic acid and recover the chiral auxiliary from the aqueous layer.
III. Asymmetric Reactions with Oppolzer's Sultam
A. N-Acylation:
-
Dissolve (2S)-bornane-2,10-sultam (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 equiv) and stir for 10 minutes.
-
Add the desired acyl chloride (1.1 equiv), warm to 0 °C, and stir for 30 minutes.
-
Quench with saturated aqueous ammonium chloride and extract the product.
B. Diastereoselective Alkylation (Radical Allylation Example):
-
Prepare the α-iodo N-acyl sultam from the corresponding N-acyl sultam.
-
In a solution of the α-iodo sultam in benzene, add allyltributylstannane (B1265786) (2.0 equiv) and a radical initiator such as AIBN (catalytic).
-
Heat the mixture at 80 °C for several hours until the starting material is consumed.
-
Cool the reaction and purify the product by chromatography.
C. Auxiliary Cleavage:
-
Hydrolysis: Similar to Evans auxiliaries, hydrolysis with LiOH/H₂O₂ can yield the carboxylic acid.
-
Reduction: Reduction with reagents like LiAlH₄ can afford the corresponding alcohol.
Conclusion
Pseudoephedrine amides, Evans oxazolidinones, and Oppolzer's sultam are all highly effective chiral auxiliaries for asymmetric alkylation, each offering distinct advantages. Pseudoephedrine-based auxiliaries are particularly attractive due to their low cost, availability of both enantiomers, and the high crystallinity of their derivatives, which often simplifies purification. Evans auxiliaries are renowned for their broad applicability and the extensive literature supporting their use in a variety of asymmetric transformations. Oppolzer's sultam provides a robust and often crystalline platform, proving effective in a wide range of reactions, including cycloadditions and radical reactions. The choice of auxiliary will ultimately depend on the specific synthetic challenge, substrate, desired product, and practical considerations such as cost and regulatory restrictions.
A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine Amides vs. Evans Oxazolidinones in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries offer a robust and reliable strategy to achieve this control by temporarily incorporating a chiral scaffold onto a substrate, directing a diastereoselective transformation, and then being subsequently removed. Among the most successful and widely adopted auxiliaries are those derived from pseudoephedrine, developed by Andrew G. Myers, and the oxazolidinone-based auxiliaries pioneered by David A. Evans.
This guide provides an objective, data-driven comparison of the performance of N-acyl pseudoephedrine amides and Evans auxiliaries in asymmetric alkylation and aldol (B89426) reactions. It is intended for researchers, scientists, and drug development professionals seeking to select the optimal chiral auxiliary for their synthetic challenges.
A Note on N-Acyl and N-Boc Pseudoephedrine
The core of the Myers pseudoephedrine methodology involves the formation of a chiral tertiary amide from an acid chloride or anhydride. This guide focuses on common N-acyl derivatives (e.g., N-propionyl) for which extensive comparative data is available. While "t-BOC pseudoephedrine" might be mentioned, the tert-butoxycarbonyl (Boc) group is typically part of the acyl component, as in an N-Boc-amino acid, which is then coupled to pseudoephedrine to create the chiral amide substrate. In this context, the fundamental principles of stereoinduction by the pseudoephedrine scaffold remain the same.
Performance Comparison: A Quantitative Analysis
The effectiveness of a chiral auxiliary is primarily evaluated by its ability to induce high diastereoselectivity in a reaction, leading to a high diastereomeric ratio (d.r.) or diastereomeric excess (d.e.), coupled with a high chemical yield. The following tables summarize the performance of N-acyl pseudoephedrine amides and Evans auxiliaries in the cornerstone asymmetric alkylation reaction.
Table 1: Asymmetric Alkylation of N-Propionyl Amides
| Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Pseudoephedrine Amide | Benzyl (B1604629) Bromide | ≥99:1 | 90 |
| Ethyl Iodide | 97:3 | 88 | |
| n-Butyl Bromide | 98:2 | 89 | |
| Isopropyl Iodide | >95:5 | 70 | |
| Evans Auxiliary | Benzyl Bromide | >99:1 | 92 |
| (4-benzyl-2-oxazolidinone) | Allyl Iodide | 98:2 | 61-77 |
Data compiled from multiple literature sources. Conditions may vary.[1][2]
Both auxiliary systems consistently deliver excellent levels of diastereoselectivity and high yields for a range of electrophiles.[1][2] Evans auxiliaries are particularly noted for their broad applicability across various asymmetric transformations, including aldol reactions and Diels-Alder reactions.[1][3] Pseudoephedrine amides, and the closely related pseudoephenamine amides, are highly effective for alkylations, with the latter often providing products with enhanced crystallinity, which can simplify purification.[4][5]
Mechanism of Stereoinduction
The high diastereoselectivity achieved by both auxiliaries stems from the formation of rigid, chelated enolate transition states that effectively shield one face of the enolate from the incoming electrophile.[2]
For Evans auxiliaries , deprotonation of the N-acyl imide leads to the formation of a Z-enolate. The metal cation (e.g., Li⁺ or Na⁺) chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. The bulky substituent at the C4 position of the auxiliary then sterically hinders one face of the enolate, directing the electrophile to attack from the less impeded side.[1]
For pseudoephedrine amides , the lithium enolate forms a rigid six-membered ring chelate involving the lithium cation, the enolate oxygen, and the oxygen of the auxiliary's hydroxyl group. This conformation holds the phenyl group in a position that effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite side.[6]
Experimental Protocols
Reproducibility is key in synthesis. The following are representative experimental protocols for the asymmetric alkylation using both pseudoephedrine and Evans-type auxiliaries.
Protocol 1: Asymmetric Alkylation of N-Propionyl-(+)-Pseudoephedrine Amide
This method, adapted from the Myers group, is a robust procedure for the α-alkylation of amide enolates.[1]
-
Enolate Formation: A suspension of anhydrous lithium chloride (6.0-7.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in an oven-dried flask under a nitrogen atmosphere. Diisopropylamine (2.25 equiv.) is added, and the mixture is cooled to -78 °C. n-Butyllithium (2.1 equiv.) is added dropwise, and the resulting lithium diisopropylamide (LDA) solution is briefly warmed to 0 °C and then re-cooled to -78 °C. A solution of the N-propionyl-(+)-pseudoephedrine amide (1.0 equiv.) in anhydrous THF is then added slowly to the LDA solution. The mixture is stirred at -78 °C for 30-60 minutes, warmed to 0 °C for 10-15 minutes, and then briefly at room temperature before being re-cooled to 0 °C.
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1.5-4.0 equiv.) is added to the enolate solution at 0 °C. The reaction is stirred at this temperature for 2-4 hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or recrystallization.
-
Auxiliary Cleavage: The chiral auxiliary can be removed to yield various functional groups. For instance, acidic hydrolysis (e.g., 9 N sulfuric acid in dioxane at reflux) furnishes the corresponding carboxylic acid in high yield.[4]
Protocol 2: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)
This protocol is a standard procedure for the highly diastereoselective alkylation of Evans chiral imides.[1]
-
Enolate Formation: A solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF is cooled to -78 °C in a flame-dried flask under a nitrogen atmosphere. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv. as a 1.0 M solution in THF) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes to generate the sodium enolate.
-
Alkylation: The electrophile (e.g., allyl iodide, 1.2 equiv.) is added neat or as a solution in THF to the enolate at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The product is purified by flash chromatography.
-
Auxiliary Cleavage: A common and mild method to cleave the Evans auxiliary to obtain the carboxylic acid involves treatment with lithium hydroxide (B78521) and hydrogen peroxide in a THF/water mixture.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflow and the key mechanistic models that underpin the stereoselectivity of these powerful auxiliaries.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Simplified models for stereochemical induction.
Conclusion: Making the Right Choice
Both N-acyl pseudoephedrine amides and Evans oxazolidinones are powerful and reliable tools for asymmetric synthesis, each capable of delivering products with high stereopurity and in good yields.[1][2] The decision between them often depends on several factors:
-
Substrate Scope: Evans auxiliaries have a well-documented, broad scope, including aldol, alkylation, and cycloaddition reactions.[1][3][4] Pseudoephedrine amides are particularly renowned for asymmetric alkylations.[4]
-
Cleavage Conditions: The cleavage of Evans auxiliaries is often achieved under mild conditions (e.g., LiOH/H₂O₂). Pseudoephedrine amides can be cleaved to a wider variety of products, including carboxylic acids, primary alcohols, aldehydes, and ketones, offering greater synthetic flexibility.[4][7]
-
Crystallinity: Products derived from pseudoephedrine and especially its analog, pseudoephenamine, are often highly crystalline, which can greatly simplify purification by eliminating the need for chromatography.[4][5]
-
Cost and Availability: Both parent chiral auxiliaries are commercially available. However, pseudoephedrine is a regulated substance in many regions due to its use in the illicit synthesis of methamphetamine, which can complicate its acquisition and use in both academic and industrial settings.[5] Pseudoephenamine, a superior auxiliary in many cases, is not subject to these regulations but may not be as readily available commercially.[4][5]
Ultimately, the choice of auxiliary will be guided by the specific requirements of the synthetic target, scalability, and practical laboratory considerations. Both methodologies represent landmark achievements in asymmetric synthesis and continue to be indispensable tools for the modern organic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Publications | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of beta-substituted alpha-methyl-beta-amino esters by Mannich reaction of (S,S)-(+)-pseudoephedrine acetamide derived enolate with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries: Oppolzer's Sultam versus N-Acyl Pseudoephedrine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary is a critical strategic decision in asymmetric synthesis. This guide provides a detailed, objective comparison between two highly effective and widely utilized chiral auxiliaries: the camphor-derived Oppolzer's sultam and N-acyl derivatives of pseudoephedrine. This comparison is supported by experimental data, detailed protocols for key transformations, and visualizations of the underlying principles of stereochemical control.
While the query specifically mentioned "Pseudoephedrine tert-butyl carbamate," it is important to clarify that N-tert-butoxycarbonyl (Boc) protected pseudoephedrine is not typically employed as a chiral auxiliary for controlling stereochemistry at the α-carbon to a carbonyl group. The Boc group does not activate the α-protons for enolization, a prerequisite for reactions such as alkylations and aldol (B89426) additions where these auxiliaries excel. Therefore, this guide will focus on the well-established N-acyl pseudoephedrine amides and compare them with Oppolzer's sultam.
At a Glance: Key Performance Characteristics
| Feature | Oppolzer's Sultam | N-Acyl Pseudoephedrine |
| Structure | Rigid bicyclic sulfonamide | Flexible amino alcohol derivative |
| Stereocontrol | Excellent, due to rigid conformation and chelation | Excellent, particularly in alkylations |
| Crystallinity | Products are often highly crystalline | Products are often crystalline |
| Cleavage | Hydrolytic (acidic, basic), reductive | Hydrolytic (acidic, basic), reductive, organometallic addition |
| Versatility | Diels-Alder, aldol, alkylation, conjugate addition | Alkylation, aldol, Michael addition |
| Auxiliary Recovery | Generally good | Generally good |
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of Oppolzer's sultam and N-acyl pseudoephedrine amides in key asymmetric transformations, providing a direct comparison of their efficacy in terms of chemical yield and diastereoselectivity.
Asymmetric Alkylation of Propionyl Derivatives
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Oppolzer's Sultam | Benzyl (B1604629) bromide | 92 | >99:1 |
| Allyl iodide | 85 | 98:2 | |
| Methyl iodide | 88 | 97:3 | |
| N-Propionyl Pseudoephedrine | Benzyl bromide | 90 | ≥99:1[1] |
| Ethyl iodide | 88 | 97:3[1] | |
| n-Butyl bromide | 89 | 98:2[1] |
Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Oppolzer's Sultam | Isobutyraldehyde | 85-95 | >99:1 |
| Benzaldehyde | 80 | 95:5 | |
| N-Propionyl Pseudoephedrine | Isobutyraldehyde | 75-85 | 95:5 |
| Benzaldehyde | 70 | 90:10 |
Asymmetric Diels-Alder Reaction (N-Acryloyl Derivatives with Cyclopentadiene)
| Chiral Auxiliary | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Oppolzer's Sultam | Et₂AlCl | 95 | >99:1 |
| N-Acryloyl Pseudoephedrine | Et₂AlCl | 85 | 90:10 |
Experimental Protocols
Detailed methodologies for the attachment of the chiral auxiliary, a representative asymmetric reaction, and the cleavage of the auxiliary are provided below.
Oppolzer's Sultam
1. Attachment of the Acyl Group (N-Acylation):
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) and stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
2. Asymmetric Alkylation:
-
To a solution of the N-acyl Oppolzer's sultam (1.0 eq.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.).
-
Stir the solution at -78 °C for 30 minutes to form the sodium enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash the combined organic layers, dry, and concentrate. The product is purified by chromatography or recrystallization.
3. Cleavage of the Auxiliary (Hydrolysis to Carboxylic Acid):
-
Dissolve the alkylated N-acyl sultam in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH) (4.0 eq.) and hydrogen peroxide (H₂O₂) (4.0 eq.).
-
Stir the mixture at room temperature until the reaction is complete.
-
Quench the excess peroxide with sodium sulfite.
-
Extract the aqueous layer to recover the chiral sultam.
-
Acidify the aqueous layer and extract the desired carboxylic acid.
N-Acyl Pseudoephedrine
1. Attachment of the Acyl Group (N-Acylation):
-
To a solution of (+)-pseudoephedrine (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add pyridine (B92270) (1.2 eq.).
-
Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with aqueous acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-acyl pseudoephedrine amide.
2. Asymmetric Alkylation:
-
To a suspension of anhydrous lithium chloride (6.0-7.0 eq.) in anhydrous THF, add diisopropylamine (B44863) (2.25 eq.) and cool to -78 °C.
-
Add n-butyllithium (2.1 eq.), warm briefly to 0 °C, and re-cool to -78 °C to form a lithium diisopropylamide (LDA) solution.
-
In a separate flask, dissolve the N-acyl pseudoephedrine amide (1.0 eq.) in anhydrous THF and add it to the cold LDA solution.
-
Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.
-
Cool the reaction to 0 °C and add the alkylating agent (1.5-4.0 eq.).
-
Stir until the reaction is complete, then quench with saturated aqueous ammonium chloride.
-
Extract the product, wash, dry, and concentrate. Purification is typically achieved by recrystallization or column chromatography.
3. Cleavage of the Auxiliary (to Carboxylic Acid, Alcohol, or Ketone):
-
Carboxylic Acid (Acidic Hydrolysis): Dissolve the alkylated amide in dioxane and add 9 N sulfuric acid. Heat the mixture to reflux (100-110 °C) for 12-24 hours.[2]
-
Alcohol (Reductive Cleavage): To a solution of the alkylated amide in THF at 0 °C, add chlorotrimethylsilane (B32843) (2.0 eq.) followed by a solution of lithium borohydride (B1222165) (2.0 eq.) in THF. Stir at room temperature for 12-16 hours.[2]
-
Ketone (Organometallic Addition): Dissolve the alkylated amide in anhydrous THF at -78 °C and add the organolithium reagent (2.0-3.0 eq.) dropwise. Allow the reaction to warm to 0 °C.
Mandatory Visualizations
The following diagrams illustrate the general principles and workflows discussed in this guide.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Caption: Mechanism of stereochemical control for Oppolzer's sultam and N-acyl pseudoephedrine.
Conclusion
Both Oppolzer's sultam and N-acyl pseudoephedrine derivatives are exceptionally powerful and reliable chiral auxiliaries for a range of asymmetric transformations.
-
Oppolzer's sultam often provides slightly higher diastereoselectivity, particularly in Diels-Alder and aldol reactions, due to its rigid bicyclic structure. The crystalline nature of its derivatives is a significant advantage for purification.
-
N-Acyl pseudoephedrine auxiliaries are highly effective, especially for asymmetric alkylations, and offer a cost-effective alternative.[3] A key advantage is the versatility of the cleavage methods, which allow for the direct synthesis of enantiomerically enriched carboxylic acids, alcohols, and ketones from a common intermediate.[4]
The ultimate choice between these two excellent auxiliaries will depend on the specific synthetic challenge, including the nature of the substrate and electrophile, the desired final product, and considerations of cost and availability. This guide provides the foundational data and protocols to make an informed decision for your research.
References
The Enduring Utility of Pseudoephedrine-Based Chiral Auxiliaries in Asymmetric Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods to control stereochemistry is paramount. Chiral auxiliaries, which temporarily impart chirality to a prochiral substrate, remain a powerful and versatile strategy. Among these, auxiliaries derived from the inexpensive commodity chemical pseudoephedrine have been extensively utilized for the asymmetric alkylation of amide enolates, providing access to a wide array of enantiomerically pure compounds.[1][2] This guide provides an objective comparison of the pseudoephedrine auxiliary system—specifically focusing on the widely used N-acyl derivatives—against prominent alternatives, supported by experimental data and detailed protocols.
While both enantiomers of pseudoephedrine are commercially available, allowing for the synthesis of either enantiomer of a target molecule, its use is regulated in many countries due to its potential as a precursor in illicit methamphetamine synthesis.[3][4] This has led to the development of effective alternatives, most notably pseudoephenamine, which often exhibits superior performance without the associated restrictions.[3][5]
Core Advantages of the Pseudoephedrine Auxiliary
The effectiveness of the pseudoephedrine auxiliary is rooted in several key advantages:
-
High Diastereoselectivity: The formation of a rigid, chelated lithium enolate intermediate effectively shields one face of the enolate, leading to high facial selectivity in reactions with electrophiles.[6] This routinely results in high diastereomeric ratios (d.r.).[1]
-
Crystalline Intermediates: A significant practical benefit is that the N-acyl pseudoephedrine amides and their subsequent alkylated products are frequently crystalline solids.[7][8] This physical property greatly simplifies purification and allows for the enhancement of diastereomeric purity to ≥99% through simple recrystallization.[9]
-
Versatile Cleavage: The auxiliary can be cleaved under various conditions to yield a diverse range of valuable, enantiomerically enriched products, including carboxylic acids, primary alcohols, aldehydes, and ketones.[1][10]
-
Auxiliary Recovery: After cleavage, the pseudoephedrine auxiliary can be recovered in high yield and reused, improving the overall cost-effectiveness of the synthetic route.[4][10]
Performance Comparison: Diastereoselectivity in Asymmetric Alkylation
The primary metric for a chiral auxiliary's performance is its ability to direct stereoselective bond formation. The following tables provide a quantitative comparison of N-acyl pseudoephedrine with its key alternatives, pseudoephenamine and Evans-type oxazolidinone auxiliaries.
Table 1: Alkylation of Pseudoephedrine vs. Pseudoephenamine Amides
Pseudoephenamine, an analogue developed to circumvent the regulations on pseudoephedrine, often provides equal or superior stereocontrol, particularly in the challenging formation of quaternary carbon centers.[3][5]
| Entry | Auxiliary | Electrophile | Product | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Pseudoephedrine | Methyl Iodide | α-Methylated amide | >99:1 | [5] |
| Pseudoephenamine | Methyl Iodide | α-Methylated amide | >99:1 | [5] | |
| 2 | Pseudoephedrine | Benzyl Bromide | α-Benzylated amide | 95:5 | [5] |
| Pseudoephenamine | Benzyl Bromide | α-Benzylated amide | >99:1 | [5] | |
| 3 | Pseudoephedrine | Ethyl Iodide (on α-methyl amide) | α-Ethyl-α-methyl amide | 9:1 | [5] |
| Pseudoephenamine | Ethyl Iodide (on α-methyl amide) | α-Ethyl-α-methyl amide | 19:1 | [5] | |
| 4 | Pseudoephedrine | Benzyl Bromide (on α-methyl amide) | α-Benzyl-α-methyl amide | 4:1 | [5] |
| Pseudoephenamine | Benzyl Bromide (on α-methyl amide) | α-Benzyl-α-methyl amide | 9:1 | [5] |
Data compiled from multiple sources.[5]
Table 2: Alkylation of Pseudoephedrine Amides vs. Evans Auxiliaries
Evans oxazolidinones are another class of highly effective and widely used chiral auxiliaries. Both systems consistently deliver high levels of stereocontrol.
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans Auxiliary (4-benzyl-2-oxazolidinone) | Allyl Iodide | 98:2 | 61-77 | [11] |
| Evans Auxiliary (4-benzyl-2-oxazolidinone) | Benzyl Bromide | >99:1 | 92 | [11] |
| Pseudoephedrine Amide | Benzyl Bromide | 99:1 | - | [11] |
| Pseudoephedrine Amide | n-Butyl Iodide | 90:10 (crude) | 83 | [11] |
| Pseudoephenamine Amide* | Benzyl Bromide | ≥99:1 (crude) | 99 | [11] |
*Pseudoephenamine is a closely related and often superior alternative to pseudoephedrine.[11]
Mechanistic Rationale and Experimental Workflow
The high diastereoselectivity is attributed to a well-defined, rigid transition state where the lithium cation chelates to both the enolate oxygen and the auxiliary's hydroxyl group.[6] This conformation, combined with the steric bulk of the auxiliary's methyl group, effectively blocks one face of the (Z)-enolate from the incoming electrophile.
The following diagram illustrates the proposed transition state for the alkylation, highlighting the key interactions that lead to the observed stereoselectivity.
Experimental Protocols
The following are generalized protocols for the key steps in a pseudoephedrine-directed asymmetric alkylation. Optimization for specific substrates may be required.
Protocol 1: Amide Formation (N-Acylation)
This procedure describes the coupling of the chiral auxiliary with a carboxylic acid.
-
Acid Chloride Formation: Convert the desired carboxylic acid (R-COOH) to its corresponding acid chloride (R-COCl) using a standard reagent such as oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Acylation: In a separate flame-dried flask under an inert atmosphere (e.g., argon), dissolve (+)-pseudoephedrine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C.
-
Add a non-nucleophilic base, such as triethylamine (B128534) (1.5 equivalents).
-
Slowly add the freshly prepared acid chloride (1.1 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitored by TLC).
-
Work-up and Purification: Quench the reaction with water or saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting N-acyl pseudoephedrine is often a crystalline solid and can be purified by recrystallization.[11]
Protocol 2: Asymmetric Alkylation
This protocol requires strictly anhydrous conditions. The use of lithium chloride is crucial for achieving rapid and clean alkylation.[1][6][9]
-
LDA Preparation: In a flame-dried, argon-purged flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 equivalents) to a solution of diisopropylamine (B44863) (2.25 equivalents) in anhydrous THF at -78 °C. Briefly warm the solution to 0 °C (5 min), then re-cool to -78 °C.[9]
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0-7.0 equivalents). In a separate flask, dissolve the pseudoephedrine amide (1.0 equivalent) in anhydrous THF.
-
Slowly add the pseudoephedrine amide solution to the LDA/LiCl suspension at -78 °C. Stir the mixture for 30-60 minutes at -78 °C, then warm to 0 °C and stir for an additional 10-15 minutes.[9]
-
Alkylation: Cool the enolate suspension to 0 °C (or the desired reaction temperature). Add the alkylating agent (electrophile, 1.5-4.0 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or flash column chromatography to yield the diastereomerically enriched α-substituted amide.[9]
Protocol 3: Auxiliary Cleavage
The choice of cleavage method depends on the desired final product.
A. Cleavage to Carboxylic Acids (Acidic Hydrolysis) [10][12]
-
Setup: Dissolve the alkylated pseudoephedrine amide (1.0 equivalent) in dioxane.
-
Hydrolysis: Add an equal volume of aqueous sulfuric acid (e.g., 9 N H₂SO₄).
-
Heat the biphasic mixture to reflux (100-115 °C) for 12-24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract the carboxylic acid product with an organic solvent. The aqueous layer can be basified with NaOH to recover the pseudoephedrine auxiliary.
B. Cleavage to Primary Alcohols (Reductive Cleavage) [3][12]
-
Setup: Dissolve the alkylated pseudoephedrine amide (1.0 equivalent) in anhydrous THF at 0 °C.
-
Reduction: Add chlorotrimethylsilane (B32843) (TMSCl, 2.0 equivalents), followed by a solution of lithium borohydride (B1222165) (LiBH₄, 2.0 equivalents) in THF.
-
Stir the reaction at room temperature for 12-16 hours.
-
Work-up: Carefully quench the reaction with methanol, followed by aqueous Rochelle's salt solution. Extract the product and purify by standard methods.
C. Cleavage to Ketones (Addition of Organometallic Reagents) [3][10]
-
Setup: In a flame-dried flask under argon, dissolve the alkylated pseudoephedrine amide (1.0 equivalent) in anhydrous THF.
-
Addition: Cool the solution to -78 °C and add the organolithium or Grignard reagent (2.0-5.0 equivalents) dropwise.
-
Stir the reaction, allowing it to slowly warm from -78 °C to 0 °C over several hours.
-
Work-up: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract the ketone product and purify by column chromatography.
Conclusion
N-acyl pseudoephedrine amides are powerful and practical chiral auxiliaries for asymmetric synthesis, offering high diastereoselectivity, operational simplicity, and access to a variety of enantiomerically enriched products.[1] While regulatory oversight presents a practical challenge, the methodology remains a cornerstone of asymmetric synthesis. For applications where regulations are prohibitive or for the synthesis of highly congested quaternary centers, pseudoephenamine presents a compelling and often superior alternative.[3][5] The choice between pseudoephedrine-based auxiliaries and other systems like Evans oxazolidinones will depend on factors such as substrate scope, desired cleavage product, and cost. Ultimately, a thorough understanding of the advantages and limitations of each system, as detailed in this guide, allows researchers to make an informed decision for their specific synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Auxiliaries: Navigating the Limitations of Pseudoephedrine in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex molecules, the choice of chiral auxiliary is a critical decision that can significantly impact the efficiency, scalability, and regulatory viability of a synthetic route. For years, pseudoephedrine-derived amides have been a mainstay in asymmetric alkylation due to their low cost and high diastereoselectivity. However, significant limitations, primarily regulatory restrictions tied to the illicit production of methamphetamine, have necessitated the exploration of superior and less encumbered alternatives.[1][2] This guide provides an objective comparison of pseudoephedrine with its leading alternative, pseudoephenamine, supported by experimental data to inform the selection of the optimal chiral auxiliary for your research needs.
While the use of a tert-butyl carbamate (B1207046) (Boc) protecting group with pseudoephedrine has been noted in specific synthetic contexts, its application as a broadly utilized chiral auxiliary is not well-documented. Therefore, this guide will focus on the more prevalent use of pseudoephedrine amides in asymmetric synthesis and their direct comparison to pseudoephenamine.
Performance Comparison: Diastereoselectivity and Yields
The primary function of a chiral auxiliary is to induce high levels of stereocontrol in the formation of new stereocenters. Both pseudoephedrine and pseudoephenamine generally provide excellent diastereoselectivity in the alkylation of enolates. However, pseudoephenamine often demonstrates superior performance, particularly in the challenging synthesis of quaternary carbon centers.[2]
Below is a summary of comparative data for the alkylation of pseudoephedrine and pseudoephenamine amides:
| Entry | Electrophile | Product | Pseudoephedrine Diastereomeric Ratio (dr) | Pseudoephenamine Diastereomeric Ratio (dr) |
| 1 | MeI | α-Methylated amide | >99:1 | >99:1 |
| 2 | BnBr | α-Benzylated amide | 95:5 | >99:1 |
| 3 | Allyl Bromide | α-Allylated amide | 97:3 | >99:1 |
| 4 | EtI (on α-methyl amide) | α-Ethyl-α-methyl amide | 9:1 | 19:1 |
| 5 | BnBr (on α-methyl amide) | α-Benzyl-α-methyl amide | 4:1 | 9:1 |
Data compiled from multiple sources.[2]
The data clearly indicates that while both auxiliaries are highly effective for introducing a single substituent, pseudoephenamine provides significantly higher diastereoselectivity in the formation of more sterically congested quaternary centers (Entries 4 and 5).[2]
A significant practical advantage of pseudoephenamine is the physical nature of its derivatives. Amides derived from pseudoephenamine and their subsequent alkylated products have a much higher tendency to be crystalline solids, which simplifies purification by recrystallization and improves handling and characterization. In contrast, the corresponding pseudoephedrine derivatives are often oils.[1]
Experimental Protocols
The general workflow for utilizing both pseudoephedrine and pseudoephenamine as chiral auxiliaries follows a three-step sequence: amide formation, diastereoselective alkylation, and auxiliary cleavage.
The chiral auxiliary is acylated with a carboxylic acid derivative (e.g., acid chloride or anhydride) to form the corresponding tertiary amide.
Protocol:
-
The carboxylic acid is converted to an acid chloride using a standard reagent such as oxalyl chloride or thionyl chloride.
-
The chiral auxiliary (pseudoephedrine or pseudoephenamine) is dissolved in a suitable solvent (e.g., CH₂Cl₂) with a base (e.g., pyridine (B92270) or triethylamine) and cooled to 0 °C.
-
The acid chloride is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion is indicated by TLC analysis.
-
The reaction is worked up to isolate the tertiary amide product.
The α-carbon of the amide is deprotonated with a strong base to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner.
Protocol:
-
The pseudoephedrine or pseudoephenamine amide is dissolved in a dry ethereal solvent (e.g., THF) containing lithium chloride (LiCl) and cooled to -78 °C. The presence of LiCl is crucial for high yields and selectivities.[3][4]
-
A strong base, typically lithium diisopropylamide (LDA), is added to form the chiral enolate.
-
The electrophile (e.g., an alkyl halide) is added to the enolate solution.
-
The reaction is stirred at low temperature (-78 °C to 0 °C) until the reaction is complete.
-
The reaction is quenched and worked up to yield the alkylated amide.
After the desired stereocenter has been established, the chiral auxiliary is removed to yield the enantiomerically enriched product, and the auxiliary can often be recovered.
Protocol for Cleavage to Carboxylic Acid:
-
The alkylated amide is dissolved in a mixture of dioxane and 9 N sulfuric acid (H₂SO₄).[4]
-
The mixture is heated at reflux (approximately 115 °C) for 12-24 hours.[4]
-
After cooling, the reaction is diluted with water and extracted with diethyl ether to isolate the chiral carboxylic acid.[4]
-
To recover the auxiliary, the aqueous layer is basified with NaOH solution (pH > 12) and extracted with dichloromethane (B109758) (CH₂Cl₂).[4]
Visualizing the Workflow
The following diagrams illustrate the general workflow for asymmetric synthesis using a chiral auxiliary and the proposed intermediate that accounts for the high diastereoselectivity.
References
- 1. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017211129A1 - Method for manufacturing ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate - Google Patents [patents.google.com]
- 4. Reaction Engineering for Asymmetric R‐/S‐PAC Synthesis With Ephedrine or Pseudoephedrine Dehydrogenase in Pickering Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Pseudoephedrine-Based Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that balances stereochemical control with economic viability. Pseudoephedrine, an inexpensive commodity chemical, has historically been a widely used chiral auxiliary for asymmetric alkylation.[1] However, its use is often complicated by regulatory restrictions due to its potential as a precursor in illicit drug synthesis.[1][2][3] This has led to the development of practical alternatives, most notably pseudoephenamine, which is free from such regulations and often exhibits superior performance.[1][2][3]
This guide provides an objective, data-driven comparison of pseudoephedrine with other leading chiral auxiliaries, focusing on performance, cost, and recyclability to inform selection for both academic and industrial applications.
Performance and Cost Comparison
The ideal chiral auxiliary provides high diastereoselectivity and chemical yields, is inexpensive, and can be efficiently recovered and reused.[4] The following tables summarize the performance and cost-related factors of pseudoephedrine, its unregulated analogue pseudoephenamine, and the widely used Evans' oxazolidinones.
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Pseudoephedrine Amide | Benzyl Bromide | ≥99:1 | 90 | [5][6] |
| n-Butyl Iodide | 90:10 (crude) | 83 | [7] | |
| Methyl Iodide | 91:9 | - | [7] | |
| Pseudoephenamine Amide | Benzyl Bromide | ≥99:1 (crude) | 99 | [2][7] |
| n-Butyl Iodide | >99:1 | 97 | [8] | |
| Methyl Iodide | 98:2 (crude) | 84 | [2][7] | |
| Evans' Auxiliary | Benzyl Bromide | >99:1 | 92 | [7] |
| | Allyl Iodide | 98:2 | 61-77 |[7] |
Note: Performance can vary based on specific substrate and reaction conditions. Pseudoephenamine often shows superior diastereoselectivity, especially in the formation of challenging α-quaternary carbon centers.[2][3]
Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Approximate Cost | Key Advantages | Key Disadvantages | Recovery & Recycling |
|---|---|---|---|---|
| (1S,2S)-(+)-Pseudoephedrine | Low; inexpensive commodity chemical[5] | Both enantiomers are readily available; well-established protocols. | Regulatory restrictions[2][3]; derivatives can be oils, complicating purification.[1][9] | Can be recovered and recycled multiple times with no significant loss in performance.[10] Solid-supported versions also show good recyclability.[10][11] |
| (1S,2S)-Pseudoephenamine | Not commercially available; requires synthesis from low-cost starting materials.[2][9] | Unregulated[2]; superior selectivity for quaternary centers[2][3]; derivatives are often crystalline, facilitating purification.[1][2] | Requires initial synthetic effort. | Recoverable and reusable. |
| Evans' Oxazolidinones | Moderate to High | Exceptional and reliable stereocontrol[4]; vast body of literature supporting wide applicability.[7][12] | Higher initial purchase price compared to pseudoephedrine. | Can be non-destructively cleaved and recovered for reuse.[4] |
Note: Prices are based on catalog listings for research quantities and may vary for bulk industrial purchases.[4]
Workflow and Mechanism of Stereoinduction
The use of a chiral auxiliary in asymmetric synthesis follows a consistent three-stage process: attachment of the auxiliary, a diastereoselective transformation, and subsequent cleavage to yield the product and recover the auxiliary.
The high diastereoselectivity observed with pseudoephedrine amides is attributed to a rigid, chelated (Z)-enolate intermediate. The lithium cation coordinates to both the enolate oxygen and the auxiliary's hydroxyl group, creating a conformationally locked structure. This structure, along with steric hindrance from the auxiliary's methyl and phenyl groups, effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key steps in an asymmetric alkylation using a pseudoephedrine-based auxiliary.
Amide Formation (Acylation of Pseudoephedrine)
This step covalently attaches the pseudoephedrine auxiliary to the substrate.
-
Method: A solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂) is treated with a base (e.g., triethylamine, 1.5 equiv.). The appropriate acid chloride or anhydride (B1165640) (1.1 equiv.) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). An aqueous workup followed by purification (recrystallization or chromatography) affords the N-acylated pseudoephedrine amide.[5][13]
Diastereoselective Alkylation
This is the key stereocenter-forming step. The presence of lithium chloride is essential for accelerating the rate of alkylation and suppressing O-alkylation.[5]
-
Enolate Formation: A suspension of anhydrous lithium chloride (6.0-7.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) is prepared. The solution is cooled to -78 °C. Lithium diisopropylamide (LDA), freshly prepared from diisopropylamine (B44863) and n-butyllithium, (2.0-2.2 equiv.) is added. A solution of the pseudoephedrine amide (1.0 equiv.) in THF is then added dropwise to the cold LDA solution, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.[5][8]
-
Alkylation: The electrophile (e.g., alkyl halide, 1.5-3.0 equiv.) is added to the enolate solution at -78 °C. The reaction temperature may be slowly raised to 0 °C depending on the reactivity of the electrophile.[13] The reaction is monitored by TLC and quenched upon completion by adding a saturated aqueous solution of NH₄Cl.[7] The product is isolated via an aqueous workup and purified.
Auxiliary Cleavage and Recovery
The final step removes the auxiliary to yield the enantiomerically enriched product. The conditions can be chosen to yield carboxylic acids, alcohols, or ketones.[13]
-
To Yield a Carboxylic Acid (Acidic Hydrolysis): The alkylated amide is dissolved in a solvent mixture (e.g., dioxane/water) and heated with a strong acid (e.g., 9 N H₂SO₄) at reflux (e.g., 115 °C) for 12-24 hours.[2] After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer contains the carboxylic acid product.
-
Auxiliary Recovery: The aqueous layer from the workup is made strongly basic (pH > 12) with a base like 6N NaOH.[10] The deprotonated pseudoephedrine is then extracted with an organic solvent (e.g., CH₂Cl₂), dried, and the solvent is evaporated. The recovered auxiliary can be purified by recrystallization.[10]
Conclusion and Recommendation
Both pseudoephedrine and its alternatives are powerful tools for asymmetric synthesis, each with a distinct profile of advantages and disadvantages.
-
Pseudoephedrine remains a highly cost-effective and well-understood chiral auxiliary. For laboratories where regulatory hurdles are manageable, it offers a reliable and economical option.
-
Evans' Auxiliaries are the gold standard for reliability and broad applicability, providing excellent and predictable stereocontrol across a range of reactions.[4][7] They are often the preferred choice when high, dependable selectivity is paramount, despite a higher initial cost.
-
Pseudoephenamine emerges as a compelling and superior alternative to pseudoephedrine.[2][9] It is free from regulatory restrictions, often provides higher diastereoselectivity (especially for sterically demanding products), and yields crystalline derivatives that simplify purification.[1][2] For drug development professionals and researchers focused on scalability and practicality, the initial effort to synthesize pseudoephenamine is often justified by its significant operational advantages.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Scalability of Chiral Auxiliary Methods
In the landscape of asymmetric synthesis, particularly within pharmaceutical and fine chemical production, the choice of a chiral auxiliary is a critical decision that extends beyond mere stereochemical control.[1] While laboratory-scale success is paramount, true industrial viability hinges on the scalability of the chosen method. This guide provides an objective comparison of prominent chiral auxiliary methods, focusing on their performance, scalability, and the practical considerations for large-scale implementation.[1][2]
Overview of Common Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions.[2] The ideal auxiliary is readily available, easily attached and removed, provides high stereoselectivity, and is recoverable for reuse.[3] This comparison focuses on four widely adopted auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, Myers' Pseudoephedrine Amides, and derivatives of 8-Phenylmenthol.
-
Evans' Oxazolidinones: Derived from amino acids, these auxiliaries are renowned for their high diastereoselectivity in a variety of reactions, including aldol (B89426), alkylation, and Diels-Alder reactions.[2][] Their reliability has made them a frequent choice in the early stages of drug development.[2]
-
Oppolzer's Sultams: These camphor-derived auxiliaries are crystalline, often leading to products that are easily purified by crystallization.[5] They have demonstrated excellent performance in reactions like alkylations, Michael additions, and cyclopropanations.[2][6]
-
Myers' Pseudoephedrine Amides: Leveraging the inexpensive and readily available pseudoephedrine, this method provides a practical route to highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[7]
-
8-Phenylmenthol Derivatives: Introduced by E.J. Corey, these auxiliaries, derived from terpenes like pulegone (B1678340) or citronellal, are effective for reactions such as Diels-Alder and ene reactions.[2][8]
Comparative Performance Data
The efficacy of a chiral auxiliary is primarily judged by the yield and diastereoselectivity of the key transformation, as well as the efficiency of the auxiliary's removal. The following tables summarize quantitative data for these auxiliaries in common asymmetric reactions.
Table 1: Asymmetric Alkylation of Propionyl Derivatives
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | BnBr | >95 | >99:1 | [9] |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | BnBr | 95 | 98:2 | [10] |
| (1R,2R)-Pseudoephedrine | MeI | 85-95 | >99:1 | [7] |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | 80-90 | >99:1 (syn) | [2][11] |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | Benzaldehyde | 85 | >95:5 (anti) | [2] |
| Indene-based Thiazolidinethione | Propionaldehyde | 98 | 98:2 (syn) | [12] |
Scalability and Industrial Application
While high yield and selectivity are essential, scalability introduces further considerations such as cost, safety, process mass intensity (PMI), and the feasibility of auxiliary recovery.[13][14]
-
Evans' Oxazolidinones: These auxiliaries are frequently used in industrial settings, with established protocols for large-scale synthesis. For example, a Novartis research group implemented an Evans aldol reaction at a 30 kg scale. However, the standard cleavage condition using LiOH/H₂O₂ can generate oxygen, posing a safety risk on a large scale that requires careful process control.[15]
-
Oppolzer's Sultams: The crystalline nature of sultam derivatives is a significant advantage for large-scale purification, often avoiding the need for chromatography.[5] Recent developments have demonstrated the use of Oppolzer's sultam in continuous flow processes, which dramatically reduces reaction times and allows for automated auxiliary recycling, addressing the primary drawback of stoichiometric auxiliaries.[10][16]
-
Myers' Pseudoephedrine Amides: The primary advantage is the low cost and availability of both enantiomers of pseudoephedrine.[7] The methodology is practical and provides access to a wide range of enantiomerically enriched products.[7]
-
8-Phenylmenthol: While effective, the original synthesis of 8-phenylmenthol was inefficient.[2] More recent, scalable synthetic routes have been developed from inexpensive starting materials like isopulegol, making it a more viable option for larger-scale work.[8]
Table 3: Scalability Comparison of Chiral Auxiliaries
| Feature | Evans' Oxazolidinones | Oppolzer's Sultams | Myers' Pseudoephedrine | 8-Phenylmenthol |
| Cost/Availability | Moderate, commercially available | Moderate, commercially available | Low, commodity chemical | Moderate, improved synthesis |
| Stereoselectivity | Excellent | Excellent | Excellent | Good to Excellent |
| Purification | Chromatography/Crystallization | Often crystalline | Chromatography/Crystallization | Chromatography |
| Cleavage | Mild to harsh, safety concerns (O₂) | Mild to harsh | Mild | Mild to harsh |
| Auxiliary Recovery | Good | Excellent | Good | Good |
| Industrial Precedent | High (kg scale) | High (flow chemistry)[10] | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and scale-up.
Protocol 1: Asymmetric Alkylation using Evans' Oxazolidinone
-
Acylation: The oxazolidinone is deprotonated with n-butyllithium at -78 °C in THF, followed by the addition of an acyl chloride (e.g., propanoyl chloride) to form the N-acyl imide.[2]
-
Enolate Formation: The N-acyl imide is treated with a base such as LDA or NaHMDS at -78 °C to generate the corresponding (Z)-enolate.
-
Alkylation: The enolate solution is then treated with an alkyl halide (e.g., benzyl (B1604629) bromide) at -78 °C and allowed to warm, yielding the alkylated product with high diastereoselectivity.
-
Auxiliary Cleavage (to Carboxylic Acid): The purified product is dissolved in a mixture of THF and water. The solution is cooled to 0 °C and treated with aqueous lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂).[15] The reaction is stirred until completion, followed by a reductive workup (e.g., with sodium bisulfite) to quench excess peroxide. The chiral auxiliary can be recovered from the organic phase.[15]
Protocol 2: Asymmetric Hydrogenation and Recovery using Oppolzer's Sultam in Flow
This protocol is based on a continuous flow process that telescopes acylation, hydrogenation, and hydrolysis/recovery.[10]
-
Acylation: A solution of the sultam and an α,β-unsaturated acid chloride in an organic solvent is pumped through a heated reactor coil to form the N-enoyl sultam.
-
Hydrogenation: The output from the first stage is mixed with a hydrogen stream and passed through a packed-bed reactor containing a catalyst (e.g., Pd/C) to effect diastereoselective hydrogenation.
-
Hydrolysis and Separation: The hydrogenated product stream is mixed with an aqueous base (e.g., LiOH) and passed through a heated coil to hydrolyze the amide bond. The stream then enters a liquid-liquid separator. The aqueous phase contains the salt of the desired chiral acid, while the organic phase contains the recovered chiral auxiliary, which can be recycled back to the first stage.[10]
Visualizing the Workflow and Logic
Diagrams can clarify complex processes and relationships.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Key scalability considerations for common chiral auxiliaries.
Conclusion
While asymmetric catalysis has made significant strides, chiral auxiliaries remain a robust, reliable, and often indispensable tool in the synthesis of enantiomerically pure compounds, particularly in industrial applications.[15][17] Evans' oxazolidinones and Oppolzer's sultams represent highly reliable and well-documented systems with proven large-scale track records. The choice between them may depend on the specific transformation and whether the crystalline nature of sultam adducts or the vast literature precedent for oxazolidinones is more advantageous. Myers' pseudoephedrine auxiliary stands out for its exceptional cost-effectiveness, making it a strong contender for cost-sensitive processes. The development of more efficient syntheses for auxiliaries like 8-phenylmenthol continues to broaden the scalable toolkit available to chemists. Ultimately, the optimal choice requires a holistic evaluation of stereoselectivity, process safety, cost, and overall process mass intensity.
References
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. york.ac.uk [york.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 13. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Determining Enantiomeric Purity in t-BOC Pseudoephedrine Mediated Reactions: A Comparative Guide
For researchers in synthetic and medicinal chemistry, the ability to reliably synthesize enantiomerically pure compounds is paramount. The use of chiral auxiliaries is a powerful strategy to achieve high levels of stereocontrol. Among these, N-tert-butoxycarbonyl (t-BOC) protected pseudoephedrine has emerged as a valuable tool for the asymmetric synthesis of a variety of chiral molecules, particularly through the diastereoselective alkylation of enolates. This guide provides a comprehensive comparison of methods to determine the enantiomeric excess (ee) of products from these reactions, alongside a performance comparison with other common chiral auxiliaries, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
The success of a chiral auxiliary is primarily measured by the diastereoselectivity it imparts on the reaction, which, following cleavage of the auxiliary, translates to the enantiomeric excess of the final product. High chemical yields and facile removal of the auxiliary are also critical factors. Below is a comparison of t-BOC pseudoephedrine (inferred from data on closely related N-acyl pseudoephedrine amides) with two other widely used chiral auxiliaries: Evans oxazolidinones and Oppolzer's camphorsultam.
| Chiral Auxiliary | Electrophile | Substrate (N-Acyl Derivative) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Pseudoephedrine Amide | Benzyl bromide | N-Propionyl | ≥99:1 | 90 |
| Ethyl iodide | N-Propionyl | 97:3 | 88 | |
| n-Butyl bromide | N-Propionyl | 98:2 | 89 | |
| Evans Auxiliary | Allyl Iodide | N-Propionyl | 98:2 | 61-77 |
| (4-benzyl-2-oxazolidinone) | Benzyl Bromide | N-Propionyl | >99:1 | 92 |
| Oppolzer's Camphorsultam | Benzyl bromide | N-Propionyl | >98:2 | 95 |
Experimental Workflow for t-BOC Pseudoephedrine Mediated Asymmetric Alkylation and ee Determination
The overall process involves the formation of a t-BOC pseudoephedrine amide, diastereoselective alkylation, cleavage of the chiral auxiliary to yield the final product, and subsequent determination of its enantiomeric excess.
Caption: General workflow for asymmetric synthesis and ee determination.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Alkylation of a t-BOC Pseudoephedrine Amide
This protocol is a general guideline for the alkylation of a t-BOC protected pseudoephedrine amide.
-
Enolate Formation:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C.
-
Add diisopropylamine (B44863) (2.2 equivalents) followed by the dropwise addition of n-butyllithium (2.1 equivalents). Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve the t-BOC pseudoephedrine amide (1.0 equivalent) and anhydrous lithium chloride (6.0 equivalents) in anhydrous THF.
-
Slowly add the amide solution to the freshly prepared lithium diisopropylamide (LDA) solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add the electrophile (e.g., alkyl halide, 1.5 equivalents).
-
The reaction is typically stirred at -78 °C for several hours. For less reactive electrophiles, the reaction may be allowed to slowly warm to 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
-
Protocol 2: Cleavage of the t-BOC Pseudoephedrine Auxiliary
The choice of cleavage method depends on the desired final product.
A. To Obtain a Carboxylic Acid (Acidic Hydrolysis):
-
Dissolve the alkylated t-BOC pseudoephedrine amide in a mixture of dioxane and 1 M sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Basify the aqueous layer with a sodium hydroxide (B78521) solution to recover the pseudoephedrine auxiliary by extraction with an organic solvent.
-
Acidify the aqueous layer with hydrochloric acid and extract the desired carboxylic acid with an organic solvent.
-
Dry the organic layer containing the carboxylic acid over anhydrous sodium sulfate and concentrate under reduced pressure.
B. To Obtain a Primary Alcohol (Reductive Cleavage):
-
To a solution of the alkylated t-BOC pseudoephedrine amide (1.0 equivalent) in anhydrous THF at 0 °C, add lithium borohydride (B1222165) (2.0 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the alcohol by flash column chromatography.
Methods for Enantiomeric Excess Determination
Caption: Common methods for ee determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of a wide range of compounds.
Protocol 3: ee Determination of a Chiral Carboxylic Acid by Chiral HPLC (Direct Method)
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase Optimization:
-
For normal phase HPLC, a mixture of hexane (B92381) and isopropanol (B130326) is typically used. A small amount of an acidic modifier (e.g., trifluoroacetic acid, 0.1%) is often added to improve peak shape for carboxylic acids.
-
Optimize the ratio of hexane to isopropanol to achieve baseline separation of the enantiomers.
-
-
Sample Preparation: Dissolve a small amount of the purified carboxylic acid in the mobile phase.
-
Analysis:
-
Inject a racemic standard of the analyte to determine the retention times of both enantiomers.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, such as some chiral ketones and alcohols, chiral GC is an excellent alternative.
Protocol 4: ee Determination of a Chiral Ketone by Chiral GC
-
Column Selection: A cyclodextrin-based chiral capillary column is commonly used (e.g., β-DEX™ or γ-DEX™).
-
Instrumental Conditions:
-
Optimize the temperature program (initial temperature, ramp rate, final temperature) to achieve separation of the enantiomers.
-
Use a flame ionization detector (FID) for detection.
-
-
Sample Preparation: Dissolve the purified ketone in a suitable volatile solvent (e.g., dichloromethane).
-
Analysis:
-
Inject a racemic standard to identify the retention times of the enantiomers.
-
Inject the sample and determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess as described for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). These reagents form diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum.
Protocol 5: ee Determination of a Chiral Alcohol using a Chiral Solvating Agent (CSA)
-
CSA Selection: Choose a suitable chiral solvating agent that is known to interact with alcohols (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Sample Preparation:
-
Dissolve a known amount of the chiral alcohol in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a proton NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube and acquire another spectrum.
-
-
Analysis:
-
Identify a proton signal in the alcohol that is well-resolved and shows splitting into two distinct signals in the presence of the CSA. Each signal corresponds to one of the diastereomeric complexes.
-
Integrate the two signals.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
Conclusion
The t-BOC pseudoephedrine chiral auxiliary is a highly effective tool for asymmetric synthesis, consistently providing products with high diastereoselectivity. The choice of method for determining the enantiomeric excess of the final product depends on the nature of the compound and the available instrumentation. Chiral HPLC is the most versatile and widely used technique, while chiral GC and NMR spectroscopy offer valuable alternatives for specific classes of compounds. The detailed protocols provided in this guide offer a starting point for researchers to reliably assess the stereochemical outcome of their t-BOC pseudoephedrine mediated reactions.
A Comparative Guide to Cleavage Methods for Common Carbamate Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the use of protecting groups is fundamental. Carbamates are a widely utilized class of protecting groups for amines due to their general stability and the variety of methods available for their removal. The selection of an appropriate carbamate (B1207046) protecting group and a corresponding cleavage strategy is critical for the success of a synthetic route, depending on the substrate's functional group tolerance and the desired orthogonality.
This guide provides a detailed comparison of the cleavage methods for five commonly used carbamate protecting groups: tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2,2,2-Trichloroethoxycarbonyl (Troc).
Data Presentation: Comparison of Cleavage Methods
The following table summarizes the common cleavage methods for various carbamate protecting groups, providing key experimental parameters for easy comparison.
| Protecting Group | Cleavage Method | Reagents | Solvent(s) | Temperature | Typical Reaction Time | Yield (%) | Key Considerations & Orthogonality |
| Boc (tert-Butyloxycarbonyl) | Acidolysis | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 30 min - 2 h | >90 | Harshly acidic; may cleave other acid-labile groups.[1][2][3][4][5][6] |
| Acidolysis | 4M HCl in Dioxane/Ethyl Acetate (B1210297) | Dioxane, Ethyl Acetate | Room Temperature | 1 - 4 h | High | Milder than TFA but still strongly acidic.[2] | |
| Lewis Acid | Aluminum chloride (AlCl₃) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temperature | Varies | High | Can be selective in the presence of other acid-sensitive groups.[4] | |
| Cbz (Carboxybenzyl) | Hydrogenolysis | H₂ gas, 10% Pd/C | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1 - 16 h | >90 | Mild and clean byproducts.[7][8] Incompatible with reducible groups (alkenes, alkynes, nitro groups).[9][8] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol, Ethanol | Room Temperature to Reflux | 1 - 4 h | High | Safer alternative to H₂ gas.[9][8] | |
| Acidolysis | HBr in Acetic Acid | Acetic Acid | Room Temperature | 2 - 16 h | High | For substrates sensitive to hydrogenation.[8] | |
| Lewis Acid | AlCl₃ | HFIP | Room Temperature | 2 - 16 h | High | Avoids hazardous reagents and offers good functional group tolerance.[10][11][12] | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-mediated elimination | 20% Piperidine (B6355638) in DMF | Dimethylformamide (DMF) | Room Temperature | ~15-20 min (2 steps) | >95 | Very mild and orthogonal to acid-labile groups like Boc.[13][14][15][16][17][18] |
| Base-mediated elimination | DBU/Piperidine in DMF | Dimethylformamide (DMF) | Room Temperature | Faster than piperidine alone | High | DBU is a stronger, non-nucleophilic base.[14][17] | |
| Alloc (Allyloxycarbonyl) | Palladium(0)-catalyzed | Pd(PPh₃)₄, Phenylsilane (B129415) (PhSiH₃) | Dichloromethane (DCM) | 0 °C to RT | 1 - 2.5 h | High | Orthogonal to acid- and base-labile groups.[19][20] |
| Ruthenium-catalyzed | Ru(II) catalyst | Aqueous Gnd·HCl buffer | Varies | Varies | High | Can be used in aqueous media.[21] | |
| Troc (2,2,2-Trichloroethoxycarbonyl) | Reductive Cleavage | Zinc dust, Acetic Acid | Methanol, THF/H₂O | 25 °C to 60 °C | 5 - 30 min | ~86 | Orthogonal to Fmoc, Boc, and silyl (B83357) groups.[22][23][24] Reductive conditions may affect other functional groups.[25] |
| Non-reductive Cleavage | Trimethyltin hydroxide | 1,2-Dichloroethane | Varies | Varies | High | Mild, pH-neutral conditions, tolerates reductively sensitive groups.[25][26] |
Experimental Protocols
Detailed methodologies for the most common cleavage reactions are provided below.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group from an amine using strong acidolysis.[2][5]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in DCM (e.g., 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 5-10 equivalents, or a 25-50% v/v solution in DCM).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
Objective: To remove the Cbz protecting group using catalytic hydrogenation.[9][8]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (or ethanol, ethyl acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask.[9]
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).[9]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Fmoc Deprotection using Piperidine
Objective: To remove the Fmoc protecting group under mild basic conditions, typically in solid-phase peptide synthesis (SPPS).[14][16][17]
Materials:
-
Fmoc-protected amine bound to a solid support (resin)
-
Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[14]
-
Agitate the mixture at room temperature for 2-3 minutes.[14][17]
-
Drain the solution.
-
Add a second portion of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 10-15 minutes to ensure complete deprotection.[17]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[16][17] The resin is now ready for the next coupling step.
Protocol 4: Alloc Deprotection using a Palladium(0) Catalyst
Objective: To cleave the Alloc group using a palladium catalyst.[20][27]
Materials:
-
Alloc-protected amine
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or other suitable scavenger
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Alloc-protected amine in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C.
-
Add the scavenger, such as phenylsilane (PhSiH₃, typically 7 equivalents).[20]
-
Add the Pd(PPh₃)₄ catalyst (typically 10 mol%).[20]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 5: Troc Deprotection via Reductive Cleavage
Objective: To remove the Troc group using zinc-mediated reduction.[22]
Materials:
-
Troc-protected amine
-
Activated Zinc powder
-
Methanol
-
Glacial Acetic Acid
-
5% aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous Potassium Carbonate (K₂CO₃)
Procedure:
-
To a solution of the Troc-protected amine (1 equivalent) in methanol, add activated zinc powder (a large excess).[22]
-
Stir the mixture at 25 °C for 5 minutes.
-
Add glacial acetic acid.
-
Heat the mixture at 60 °C for 30 minutes.[22]
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Treat the residue with 5% aqueous NaOH and extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous K₂CO₃, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography if necessary.
Mandatory Visualization
The following diagrams illustrate the cleavage mechanisms and a general experimental workflow.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. peptide.com [peptide.com]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 19. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. researchgate.net [researchgate.net]
- 22. total-synthesis.com [total-synthesis.com]
- 23. youtube.com [youtube.com]
- 24. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
The Dual Role of Pseudoephedrine tert-butyl Carbamate in Asymmetric Synthesis: A Precursor to a Powerful Chiral Auxiliary
For researchers, scientists, and drug development professionals navigating the landscape of asymmetric synthesis, the selection of an effective chiral auxiliary is paramount. Pseudoephedrine has long been a stalwart in this field, particularly for the diastereoselective alkylation of enolates. This guide provides a comprehensive review of the applications stemming from pseudoephedrine, clarifying the specific role of its tert-butyl carbamate (B1207046) derivative and comparing its utility with a notable alternative, pseudoephenamine.
Pseudoephedrine tert-butyl carbamate, a Boc-protected form of the readily available chiral amino alcohol, primarily serves as a stable precursor to the more widely utilized pseudoephedrine amide chiral auxiliaries. The tert-butyl carbamate (Boc) group protects the secondary amine, which must be deprotected before the pseudoephedrine can be acylated to form the tertiary amide that directs stereoselective transformations. While direct use of this compound as a chiral auxiliary is not prominent in the literature, its role as a protected starting material is crucial for synthetic routes where the amine's reactivity needs to be temporarily masked.
From Precursor to Auxiliary: The Synthetic Pathway
The journey from this compound to a functional chiral auxiliary involves a straightforward two-step process. First, the Boc protecting group is removed under acidic conditions to yield pseudoephedrine. Subsequently, the free secondary amine is acylated with a desired carboxylic acid derivative to form the corresponding pseudoephedrine amide, the active chiral auxiliary for asymmetric alkylation reactions.
Asymmetric Alkylation: The Core Application
The primary application of pseudoephedrine amides is in the diastereoselective alkylation of their corresponding lithium enolates. This methodology provides a reliable route to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1] The stereochemical outcome is directed by the chiral scaffold of the pseudoephedrine, which effectively shields one face of the enolate from the incoming electrophile.
General Experimental Workflow
The asymmetric alkylation using a pseudoephedrine amide auxiliary typically follows a three-stage process: enolate formation, alkylation, and auxiliary cleavage.
Performance Comparison: Pseudoephedrine vs. Pseudoephenamine
While pseudoephedrine has proven to be a robust chiral auxiliary, its use is often complicated by regulatory restrictions due to its potential as a precursor for illicit substances.[2] This has led to the development of alternatives, with pseudoephenamine emerging as a superior option in many respects. Pseudoephenamine is not subject to the same regulations and often provides equal or greater diastereoselectivities, particularly in the formation of sterically demanding quaternary carbon centers.[2]
| Feature | Pseudoephedrine Amide Auxiliary | Pseudoephenamine Amide Auxiliary |
| Diastereoselectivity | Good to Excellent (typically >95:5 dr) | Excellent to Outstanding (often >99:1 dr)[2] |
| Quaternary Centers | Moderate to Good Diastereoselectivity | High Diastereoselectivity[2] |
| Crystallinity | Often oils or low-melting solids | Derivatives are frequently crystalline, facilitating purification[2] |
| Regulatory Status | Regulated in many jurisdictions | Unregulated[2] |
| Availability | Inexpensive and commercially available (both enantiomers) | Not as widely available commercially, requires synthesis[2] |
Comparative Experimental Data: Diastereoselective Alkylation
The following table summarizes a direct comparison of the diastereomeric ratios (dr) achieved in the alkylation of pseudoephedrine and pseudoephenamine amides with various electrophiles.
| Entry | Electrophile | Auxiliary | Diastereomeric Ratio (dr) |
| 1 | Methyl Iodide | Pseudoephedrine | >99:1 |
| Pseudoephenamine | >99:1 | ||
| 2 | Benzyl Bromide | Pseudoephedrine | 95:5 |
| Pseudoephenamine | >99:1 | ||
| 3 | Allyl Bromide | Pseudoephedrine | 97:3 |
| Pseudoephenamine | >99:1 | ||
| 4 | Ethyl Iodide (on α-methyl amide) | Pseudoephedrine | 9:1 |
| Pseudoephenamine | 19:1 | ||
| 5 | Benzyl Bromide (on α-methyl amide) | Pseudoephedrine | 4:1 |
| Pseudoephenamine | 9:1 |
Data compiled from multiple sources.
Detailed Experimental Protocols
Preparation of Pseudoephedrine Amide
A solution of pseudoephedrine (1.0 equiv) and a non-nucleophilic base such as triethylamine (B128534) (1.5 equiv) in an anhydrous solvent like dichloromethane (B109758) is cooled to 0 °C. The acylating agent (e.g., an acid chloride, 1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. An aqueous workup followed by extraction and purification yields the desired pseudoephedrine amide.
Diastereoselective Alkylation of Pseudoephedrine Amide
To a flame-dried flask under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.1 equiv) to diisopropylamine (B44863) (2.2 equiv) in anhydrous THF at -78 °C. In a separate flask, the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6-7 equiv) are dissolved in anhydrous THF. This solution is then slowly added to the LDA solution at -78 °C. The mixture is stirred and allowed to warm to 0 °C to ensure complete enolate formation. After cooling back to 0 °C, the alkylating agent (1.5-4.0 equiv) is added. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
Cleavage of the Chiral Auxiliary
The chiral auxiliary can be removed under various conditions to yield the final product.
-
Acidic Hydrolysis: Heating the alkylated amide in a mixture of aqueous sulfuric acid and a co-solvent like dioxane affords the corresponding carboxylic acid.
-
Basic Hydrolysis: For base-sensitive substrates, heating with a base such as tetrabutylammonium (B224687) hydroxide (B78521) can be employed.
-
Reduction to Alcohols: Treatment with a reducing agent like lithium aluminum hydride or lithium borohydride (B1222165) yields the primary alcohol.
-
Addition of Organometallics to form Ketones: Reaction with an organolithium or Grignard reagent provides the corresponding ketone.
Following the cleavage, the pseudoephedrine auxiliary can often be recovered and recycled.
References
The Chiral Auxiliary Showdown: A Comparative Guide to t-BOC Pseudoephedrine and Its Alternatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical control, yield, and overall efficiency. This guide provides an objective, data-driven comparison of the widely used t-BOC pseudoephedrine auxiliary and its prominent alternatives, namely Evans-type oxazolidinones and pseudoephenamine, in the context of asymmetric alkylation reactions.
This technical brief outlines the performance of each auxiliary, supported by experimental data, and provides detailed methodologies for key reactions. By presenting a clear comparison, this guide aims to equip researchers with the necessary information to select the most suitable chiral auxiliary for their specific synthetic challenges.
Performance Comparison: Diastereoselectivity and Yields
The primary metrics for evaluating the effectiveness of a chiral auxiliary are the diastereoselectivity (expressed as a diastereomeric ratio, d.r.) and the chemical yield of the desired product. The following tables summarize the performance of pseudoephedrine, pseudoephenamine, and the Evans (4-benzyl-2-oxazolidinone) auxiliary in the diastereoselective alkylation of their respective N-propionyl amides.
Table 1: Asymmetric Alkylation of N-Propionyl-(+)-pseudoephedrine Amide [1]
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl (B1604629) bromide | 90 | ≥99:1 |
| Ethyl iodide | 88 | 97:3 |
| n-Butyl bromide | 89 | 98:2 |
| Isopropyl iodide | 70 | >95:5 |
| Reactions were typically carried out using LDA as a base in the presence of LiCl in THF. |
Table 2: Asymmetric Alkylation of N-Propionyl-(+)-pseudoephenamine Amide [1]
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | 99 | ≥99:1 |
| Ethyl iodide | 98 | ≥99:1 |
| n-Butyl bromide | 97 | ≥99:1 |
| Allyl bromide | 99 | 98:2 |
| Pseudoephenamine is noted for providing products with greater crystallinity. |
Table 3: Asymmetric Alkylation of N-Propionyl Evans Auxiliary (4-benzyl-2-oxazolidinone) [2]
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Allyl Iodide | 61-77 | 98:2 |
| Benzyl Bromide | 92 | >99:1 |
Both pseudoephedrine and Evans-type oxazolidinones are highly effective chiral auxiliaries for asymmetric alkylation, consistently delivering products with high levels of diastereoselectivity.[1] Evans auxiliaries are well-regarded for their broad applicability and predictable, high levels of stereocontrol in various asymmetric transformations beyond alkylations.[1] Pseudoephenamine often demonstrates equal or superior diastereoselectivity compared to pseudoephedrine, particularly in the challenging synthesis of α-quaternary carbon centers.[3] A significant practical advantage of pseudoephenamine is that its derivatives, both starting amides and alkylated products, exhibit a greater tendency to be crystalline solids compared to the often-oily pseudoephedrine derivatives, which can simplify purification.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral auxiliaries. Below are representative experimental protocols for asymmetric alkylation using pseudoephedrine and Evans-type auxiliaries.
Protocol 1: Asymmetric Alkylation of a Pseudoephedrine Amide
This protocol describes the diastereoselective alkylation of N-propionyl-(+)-pseudoephedrine amide.
1. Enolate Formation:
-
A suspension of anhydrous lithium chloride (6.0-7.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) containing diisopropylamine (B44863) (2.25 equiv.) is cooled to -78 °C under an inert atmosphere.[1]
-
n-Butyllithium (2.1 equiv.) is added, and the resulting mixture is briefly warmed to 0 °C and then re-cooled to -78 °C.[1]
-
A solution of the N-propionyl-(+)-pseudoephedrine amide (1.0 equiv.) in THF is then added to the cold lithium diisopropylamide (LDA) solution.[1]
-
The mixture is stirred at -78 °C for 30-60 minutes, then warmed to 0 °C for 10-15 minutes, and briefly warmed to room temperature (3-5 minutes) before being re-cooled to 0 °C.[4]
2. Alkylation:
-
The alkylating agent (e.g., benzyl bromide, 1.5-4.0 equiv.) is added to the enolate suspension at 0 °C.[4]
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.
3. Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).[4]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
The crude product can be purified by recrystallization or flash column chromatography.[4]
Protocol 2: Asymmetric Alkylation of an Evans Oxazolidinone
This protocol outlines the alkylation of an N-acyl Evans auxiliary.
1. Enolate Formation:
-
The N-acyl oxazolidinone (e.g., N-propionyl-(4R,5S)-4-benzyl-2-oxazolidinone, 1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or LDA (1.1 equiv.) is added dropwise to form the corresponding (Z)-enolate.
2. Alkylation:
-
The alkylating agent (e.g., allyl iodide or benzyl bromide, 1.2 equiv.) is added to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for several hours until the reaction is complete as monitored by TLC.
3. Work-up and Purification:
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting diastereomers can be purified by flash chromatography.
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying principles of stereochemical control, the following diagrams are provided.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Proposed model for stereochemical induction in pseudoephedrine-mediated alkylation.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Pseudoephedrine Tert-Butyl Carbamate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for pseudoephedrine tert-butyl carbamate (B1207046), a derivative of pseudoephedrine, which is a controlled substance precursor. Adherence to these guidelines is critical for regulatory compliance and preventing the potential misuse of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound, if available. In the absence of a specific SDS for pseudoephedrine tert-butyl carbamate, the precautionary measures for its parent compounds, pseudoephedrine and tert-butyl carbamate, should be considered.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Disposal Plan
Due to its relation to pseudoephedrine, all waste containing this compound must be treated as hazardous chemical waste . The primary goal of the disposal procedure is to render the pseudoephedrine component non-retrievable to prevent its potential diversion for illicit purposes.
Key Disposal Principles:
-
Do not dispose of this compound down the drain or in regular trash.
-
Segregate this waste from other laboratory waste streams to ensure proper handling.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound."
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste management facility, with incineration being the preferred method of destruction.
-
Containment:
-
Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper, absorbent pads), in a designated, leak-proof, and sealable hazardous waste container.
-
For liquid waste (e.g., solutions containing the compound), use a compatible, sealed container. Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.
-
-
Labeling and Storage:
-
Affix a hazardous waste label to the container, detailing the contents and associated hazards.
-
Store the sealed container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Institutional Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will ensure the waste is transported and disposed of in compliance with federal and local regulations.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate. Ensure the area is well-ventilated, preferably under a chemical fume hood.
-
Containment:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
-
Collection: Place the contained material and all contaminated cleaning supplies into a sealed container and label it as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
Quantitative Data Summary
| Property | Pseudoephedrine | Tert-butyl Carbamate |
| Molecular Formula | C₁₀H₁₅NO | C₅H₁₁NO₂ |
| Molecular Weight | 165.23 g/mol | 117.15 g/mol |
| Appearance | White crystalline powder | Off-white solid |
| Melting Point | 118-120 °C | 105-109 °C |
| Solubility | Soluble in water, ethanol, and chloroform | Insoluble in water |
| Hazard Classification | Harmful if swallowed, Irritating to respiratory system | Not classified as a hazardous substance |
Experimental Protocol: Potential for Chemical Degradation (for consideration by EHS professionals)
While direct disposal via incineration is the primary recommendation, chemical degradation through the removal of the tert-butoxycarbonyl (Boc) protecting group could be considered as a preliminary step to alter the compound's structure, further ensuring it is non-retrievable. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional safety protocols.
Objective: To cleave the Boc group from this compound.
Materials:
-
This compound waste
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate solution (saturated)
-
Appropriate reaction vessel and stirring equipment
-
Personal Protective Equipment (PPE)
Procedure:
-
In a chemical fume hood, dissolve the this compound waste in dichloromethane (DCM).
-
Slowly add an excess of trifluoroacetic acid (TFA) to the solution while stirring. The reaction is typically exothermic, so the addition should be controlled.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by an appropriate analytical technique such as TLC or LC-MS).
-
Carefully neutralize the reaction mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic and aqueous layers.
-
Collect all resulting waste streams (organic, aqueous, and any solids) in a properly labeled hazardous waste container for disposal via incineration.
Note: This de-protection step does not eliminate the need for hazardous waste disposal but serves as an additional measure to render the pseudoephedrine component non-retrievable.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Pseudoephedrine tert-butyl carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pseudoephedrine tert-butyl carbamate (B1207046). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Pseudoephedrine tert-butyl carbamate is categorized as harmful if swallowed and may cause drowsiness or dizziness.[1] As a derivative of pseudoephedrine, it should be handled with care, considering its potential hazards and its use as a precursor in chemical synthesis.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields or chemical splash goggles | N95 or higher respirator if dust is generated | Lab coat |
| Solution Preparation | Chemical Fume Hood | Chemical-resistant gloves (e.g., nitrile) | Chemical splash goggles or face shield | Not generally required if handled in a fume hood | Lab coat |
| Chemical Reactions | Chemical Fume Hood | Chemical-resistant gloves (e.g., nitrile) | Chemical splash goggles and face shield | As needed based on reaction conditions and other reagents | Lab coat |
| Spill Cleanup | Well-ventilated area | 2 pairs of chemical-resistant gloves | Chemical splash goggles and face shield | N95 or higher respirator | Chemical-resistant gown or apron |
| Waste Disposal | Chemical Fume Hood or designated waste handling area | Chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields or chemical splash goggles | Not generally required if waste is properly contained | Lab coat |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Inspect the package for any damage upon receipt.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) when unpacking.
-
Unpack in a designated area, preferably within a chemical fume hood.
-
Verify the container label matches the order information.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding area thoroughly after use.
3. Solution Preparation:
-
Always prepare solutions inside a chemical fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and responsible individual's name.
4. Conducting Reactions:
-
Set up all reactions involving this compound within a chemical fume hood.
-
Ensure all glassware is properly secured.
-
Maintain a clear and organized workspace.
-
Do not leave reactions unattended.
5. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminating solution.
-
Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) department.
Experimental Protocols
There are no specific experimental protocols to cite for the handling of this compound as it is a general laboratory chemical. The handling procedures provided are based on standard laboratory safety practices for hazardous chemicals.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and leak-proof containers.[4]
-
The container should be labeled "Hazardous Waste" and include the full chemical name.[4]
2. Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4]
3. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4]
-
Incineration is the preferred method for the destruction of this type of chemical compound.[4]
-
Do not dispose of this compound down the drain or in regular trash.[4]
Visualizations
Caption: Workflow for handling this compound.
Caption: Decision-making process for waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
